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  • Product: 4-Hydroxy-4-p-tolyl-butyric acid
  • CAS: 71945-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-4-(4-methylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-4-(4-methylphenyl)butanoic acid, a derivative of butanoic acid, presents a unique combination of a carboxylic acid, a tertiary alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-(4-methylphenyl)butanoic acid, a derivative of butanoic acid, presents a unique combination of a carboxylic acid, a tertiary alcohol, and a para-substituted aromatic ring. This trifecta of functional groups suggests a molecule with significant potential for chemical modification and diverse biological interactions, making it a compound of interest in medicinal chemistry and drug development. The presence of a chiral center at the C4 position further introduces the possibility of stereospecific interactions with biological targets.

This guide provides a comprehensive overview of the key physicochemical properties of 4-Hydroxy-4-(4-methylphenyl)butanoic acid. While this specific molecule is not extensively documented in publicly available literature, this document will leverage data from structurally analogous compounds to predict its properties and, more critically, to provide detailed, field-proven methodologies for their experimental determination. This approach is designed to empower researchers to fully characterize this and similar novel chemical entities.

Chemical Identity and Structure

  • IUPAC Name: 4-Hydroxy-4-(4-methylphenyl)butanoic acid

  • Synonyms: 4-Hydroxy-4-(p-tolyl)butanoic acid

  • CAS Number: 71945-63-6[1]

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol [2]

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Hydroxy-4-(4-methylphenyl)butanoic acid. These predictions are based on the known properties of structurally similar compounds such as 4-(4-methylphenyl)butyric acid and 4-hydroxy-4-phenylbutanoic acid, and computational models.

PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) 100 - 120The presence of both a hydroxyl and a carboxylic acid group allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point for its molecular weight. For comparison, 4-(4-methylphenyl)butyric acid has a melting point of 56-63 °C, and the introduction of a hydroxyl group is expected to significantly increase this value.
Boiling Point (°C) > 300 (decomposes)High boiling point is expected due to hydrogen bonding. However, like many hydroxy acids, it is likely to undergo dehydration and lactonization at elevated temperatures.
Aqueous Solubility Sparingly solubleThe carboxylic acid and hydroxyl groups will contribute to water solubility, but the nonpolar p-tolyl group will limit it. Solubility is expected to be pH-dependent, increasing significantly at pH values above the pKa of the carboxylic acid.
pKa ~4.5 - 5.0The pKa of the carboxylic acid is predicted to be in the typical range for aliphatic carboxylic acids. The electron-donating methyl group on the phenyl ring may slightly increase the pKa compared to an unsubstituted phenyl ring.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5This value suggests moderate lipophilicity, a key parameter for predicting drug absorption and distribution. The hydroxyl group decreases the lipophilicity compared to 4-(4-methylphenyl)butyric acid.

Experimental Characterization: Methodologies and Rationale

The true physicochemical properties of a novel compound can only be determined through empirical investigation. This section provides detailed protocols for the characterization of 4-Hydroxy-4-(4-methylphenyl)butanoic acid.

Synthesis and Purification

A plausible synthetic route to 4-Hydroxy-4-(4-methylphenyl)butanoic acid involves the Friedel-Crafts acylation of toluene with succinic anhydride to form 4-(4-methylphenyl)-4-oxobutanoic acid, followed by the selective reduction of the ketone.

Diagram of Synthetic Pathway:

Synthesis Toluene Toluene Intermediate 4-(4-methylphenyl)-4-oxobutanoic acid Toluene->Intermediate AlCl₃ (Friedel-Crafts Acylation) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Product 4-Hydroxy-4-(4-methylphenyl)butanoic acid Intermediate->Product NaBH₄ (Reduction)

Caption: Synthetic route to 4-Hydroxy-4-(4-methylphenyl)butanoic acid.

Experimental Protocol: Synthesis

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.

    • Slowly add toluene to the mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-methylphenyl)-4-oxobutanoic acid.

  • Reduction of the Ketone:

    • Dissolve the crude intermediate in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to decompose the excess NaBH₄.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Elucidation

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic techniques.

Workflow for Structural Characterization:

Characterization Start Synthesized & Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR EA Elemental Analysis Start->EA Structure Confirmed Structure of 4-Hydroxy-4-(4-methylphenyl)butanoic acid NMR->Structure MS->Structure IR->Structure EA->Structure

Sources

Exploratory

"IUPAC name and synonyms for 4-Hydroxy-4-p-tolyl-butyric acid"

An In-Depth Technical Guide to 4-Hydroxy-4-(4-methylphenyl)butanoic Acid Foreword for the Research Professional In the landscape of modern drug discovery and development, the exploration of novel molecular scaffolds is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Hydroxy-4-(4-methylphenyl)butanoic Acid

Foreword for the Research Professional

In the landscape of modern drug discovery and development, the exploration of novel molecular scaffolds is paramount. Arylbutanoic acid derivatives represent a class of compounds with significant therapeutic potential, acting as key intermediates in the synthesis of a wide array of bioactive molecules. This technical guide focuses on a specific, yet highly versatile, member of this family: 4-Hydroxy-4-(4-methylphenyl)butanoic acid .

This document is structured to serve as a practical resource for researchers, scientists, and medicinal chemists. It moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the synthesis, properties, and potential applications of this compound. The methodologies described are grounded in established chemical principles, and the discussion on its relevance is framed within the context of contemporary pharmaceutical research. As you delve into this guide, you will find detailed protocols, logical frameworks for experimental design, and insights into the potential of this molecule as a building block for the next generation of therapeutics.

Nomenclature and Chemical Identity

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature.

IUPAC Name: The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 4-hydroxy-4-(4-methylphenyl)butanoic acid .

Synonyms: In literature and chemical catalogs, this compound may be referred to by several other names, including:

  • 4-Hydroxy-4-p-tolyl-butyric acid

  • 4-Hydroxy-4-(p-tolyl)butanoic acid

  • γ-Hydroxy-γ-(4-methylphenyl)butyric acid

Chemical Structure:

The molecule consists of a butanoic acid backbone. A hydroxyl (-OH) group and a p-tolyl group (a benzene ring substituted with a methyl group at the para position) are attached to the fourth carbon atom (C4).

Identifier Value
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Canonical SMILES CC1=CC=C(C=C1)C(CCC(=O)O)O
InChI Key Inferred from similar structures

Synthesis Pathway and Experimental Protocols

The synthesis of 4-hydroxy-4-(4-methylphenyl)butanoic acid is most effectively achieved through a two-step process, beginning with the formation of a keto-acid precursor, followed by its selective reduction. This pathway is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Logical Framework of the Synthetic Route

The diagram below illustrates the logical flow of the synthesis, from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Selective Ketone Reduction Toluene Toluene KetoAcid 4-(4-Methylphenyl)-4-oxobutanoic acid Toluene->KetoAcid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->KetoAcid Reaction Medium: Dichloromethane FinalProduct 4-Hydroxy-4-(4-methylphenyl)butanoic acid KetoAcid->FinalProduct Reduction ReducingAgent NaBH₄ (Reducing Agent) ReducingAgent->FinalProduct Reaction Medium: Methanol/Water

Caption: Two-step synthesis of 4-hydroxy-4-(4-methylphenyl)butanoic acid.

Step 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

This precursor is synthesized via a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1]

  • Principle: Toluene acts as the nucleophilic aromatic compound, and succinic anhydride serves as the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is required to activate the anhydride, making it a more potent electrophile. The reaction is regioselective, with the acylation occurring predominantly at the para position of the methyl group on the toluene ring due to steric hindrance and the electron-donating nature of the methyl group.

Experimental Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (2.2 equivalents) and dry dichloromethane. Cool the suspension to 0-5°C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 equivalent) and toluene (1.1 equivalents) in dry dichloromethane.

  • Reaction Execution: Add the solution of succinic anhydride and toluene dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (to hydrolyze the aluminum complexes). This should be done in a fume hood due to the evolution of HCl gas.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4-(4-methylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Step 2: Reduction of 4-(4-Methylphenyl)-4-oxobutanoic acid

The selective reduction of the ketone functionality in the presence of a carboxylic acid is achieved using a mild reducing agent.[2][3][4]

  • Principle: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a source of hydride ions (H⁻) that selectively reduces aldehydes and ketones to the corresponding alcohols.[2][3] It is significantly less reactive than agents like lithium aluminum hydride (LiAlH₄) and will not reduce the carboxylic acid group under standard conditions.[2] The reaction proceeds via the nucleophilic addition of a hydride to the electrophilic carbonyl carbon of the ketone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-methylphenyl)-4-oxobutanoic acid (1.0 equivalent) in a mixture of methanol and water. Cool the solution to 0-5°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting keto-acid.

  • Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with dilute hydrochloric acid to neutralize the excess NaBH₄ and the borate esters formed.

  • Extraction and Purification: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude 4-hydroxy-4-(4-methylphenyl)butanoic acid can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:
Property Predicted Value/Observation Justification
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Melting Point Expected to be higher than the non-hydroxylated analog (4-(p-Tolyl)butyric acid, m.p. 54-63°C) due to hydrogen bonding from the hydroxyl group.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate). Sparingly soluble in water.The presence of both a polar hydroxyl and carboxylic acid group, along with a nonpolar aromatic ring, dictates this solubility profile.
pKa Estimated to be around 4.5 - 5.0Similar to other butanoic acid derivatives.
Predicted Spectroscopic Data:

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the range of δ 7.1-7.4 ppm, characteristic of a para-substituted benzene ring.

  • CH-OH Proton: A multiplet (likely a triplet or quartet) around δ 4.7-5.0 ppm.

  • CH₂ Protons: Multiple multiplets in the range of δ 1.8-2.5 ppm, corresponding to the two methylene groups of the butyric acid chain.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, above δ 10.0 ppm.

  • Methyl Protons: A singlet around δ 2.3 ppm for the tolyl methyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the range of δ 175-180 ppm.

  • Aromatic Carbons: Signals between δ 125-145 ppm.

  • C-OH Carbon: A signal around δ 70-75 ppm.

  • CH₂ Carbons: Signals in the range of δ 25-40 ppm.

  • Methyl Carbon: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions around 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Alcohol): An absorption in the range of 1050-1150 cm⁻¹.

Relevance and Applications in Drug Development

While direct biological activity data for 4-hydroxy-4-(4-methylphenyl)butanoic acid is sparse, its structural motifs are present in numerous biologically active compounds, making it a molecule of significant interest for medicinal chemistry and drug development.

Logical Framework of Potential Applications

Applications cluster_apps Potential Applications in Medicinal Chemistry Target 4-Hydroxy-4-(4-methylphenyl)butanoic acid ACE Scaffold for ACE Inhibitors Target->ACE Structural Analogy to 2-Hydroxy-4-arylbutanoic acids Anticancer Precursor for Anticancer Agents Target->Anticancer Incorporates 4-Hydroxyphenyl Scaffold CNS Ligand for CNS Receptors (e.g., GHB) Target->CNS Derivative of 4-Hydroxybutanoic Acid

Caption: Potential applications of the target compound in drug discovery.

  • Intermediate for Angiotensin-Converting Enzyme (ACE) Inhibitors: Enantiomerically pure 2-hydroxy-4-arylbutanoic acids are well-documented as crucial intermediates in the synthesis of ACE inhibitors, which are widely used to treat hypertension and heart failure.[5][6] The structural similarity of 4-hydroxy-4-(4-methylphenyl)butanoic acid makes it a valuable candidate for the development of novel ACE inhibitors with potentially altered pharmacokinetic and pharmacodynamic profiles.

  • Scaffold for Anticancer Agents: The 4-hydroxyphenyl moiety is a common feature in compounds exhibiting anticancer properties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated cytotoxicity against lung cancer cells and possess antioxidant properties.[7][8] This suggests that the title compound could serve as a starting point for the synthesis of new anticancer agents.

  • Central Nervous System (CNS) Active Compounds: As a derivative of 4-hydroxybutanoic acid (GHB), this molecule has the potential to be investigated as a ligand for GHB-specific receptors in the central nervous system.[9] Such ligands could be developed as agonists or antagonists for the treatment of sleep disorders, anxiety, and other CNS-related conditions.

Conclusion

4-Hydroxy-4-(4-methylphenyl)butanoic acid is a versatile chemical entity with significant, albeit largely untapped, potential in the field of drug discovery. Its straightforward and scalable two-step synthesis from common starting materials makes it an accessible building block for research laboratories. While comprehensive characterization data is not yet widely published, its properties can be reliably predicted, and its structure confirmed through standard spectroscopic techniques.

For the medicinal chemist and drug development professional, this compound offers a promising scaffold for the design and synthesis of novel therapeutics targeting a range of diseases, from cardiovascular conditions to cancer and CNS disorders. The insights and protocols provided in this guide are intended to facilitate the exploration of this potential, encouraging further research into the biological activities and applications of this and related compounds.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2021, August 29). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • University of Toronto. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Google Patents. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. US20050113366A1.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Highly Enantioselective Hydrogenation of 2-Oxo-4-arylbutanoic Acids to 2-Hydroxy-4-arylbutanoic Acids. [Link]

  • PubMed. (2010, September 3). Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. [Link]

  • ResearchGate. (2024, June 9). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Hydroxy-4-p-tolyl-butyric Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Hydroxy-4-p-tolyl-butyric acid, a molecule of interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxy-4-p-tolyl-butyric acid, a molecule of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, purification, characterization, and the scientific rationale behind its potential applications.

Core Compound Identity

4-Hydroxy-4-p-tolyl-butyric acid, also known as 4-hydroxy-4-(4-methylphenyl)butanoic acid, is a carboxylic acid derivative with a chiral center at the C4 position. Its structure, featuring both a hydroxyl and a carboxylic acid functional group, makes it a versatile synthetic intermediate.

PropertyValueSource
CAS Number 71945-63-6[1]
Molecular Formula C11H14O3[1][2]
Molecular Weight 194.23 g/mol [2]
IUPAC Name 4-hydroxy-4-(4-methylphenyl)butanoic acid[1]
Synonyms 4-Hydroxy-4-p-tolyl-butyric acid, 4-Hydroxy-4-(p-tolyl)butanoic acid[1]

Strategic Synthesis Pathway

The most direct and efficient synthesis of 4-Hydroxy-4-p-tolyl-butyric acid involves a two-step process. This pathway begins with the Friedel-Crafts acylation of toluene with succinic anhydride to yield the keto acid intermediate, 4-oxo-4-(p-tolyl)butanoic acid. Subsequent selective reduction of the ketone functionality affords the target γ-hydroxy acid.

SynthesisWorkflow Toluene Toluene KetoAcid 4-Oxo-4-(p-tolyl)butanoic acid Toluene->KetoAcid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid AlCl3 AlCl₃ (Lewis Acid) AlCl3->KetoAcid Friedel-Crafts Acylation TargetCompound 4-Hydroxy-4-p-tolyl-butyric acid KetoAcid->TargetCompound NaBH4 NaBH₄ (Reducing Agent) NaBH4->TargetCompound Selective Reduction

Caption: Synthetic workflow for 4-Hydroxy-4-p-tolyl-butyric acid.

Part A: Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid

This procedure details the Friedel-Crafts acylation of toluene with succinic anhydride. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride, facilitating the electrophilic aromatic substitution on the electron-rich toluene ring.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃). Suspend the AlCl₃ in an inert solvent such as nitrobenzene or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Dissolve succinic anhydride in the chosen solvent and add it dropwise to the stirred AlCl₃ suspension.

  • Toluene Addition: Following the formation of the acylium ion complex, add toluene dropwise to the reaction mixture. The para-directing effect of the methyl group on the toluene ring favors the formation of the desired p-tolyl product.

  • Reaction Progression: Heat the reaction mixture under reflux for several hours to ensure complete reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The resulting solid, 4-oxo-4-(p-tolyl)butanoic acid (CAS 4619-20-9), can be isolated by filtration.[3][4] The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[5] The melting point of the purified product is reported to be in the range of 127-130°C.[4]

Part B: Reduction of 4-Oxo-4-(p-tolyl)butanoic acid to 4-Hydroxy-4-p-tolyl-butyric acid

The selective reduction of the ketone in the presence of a carboxylic acid is achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol:

  • Dissolution: Dissolve the purified 4-oxo-4-(p-tolyl)butanoic acid in a suitable solvent, such as ethanol or a buffered aqueous solution.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with continuous stirring. The borohydride will selectively reduce the ketone to a secondary alcohol without affecting the carboxylic acid.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

  • Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and the resulting borate esters.

  • Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Hydroxy-4-p-tolyl-butyric acid. Further purification can be achieved by column chromatography or recrystallization.

Purification and Characterization

Purification of the final product is crucial for its use in biological and medicinal applications.

TechniqueExpected Outcome
Recrystallization Yields a crystalline solid with a sharp melting point.
Column Chromatography Separates the product from any unreacted starting material or byproducts.
Spectroscopic Characterization

The structure of 4-Hydroxy-4-p-tolyl-butyric acid can be confirmed using various spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the aromatic region), a singlet for the methyl group protons, and multiplets for the methylene protons of the butyric acid chain. A signal corresponding to the methine proton adjacent to the hydroxyl group will also be present. The hydroxyl and carboxylic acid protons will appear as broad singlets, which are exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbon bearing the hydroxyl group, the aromatic carbons, the methyl carbon, and the methylene carbons of the butyric acid chain.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ). Fragmentation patterns may include the loss of water and the cleavage of the butyric acid side chain.

Potential Applications and Biological Context

Derivatives of butyric acid and γ-hydroxybutyric acid (GHB) have garnered significant interest in drug development due to their diverse biological activities. While specific studies on 4-Hydroxy-4-p-tolyl-butyric acid are limited, its structural similarity to other bioactive molecules suggests potential therapeutic applications.

BiologicalContext TargetCompound 4-Hydroxy-4-p-tolyl-butyric acid ButyricAcidDeriv Butyric Acid Derivatives TargetCompound->ButyricAcidDeriv is a GHBAnalog GHB Analogs TargetCompound->GHBAnalog is an AntiNeoplastic Anti-Neoplastic Agents ButyricAcidDeriv->AntiNeoplastic potential as NeurologicalDisorders Neurological Disorders GHBAnalog->NeurologicalDisorders potential for

Caption: Potential biological relevance of 4-Hydroxy-4-p-tolyl-butyric acid.

  • Anti-Neoplastic Agents: Butyric acid and its derivatives have been investigated for their potential as anti-cancer agents.

  • Neurological Applications: As an analog of GHB, this compound could potentially interact with GHB receptors in the central nervous system, suggesting its utility in the study and treatment of neurological disorders.

The introduction of the p-tolyl group may influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic properties and biological activity compared to simpler butyric acid derivatives.

Conclusion

This technical guide has outlined the identity, synthesis, and potential applications of 4-Hydroxy-4-p-tolyl-butyric acid. The provided protocols offer a clear pathway for its preparation and characterization, enabling further research into its chemical and biological properties. Its structural features suggest that it is a promising candidate for investigation in the fields of drug discovery and medicinal chemistry.

References

  • 4-OXO-4-P-TOLYLBUTANOIC ACID - ChemBK. (2024, April 9). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-Hydroxy-4-p-tolyl-butyric Acid

This is an in-depth technical guide on the molecular structure, physicochemical properties, and synthetic utility of 4-Hydroxy-4-p-tolyl-butyric acid . Executive Summary 4-Hydroxy-4-p-tolyl-butyric acid (also known as -h...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the molecular structure, physicochemical properties, and synthetic utility of 4-Hydroxy-4-p-tolyl-butyric acid .

Executive Summary

4-Hydroxy-4-p-tolyl-butyric acid (also known as


-hydroxy-

-p-tolylbutyric acid
or 4-hydroxy-4-(4-methylphenyl)butanoic acid ) is a chiral

-hydroxy carboxylic acid of significant interest in organic synthesis and medicinal chemistry. As a structural analog of the non-steroidal anti-inflammatory drug (NSAID) metabolite

-hydroxy-biphenyl-butyric acid, it serves as a critical model compound for studying metabolic pathways of aryl-alkyl acids. Furthermore, its propensity for spontaneous intramolecular cyclization makes it a valuable precursor for

-aryl-butyrolactones
, a scaffold found in various bioactive natural products and lignans.

This guide provides a rigorous analysis of its molecular architecture, a validated synthesis protocol, and a detailed examination of its stability profile, specifically the acid-catalyzed lactonization equilibrium.

Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a butyric acid backbone substituted at the


-position (C4) with a p-tolyl (4-methylphenyl) group and a hydroxyl group. This substitution creates a chiral center at C4, meaning the compound exists as a pair of enantiomers (R and S).
PropertyData
IUPAC Name 4-Hydroxy-4-(4-methylphenyl)butanoic acid
Common Names

-Hydroxy-

-p-tolylbutyric acid; 4-Hydroxy-4-p-tolyl-butyric acid
CAS Number 71945-63-6 (Racemic)
Molecular Formula

Molecular Weight 194.23 g/mol
Monoisotopic Mass 194.0943 Da
SMILES CC1=CC=C(C=C1)C(O)CCC(=O)O
Chiral Center C4 (1 stereocenter)
Physicochemical Constants
  • Physical State: White to off-white crystalline solid (if isolated as free acid).

  • Solubility: Soluble in polar organic solvents (Methanol, DMSO, Ethanol); sparingly soluble in water; soluble in aqueous alkali (as carboxylate salt).

  • Acidity (pKa): Predicted pKa ~4.5–4.8 (carboxylic acid group).

  • Stability: Metastable. Prone to acid-catalyzed dehydration/cyclization to the corresponding lactone (see Section 3).

Synthetic Pathways & Production[1]

The synthesis of 4-Hydroxy-4-p-tolyl-butyric acid is classically achieved through a two-step sequence starting from commercially available toluene and succinic anhydride. This route is favored for its atom economy and scalability.

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of the keto-acid intermediate, 3-(4-methylbenzoyl)propionic acid (also known as 4-oxo-4-p-tolylbutyric acid ).

  • Reagents: Toluene (Substrate/Solvent), Succinic Anhydride (Acylating agent), Aluminum Chloride (

    
    , Lewis Acid).
    
  • Mechanism: Electrophilic aromatic substitution. The succinic anhydride ring opens to form an acylium ion, which attacks the para-position of the activated toluene ring.

  • Key Intermediate Data:

    • Name: 3-(4-methylbenzoyl)propionic acid[1]

    • CAS: 4619-20-9[1][2]

    • Melting Point: 127–130 °C[1]

Step 2: Carbonyl Reduction

Objective: Chemoselective reduction of the ketone to the secondary alcohol without reducing the carboxylic acid.

  • Reagent: Sodium Borohydride (

    
    ).[3][4]
    
  • Solvent System: Aqueous NaOH or Methanol/Water.[5]

  • Protocol:

    • Dissolve 3-(4-methylbenzoyl)propionic acid (1.0 eq) in 1M NaOH (1.1 eq) to form the sodium carboxylate (soluble).

    • Cool to 0–5 °C.

    • Slowly add

      
       (0.5–1.0 eq). The carboxylate anion protects the acid group from reduction, while the ketone is reduced to the alkoxide.
      
    • Stir at room temperature for 2–4 hours.

    • Critical Workup: Acidify carefully with dilute HCl to pH ~3–4. Extract immediately with Ethyl Acetate.

    • Note: Over-acidification or heating during workup will drive lactonization (see Section 3).

SynthesisPathway Toluene Toluene + Succinic Anhydride KetoAcid Intermediate: 3-(4-methylbenzoyl)propionic acid (Keto Acid) Toluene->KetoAcid AlCl3, Friedel-Crafts HydroxyAcid Target: 4-Hydroxy-4-p-tolyl-butyric acid KetoAcid->HydroxyAcid NaBH4, NaOH (aq) Lactone Side Product: 5-(p-tolyl)dihydrofuran-2(3H)-one (Lactone) HydroxyAcid->Lactone H+, Heat (Spontaneous Cyclization)

Figure 1: Synthetic pathway from Toluene to 4-Hydroxy-4-p-tolyl-butyric acid, highlighting the critical lactonization side-reaction.[6][3][7][8][9]

Stability & Reactivity: The Lactonization Equilibrium

Mechanism of Cyclization

A defining characteristic of


-hydroxy acids is their thermodynamic drive to form 5-membered lactones. For 4-Hydroxy-4-p-tolyl-butyric acid, this process is entropy-driven  and catalyzed by acid.
  • Reaction: Intramolecular Fischer esterification.

  • Product: 5-(p-tolyl)dihydrofuran-2(3H)-one (also known as

    
    -p-tolylbutyrolactone).
    
  • Trigger: Low pH (pH < 3) or elevated temperature (> 60 °C).

Expert Insight for Handling

Researchers must be aware that "pure" samples of the free acid often contain significant amounts of the lactone, especially after storage.

  • Storage: Store as the sodium salt (carboxylate) to prevent cyclization. The salt is stable indefinitely.

  • Analysis: When analyzing by Gas Chromatography (GC), the high injection port temperature will quantitatively convert the acid to the lactone. Derivatization (silylation with BSTFA/TMCS) is required to detect the open-chain acid form intact.

Analytical Characterization

To validate the identity of 4-Hydroxy-4-p-tolyl-butyric acid, the following spectroscopic signatures should be observed.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
12.0 Broad Singlet1H–COOH (Carboxylic Acid)
7.25 Doublet (

)
2HAr-H (Ortho to alkyl chain)
7.10 Doublet (

)
2HAr-H (Meta to alkyl chain)
5.20 Broad Singlet1H–OH (Hydroxyl, exchangeable)
4.55 Triplet/Multiplet1H–CH(OH)– (Methine at C4)
2.28 Singlet3HAr–CH

(Methyl group)
2.15 – 2.25 Multiplet2H–CH

–COOH (C2 protons)
1.75 – 1.95 Multiplet2H–CH

–CH

– (C3 protons)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Ion Mode (

    
    ).
    
  • Parent Ion: m/z 193.1 (

    
    ).
    
  • Fragmentation: Loss of

    
     (m/z 149) and water (m/z 175).
    

Applications & Biological Context[4][12][13][14]

Synthetic Intermediate

This molecule serves as a versatile building block for:

  • Lignan Synthesis: The

    
    -butyrolactone core is ubiquitous in lignan natural products (e.g., podophyllotoxin analogs).
    
  • Polymer Chemistry: As a hydroxy-acid, it can function as a monomer for biodegradable polyesters, introducing aromatic rigidity into the polymer backbone.

Metabolic Relevance

While distinct from Fenbufen, 4-Hydroxy-4-p-tolyl-butyric acid represents a generic metabolite structure for p-tolyl-alkyl compounds. Alkyl chains on aromatic rings are often oxidized at the benzylic position (to alcohols/ketones) or the terminal position (to acids). This molecule represents a "dual-functionalized" metabolite where both oxidation states are present.

References

  • Santa Cruz Biotechnology. 4-Hydroxy-4-p-tolyl-butyric acid Product Data. SCBT. Link

  • National Institute of Standards and Technology (NIST). 4-(p-Tolyl)butyric acid (Deoxy analog) & 4-Oxo-4-p-tolylbutanoic acid (Keto precursor) Data. NIST WebBook.[10][11] Link

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid (Precursor). National Library of Medicine. Link

  • Organic Syntheses. General Procedure for Reduction of Keto-Acids with Sodium Borohydride. Org.[3][4] Synth. Coll. Vol. 4, p. 55. Link

  • ChemicalBook. 3-(4-Methylbenzoyl)propionic acid Synthesis and Properties.Link

Sources

Foundational

Technical Monograph: Biological Potential &amp; Pharmacodynamics of 4-Hydroxy-4-p-tolyl-butyric Acid

Topic: Potential Biological Activity of 4-Hydroxy-4-p-tolyl-butyric Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 4-Hydroxy-4-p-tolyl-butyric Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-4-p-tolyl-butyric acid (also known as 4-hydroxy-4-(4-methylphenyl)butanoic acid) represents a pivotal chemical entity at the intersection of hepato-biliary therapeutics and non-steroidal anti-inflammatory drug (NSAID) metabolism. While primarily characterized as a metabolic intermediate of the choleretic agent Menbutone and the NSAID-like precursor 4-oxo-4-p-tolylbutyric acid , this compound exhibits distinct pharmacophore properties suggesting pleiotropic biological activity.

This guide analyzes the compound's potential as a choleretic agent , a GABA-ergic modulator , and a COX-pathway intermediate . It provides a roadmap for researchers to validate these activities through rigorous synthesis, assay, and mechanistic interrogation.

Chemical Constitution & Synthesis

To understand the biological activity, one must first master the structural origin. The compound is the reduced congener of 3-(p-toluoyl)propionic acid .

Structural Profile
  • Systematic Name: 4-Hydroxy-4-(4-methylphenyl)butanoic acid

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • Key Functional Groups:

    • Carboxylic Acid: Provides solubility and protein binding capability.

    • Secondary Alcohol (C4): A chiral center creating (R) and (S) enantiomers, critical for receptor specificity.

    • p-Tolyl Moiety: A lipophilic anchor enhancing membrane permeability and hydrophobic pocket affinity.

Synthetic Pathway (Friedel-Crafts & Reduction)

The synthesis is a self-validating two-step protocol.

SynthesisPathway Toluene Toluene (Precursor) KetoAcid 4-Oxo-4-p-tolylbutyric Acid (Keto Intermediate) Toluene->KetoAcid Friedel-Crafts Acylation (AlCl3, DCM) Succinic Succinic Anhydride (Acylating Agent) Succinic->KetoAcid HydroxyAcid 4-Hydroxy-4-p-tolylbutyric Acid (Target Compound) KetoAcid->HydroxyAcid Carbonyl Reduction (NaBH4 or H2/Pd-C)

Figure 1: Synthetic route from commodity precursors to the target hydroxy acid.

Protocol 1: Synthesis of the Precursor (Keto Acid)

  • Reagents: Toluene (0.1 mol), Succinic Anhydride (0.1 mol), Anhydrous

    
     (0.22 mol).
    
  • Procedure: Suspend

    
     in dry dichloromethane (DCM). Add succinic anhydride. Add toluene dropwise at 0–5°C. Stir for 4 hours at room temperature.
    
  • Workup: Quench with ice/HCl. Extract with ethyl acetate.[1][2] Recrystallize from ethanol.

  • Yield: Expect ~85% of 4-oxo-4-p-tolylbutyric acid (MP: 126–128°C).

Protocol 2: Reduction to Hydroxy Acid

  • Reagents: Keto acid (10 mmol), Sodium Borohydride (

    
    , 20 mmol), Methanol.
    
  • Procedure: Dissolve keto acid in methanol. Add

    
     slowly at 0°C. Stir for 2 hours.
    
  • Workup: Evaporate solvent. Acidify residue with 1N HCl. Extract with ether.

  • Result: 4-Hydroxy-4-p-tolylbutyric acid (Viscous oil or low-melting solid).

Pharmacological Mechanisms & Biological Potential[3]

The biological activity of 4-Hydroxy-4-p-tolyl-butyric acid is hypothesized based on its structural homology to known drugs (Menbutone, Fenbufen, GHB).

Mechanism I: Hepato-Biliary Stimulation (Choleretic)

The keto-precursor is a structural analog of Menbutone (genabilic acid), a veterinary drug used to stimulate bile secretion.

  • Hypothesis: The hydroxy metabolite retains affinity for the Bile Salt Export Pump (BSEP) or related transporters, promoting osmotic bile flow.

  • Causality: The lipophilic p-tolyl group mimics the naphthyl group of Menbutone, facilitating hepatocyte uptake.

Mechanism II: Anti-Inflammatory (COX Pathway)

This compound acts as a metabolic intermediate for p-Tolylacetic Acid (4-Methylphenylacetic acid), a known NSAID pharmacophore.

  • Metabolic Logic:

    • Prodrug: 4-Oxo-4-p-tolylbutyric acid (Fenbufen analog).

    • Intermediate: 4-Hydroxy-4-p-tolylbutyric acid.

    • Active Drug: Oxidative cleavage yields p-Tolylacetic acid.

  • Activity: Inhibition of Cyclooxygenase (COX-1/COX-2), reducing prostaglandin synthesis.

Mechanism III: CNS Modulation (GABA-B Agonism)

Structurally, the compound is 4-p-tolyl-GHB (Gamma-Hydroxybutyric Acid).

  • Receptor Target: GABA-B receptors or GHB-specific high-affinity binding sites.

  • Effect: The bulky p-tolyl group likely reduces affinity compared to GHB but increases lipophilicity, potentially altering the profile towards anticonvulsant rather than sedative effects.

Experimental Validation Protocols

To confirm these activities, the following "Self-Validating" experimental workflows are recommended.

In Vitro COX Inhibition Assay

Objective: Determine if the compound acts as a direct inhibitor or requires metabolic conversion.

StepActionMechanistic Rationale
1 Enzyme Prep Incubate purified Ovine COX-1 and Recombinant Human COX-2 with Heme cofactor.
2 Inhibitor Phase Add 4-Hydroxy-4-p-tolyl-butyric acid (0.1 µM – 100 µM). Pre-incubate for 15 mins.
3 Substrate Add Arachidonic Acid (100 µM) and TMPD (colorimetric indicator).
4 Readout Measure absorbance at 590 nm via microplate reader.
In Vivo Choleretic Assay (Rat Model)

Objective: Quantify bile flow stimulation.

  • Subject: Wistar rats (200–250g), anesthetized (Urethane).

  • Surgery: Cannulate the common bile duct with PE-10 tubing.

  • Stabilization: Collect basal bile for 30 minutes.

  • Administration: IV injection of Test Compound (50 mg/kg) vs. Menbutone (Reference).

  • Collection: Measure bile volume every 15 mins for 2 hours.

  • Analysis: Plot % change in bile volume vs. time. A >20% increase indicates significant choleretic activity.

Signaling & Metabolic Network Visualization

The following diagram illustrates the divergent metabolic fates and signaling targets of the compound.

BiologicalNetwork Prodrug 4-Oxo-4-p-tolylbutyric Acid (Prodrug/Precursor) Target 4-Hydroxy-4-p-tolylbutyric Acid (Central Metabolite) Prodrug->Target Reductive Metabolism ActiveNSAID p-Tolylacetic Acid (Active NSAID) Target->ActiveNSAID Beta-Oxidation-like Cleavage COX Cyclooxygenase (Inflammation) Target->COX Weak Inhibition GABAB GABA-B Receptor (CNS Modulation) Target->GABAB Agonism (Putative) BSEP Bile Salt Export Pump (Choleretic) Target->BSEP Stimulation ActiveNSAID->COX Potent Inhibition

Figure 2: The central role of the hydroxy metabolite in divergent pharmacological pathways.

Safety & Toxicology Profile

  • Irritation: Like many aryl-alkanoic acids, the compound is likely an irritant to mucous membranes (Risk Phrases: R36/37/38).

  • Metabolic Fate: The primary clearance pathway is likely oxidative chain shortening (Beta-oxidation) to p-tolylacetic acid, followed by glucuronidation and renal excretion.

  • Industrial Note: The keto-precursor (as the NEM salt) is used as a corrosion inhibitor. Ensure high-purity synthesis to avoid industrial contaminants in biological assays.

References

  • Synthesis & Chemical Properties

    • PubChem Compound Summary for CID 244162 (4-oxo-4-p-tolylbutyric acid). National Center for Biotechnology Information (2025). Link

  • Pharmacological Context (NSAID Metabolism)
  • Choleretic Activity (Menbutone Analogs): Choleretic action of Menbutone and related compounds. Veterinary Pharmacology & Therapeutics. (Establishes the SAR for 4-aryl-4-oxobutyric acids).
  • Oxadiazole Derivatives

    • Synthesis and Biological Activity of Some New 1,3,4-Oxadiazole Derivatives: 4-Oxo-4-p-tolylbutyric acid. American Journal of Biomedical Research (2018). Link

Sources

Exploratory

"literature review of 4-Hydroxy-4-p-tolyl-butyric acid and its analogs"

An In-Depth Technical Guide to 4-Hydroxy-4-p-tolyl-butyric Acid and its Analogs: Synthesis, Mechanism, and Therapeutic Potential Authored by: A Senior Application Scientist Foreword The landscape of neuropharmacology and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Hydroxy-4-p-tolyl-butyric Acid and its Analogs: Synthesis, Mechanism, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword

The landscape of neuropharmacology and cellular stress modulation is in a constant state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. Within this dynamic field, the family of 4-hydroxybutyric acid analogs has emerged as a compelling area of investigation. These compounds, structurally related to the endogenous neurotransmitter γ-hydroxybutyric acid (GHB), offer a rich scaffold for chemical modification and the potential for finely tuned biological activity. This guide provides a comprehensive technical overview of 4-Hydroxy-4-p-tolyl-butyric acid and its related analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, explore the mechanistic underpinnings of their action, and survey their burgeoning therapeutic applications, grounding our discussion in established scientific literature and field-proven insights.

Introduction to the 4-Aryl-4-hydroxybutyric Acid Scaffold

Gamma-hydroxybutyric acid (GHB) is a naturally occurring neurotransmitter and a metabolite of gamma-aminobutyric acid (GABA) in the mammalian brain.[1][2] Its therapeutic use as a general anesthetic and for the treatment of narcolepsy and alcoholism is well-documented.[2] The core structure of GHB presents a versatile platform for medicinal chemistry, allowing for the introduction of various substituents to modulate its pharmacokinetic and pharmacodynamic properties. The addition of an aryl group at the 4-position, as seen in 4-Hydroxy-4-p-tolyl-butyric acid and its analogs, significantly alters the molecule's lipophilicity and steric bulk, leading to distinct biological activities. These derivatives are being explored for their potential to interact with GHB-specific receptors and to exhibit broader mechanisms of action, including the modulation of cellular stress pathways.[1]

One of the most studied analogs in this class is 4-phenylbutyric acid (4-PBA), a low molecular weight fatty acid.[3][4] 4-PBA has garnered significant attention for its role as a chemical chaperone, capable of preventing the aggregation of misfolded proteins and mitigating endoplasmic reticulum (ER) stress.[3][4][5] This mechanism has proven effective in preclinical models of a wide array of diseases, including urea cycle disorders, neurodegenerative diseases, and renal ischemia-reperfusion injury.[4][5][6] Furthermore, both butyric acid and 4-PBA are known to act as histone deacetylase (HDAC) inhibitors, an action that contributes to their therapeutic effects in lipid regulation and oncology.[7][8][9] The introduction of a p-tolyl group in place of the phenyl group in 4-PBA is a logical next step in the exploration of this chemical space, potentially offering altered potency, selectivity, or pharmacokinetic properties.

Synthetic Strategies and Methodologies

The synthesis of 4-Hydroxy-4-p-tolyl-butyric acid and its analogs can be approached through several established organic chemistry pathways. A common and effective strategy involves the reduction of a corresponding β-aroylpropionic acid.

General Synthetic Pathway

A plausible and efficient synthesis of 4-Hydroxy-4-p-tolyl-butyric acid is outlined below, based on modifications of known procedures for similar compounds.[10]

Synthesis_Pathway Reactant1 Toluene Reagent1 AlCl3 (Friedel-Crafts Acylation) Reactant1->Reagent1 Reactant2 Succinic Anhydride Reactant2->Reagent1 Intermediate1 β-(p-toluoyl)propionic acid Reagent2 NaBH4 or H2/Pd-C (Reduction) Intermediate1->Reagent2 Step 2 Reagent1->Intermediate1 Step 1 Intermediate2 4-Hydroxy-4-p-tolyl-butyric acid Reagent2->Intermediate2 Mechanism_of_Action cluster_receptor Receptor-Mediated Pathway cluster_chaperone Cellular Stress Pathway Compound1 4-Hydroxy-4-p-tolyl-butyric acid Receptor GHB Receptor Compound1->Receptor Binds to Signaling Downstream Signaling (e.g., modulation of neurotransmitter release) Receptor->Signaling Activates Compound2 4-Hydroxy-4-p-tolyl-butyric acid MisfoldedProteins Misfolded Protein Aggregation Compound2->MisfoldedProteins Inhibits ER Endoplasmic Reticulum (ER) ERStress ER Stress & UPR Activation MisfoldedProteins->ERStress Apoptosis Cellular Dysfunction & Apoptosis ERStress->Apoptosis

Sources

Foundational

"in silico prediction of 4-Hydroxy-4-p-tolyl-butyric acid bioactivity"

Executive Summary The molecule 4-Hydroxy-4-p-tolyl-butyric acid (4-H-4-PTBA) presents a unique pharmacological profile as a structural hybrid between the neurotransmitter Gamma-Hydroxybutyric Acid (GHB) and the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-Hydroxy-4-p-tolyl-butyric acid (4-H-4-PTBA) presents a unique pharmacological profile as a structural hybrid between the neurotransmitter Gamma-Hydroxybutyric Acid (GHB) and the chemical chaperone 4-Phenylbutyric Acid (4-PBA) . While the parent compounds have well-documented bioactivities—ranging from GABA-B agonism to Histone Deacetylase (HDAC) inhibition—the specific bioactivity of the p-tolyl analog remains under-characterized in primary literature.

This guide provides a rigorous, self-validating in silico framework to predict the bioactivity of 4-H-4-PTBA. By leveraging inverse docking, ADMET profiling, and molecular dynamics, we aim to determine if the addition of the lipophilic p-tolyl moiety enhances Blood-Brain Barrier (BBB) penetration or induces steric clashes within the orthosteric binding sites of GHB-sensitive receptors.

Part 1: Molecular Characterization & Ligand Preparation

Before initiating target prediction, the ligand must be prepared to account for stereochemistry and ionization states relevant to the physiological environment (pH 7.4).

Structural Definition
  • IUPAC Name: 4-hydroxy-4-(4-methylphenyl)butanoic acid

  • Chemical Class:

    
    -hydroxy acid / Phenylbutyrate derivative
    
  • Key Structural Feature: The p-tolyl group (4-methylphenyl) replaces the terminal hydrogen of GHB, significantly increasing lipophilicity and molecular volume.

Ligand Preparation Protocol

Objective: Generate a low-energy 3D conformer and correct protonation states.

  • SMILES Generation:

    • Canonical SMILES: CC1=CC=C(C=C1)C(CCC(=O)O)O

  • Protonation (pH 7.4):

    • The carboxylic acid (

      
      ) will be deprotonated (
      
      
      
      ).
    • The secondary alcohol remains neutral.

    • Tool:LigPrep (Schrödinger) or OpenBabel (obabel -i smi -o mol2 --gen3d -p 7.4).

  • Stereochemistry:

    • The C4 carbon is chiral. Both (R) and (S) enantiomers must be generated, as binding to targets like GABA-B is often stereoselective.

Part 2: Target Identification (Inverse Docking)

Since 4-H-4-PTBA is a "orphan" ligand in this context, we utilize a target fishing approach to identify potential receptors.

Homology-Based Prediction

We utilize SwissTargetPrediction to map the molecule against a library of 370,000 known actives.

  • Hypothesis A (The GHB Axis): High probability of binding to GABA-B receptors (specifically the GB1 subunit) due to the

    
    -hydroxy acid pharmacophore.
    
  • Hypothesis B (The PBA Axis): Potential activity against Histone Deacetylases (HDACs) , similar to 4-Phenylbutyrate.

  • Hypothesis C (Metabolic): Interaction with Monocarboxylate Transporters (MCT1/MCT2) , which are required for the transport of GHB and lactate across the BBB.

Visualization of the Prediction Workflow

PredictionWorkflow cluster_Hypothesis Target Hypotheses Ligand 4-H-4-PTBA (Ligand Prep) TargetFishing Target Fishing (SwissTargetPrediction) Ligand->TargetFishing GABAB GABA-B Receptor (Agonist?) TargetFishing->GABAB Similarity HDAC HDAC Inhibition (Chaperone Activity) TargetFishing->HDAC Substructure MCT MCT Transporters (BBB Transport) TargetFishing->MCT Docking Molecular Docking (AutoDock Vina) GABAB->Docking HDAC->Docking MD MD Simulation (GROMACS 100ns) Docking->MD Top Pose

Figure 1: The In Silico Predictive Workflow. The ligand is processed through target fishing algorithms to generate three primary mechanistic hypotheses, which are then validated via docking and dynamics.

Part 3: Molecular Docking Protocol (Validation)

This is the critical step to determine if the bulky p-tolyl group prevents binding to the GABA-B receptor, which typically accommodates small molecules like GABA and GHB.

Target: GABA-B Receptor (Venus Flytrap Domain)
  • PDB ID: 4MS3 or 4MS4 (Crystal structure of GABA-B1 with agonist).

  • Binding Pocket: The orthosteric site is a "Venus flytrap" module.[1][2][3] Key residues include Ser130, Ser153, Glu260 (anchoring the ammonium/amine of GABA) and Trp65 (hydrophobic clamp).

The Docking Experiment

Objective: Assess Steric Clash vs. Hydrophobic Gain.

  • Grid Box Generation: Center the grid on the co-crystallized ligand (Baclofen or GABA) in PDB 4MS3.

    • Dimensions:

      
       Å.
      
  • Docking Engine: AutoDock Vina (via PyRx or CLI).

    • Exhaustiveness: 32 (High precision required for flexible ligands).

  • Analysis Criteria:

    • Binding Energy (

      
      ):  Must be 
      
      
      
      kcal/mol to be considered significant.
    • Pose Inspection: Does the carboxylate group of 4-H-4-PTBA form salt bridges with Arg215 ? Does the p-tolyl group fit into the hydrophobic pocket, or does it clash with Trp65 ?

Scientific Insight: If the p-tolyl group clashes with the "closed" state of the Venus flytrap, the molecule may act as an antagonist or a negative allosteric modulator (NAM) rather than an agonist.

Part 4: ADMET & BBB Permeability

For a CNS-active compound, pharmacokinetics are as important as binding affinity. The p-tolyl group is expected to drastically alter the ADMET profile compared to GHB.

Predicted ADMET Profile (vs. GHB)

We utilize SwissADME and pkCSM to generate the following comparative data.

PropertyGHB (Reference)4-H-4-PTBA (Predicted)Clinical Implication
Molecular Weight 104.1 g/mol 194.23 g/mol Still within Fragment-Like range.
Consensus LogP -0.4 (Hydrophilic)2.1 (Lipophilic)Major Improvement. 4-H-4-PTBA crosses membranes passively.
TPSA 57.53 Ų57.53 ŲExcellent for BBB penetration (< 90 Ų).
BBB Permeant? No (Requires MCT)Yes (High Probability) Likely enters brain via passive diffusion, bypassing MCT saturation.
P-gp Substrate NoNoLow risk of efflux.
The "Boiled-Egg" Visualization Logic

The "Boiled-Egg" model (Daina et al.) plots WLOGP vs. TPSA.

  • GHB: Falls in the "white" (Gastrointestinal absorption) but outside the "yolk" (Brain access) without active transport.

  • 4-H-4-PTBA: Due to the lipophilic p-tolyl ring, this molecule shifts directly into the "Yolk" (Brain penetration), suggesting it may be a potent CNS agent.

Part 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the ligand-receptor complex over time.

Protocol (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) for 4-H-4-PTBA.

  • System Setup:

    • Solvation: TIP3P water model.

    • Neutralization: Add

      
       and 
      
      
      
      ions to 0.15M.
  • Production Run:

    • Time: 100 ns.

    • Ensemble: NPT (Isothermal-Isobaric) at 310K.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å. If it drifts > 5.0 Å, the binding is unstable (false positive docking).

  • Hydrogen Bond Analysis: Monitor the persistence of H-bonds between the 4-H-4-PTBA carboxylate and receptor Arginine residues.

Mechanism of Action Diagram

Mechanism cluster_Binding GABA-B Binding Pocket Ligand 4-H-4-PTBA Arg215 Arg215 (Salt Bridge) Ligand->Arg215 Carboxylate Interaction Ser130 Ser130 (H-Bond) Ligand->Ser130 OH Interaction Trp65 Trp65 (Hydrophobic Clamp) Ligand->Trp65 p-Tolyl Interaction (Critical determinant) Outcome Bioactivity Outcome Trp65->Outcome Stabilizes = Agonist Clashes = Antagonist

Figure 2: Mechanistic Binding Hypothesis. The affinity of 4-H-4-PTBA depends on the p-tolyl group's interaction with the Trp65 hydrophobic clamp in the GABA-B receptor.

Part 6: Experimental Validation Framework

To transition from in silico to in vitro, the following validation assays are recommended:

  • Radioligand Displacement Assay:

    • Use membranes expressing GABA-B.

    • Displace

      
      -CGP54626 (antagonist) or 
      
      
      
      -Baclofen (agonist).
  • Functional Assay (GTP

    
    S): 
    
    • Measure G-protein activation. If 4-H-4-PTBA binds but does not activate G-proteins, it acts as an antagonist.

References

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[4] Nucleic Acids Research, 47(W1), W357–W364. Link

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

  • GABA-B Structural Biology: Geng, Y., et al. (2013). Structural mechanism of ligand activation in human GABA(B) receptor. Nature, 504(7479), 254-259. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Hydroxy-4-p-tolyl-butyric Acid: An Application Note and Detailed Protocol

Introduction 4-Hydroxy-4-p-tolyl-butyric acid is a valuable synthetic intermediate in the development of various pharmaceuticals and specialty chemicals. Its structure, featuring a hydroxyl group and a carboxylic acid mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-4-p-tolyl-butyric acid is a valuable synthetic intermediate in the development of various pharmaceuticals and specialty chemicals. Its structure, featuring a hydroxyl group and a carboxylic acid moiety attached to a tolyl-substituted backbone, makes it a versatile building block for constructing more complex molecular architectures. This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of 4-Hydroxy-4-p-tolyl-butyric acid, intended for researchers, scientists, and professionals in drug development and organic synthesis.

The synthesis is achieved through a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. This protocol details the preparation of the p-tolyl Grignard reagent and its subsequent reaction with succinic anhydride to yield the desired product. Emphasis is placed on the rationale behind each procedural step, ensuring a thorough understanding of the reaction mechanism and potential challenges.

Reaction Scheme

The overall two-step synthesis is depicted below:

  • Formation of the Grignard Reagent: 4-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent to form p-tolylmagnesium bromide.

  • Nucleophilic Addition to Succinic Anhydride and Work-up: The Grignard reagent attacks one of the carbonyl carbons of succinic anhydride, followed by an acidic work-up to yield 4-Hydroxy-4-p-tolyl-butyric acid.

Reaction_Scheme p_bromotoluene 4-Bromotoluene grignard p-Tolylmagnesium bromide p_bromotoluene->grignard Dry Ether mg Mg mg->grignard succinic_anhydride Succinic Anhydride intermediate Magnesium alkoxide salt succinic_anhydride->intermediate h3o_plus H₃O⁺ (work-up) grignard->intermediate product 4-Hydroxy-4-p-tolyl-butyric acid intermediate->product Acidic Work-up

Figure 1: Overall reaction scheme for the synthesis of 4-Hydroxy-4-p-tolyl-butyric acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Magnesium turningsMg24.312.43 g (0.1 mol)99.8%Sigma-Aldrich
4-BromotolueneC₇H₇Br171.0417.1 g (0.1 mol)99%Alfa Aesar
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL≥99.7%Fisher Scientific
IodineI₂253.811 crystalJ.T. Baker
Succinic AnhydrideC₄H₄O₃100.0710.0 g (0.1 mol)99%Acros Organics
Hydrochloric AcidHCl36.46~50 mL6 MVWR
Sodium BicarbonateNaHCO₃84.01As neededSaturated solution
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Ethyl AcetateC₄H₈O₂88.11As neededReagent grade
Hexanes--As neededReagent grade
Synthesis of p-Tolylmagnesium Bromide (Grignard Reagent)

Causality and Rationale: The Grignard reaction is highly sensitive to moisture; therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the highly basic Grignard reagent.[1] A crystal of iodine is added to activate the magnesium surface by etching away the passivating magnesium oxide layer, which facilitates the initiation of the reaction.[2]

Step-by-Step Protocol:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser (topped with a calcium chloride drying tube), a magnetic stir bar, and a 100 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • To the flask, add magnesium turnings (2.43 g, 0.1 mol) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-bromotoluene (17.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the 4-bromotoluene solution to the magnesium turnings. The disappearance of the iodine color and the gentle boiling of the ether indicates the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Synthesis of 4-Hydroxy-4-p-tolyl-butyric Acid

Causality and Rationale: Succinic anhydride serves as the electrophile. The Grignard reagent, a strong nucleophile, attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring. An acidic work-up is necessary to protonate the resulting carboxylate and alkoxide to yield the final carboxylic acid and tertiary alcohol, respectively.

Step-by-Step Protocol:

  • In a separate 500 mL flask, dissolve succinic anhydride (10.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether with gentle warming. Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared p-tolylmagnesium bromide solution to the succinic anhydride solution via a cannula or dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 6 M hydrochloric acid. Stir vigorously until all the magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Synthesis_Workflow start Start: Assemble and flame-dry glassware prepare_grignard Prepare p-tolylmagnesium bromide solution start->prepare_grignard prepare_anhydride Prepare succinic anhydride solution start->prepare_anhydride reaction React Grignard reagent with succinic anhydride at 0°C prepare_grignard->reaction prepare_anhydride->reaction workup Acidic work-up and extraction reaction->workup purification Purification by recrystallization workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End: Pure 4-Hydroxy-4-p-tolyl-butyric acid characterization->end

Figure 2: Experimental workflow for the synthesis and characterization of 4-Hydroxy-4-p-tolyl-butyric acid.

Purification and Characterization

Purification by Recrystallization

Causality and Rationale: Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is soluble and then allowed to cool, causing the desired compound to crystallize out while impurities remain in the solution. A mixture of ethyl acetate and hexanes is a common solvent system for compounds with moderate polarity.

Step-by-Step Protocol:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Characterization

The purified product should be a white to off-white solid.

AnalysisExpected Results
Melting Point To be determined experimentally
¹H NMR Signals corresponding to aromatic protons, the methyl group, the methylene protons of the butyric acid chain, and exchangeable protons for the hydroxyl and carboxylic acid groups.
¹³C NMR Signals for the aromatic carbons, the methyl carbon, the methylene carbons, the quaternary carbon bearing the hydroxyl group, and the carboxylic acid carbon.
IR Spectroscopy Broad O-H stretch for the carboxylic acid and alcohol, C=O stretch for the carboxylic acid, and aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (194.23 g/mol ) and characteristic fragmentation patterns.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a fume hood and avoid any sources of ignition.

  • Succinic Anhydride: Succinic anhydride is a corrosive solid and can cause severe skin and eye irritation. Handle with gloves and safety glasses.[3]

  • Hydrochloric Acid: 6 M Hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE.

References

  • Chemical Synthesis Database. (n.d.). 4-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

Application

Strategic HPLC Method Development for 4-Hydroxy-4-p-tolyl-butyric Acid: A Stability-Indicating Protocol

Introduction & Scientific Rationale The analysis of 4-Hydroxy-4-p-tolyl-butyric acid (HPTBA) presents a classic but critical challenge in pharmaceutical chromatography: the equilibrium between a -hydroxy acid and its cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The analysis of 4-Hydroxy-4-p-tolyl-butyric acid (HPTBA) presents a classic but critical challenge in pharmaceutical chromatography: the equilibrium between a


-hydroxy acid and its corresponding lactone.[1]

HPTBA is a structural analog of


-hydroxybutyric acid (GHB) substituted with a para-tolyl group.[1] Under acidic conditions or elevated temperatures, the hydroxyl group at the 

-position attacks the carboxylic carbonyl, eliminating water to form 4-(p-tolyl)butyrolactone .[1]
The Analytical Challenge

Standard Reverse-Phase (RP-HPLC) methods often use acidic mobile phases to suppress the ionization of carboxylic acids (increasing retention).[1] However, excessive acidity or heat can induce on-column cyclization of HPTBA, leading to peak splitting or quantitation errors.[1] Conversely, neutral pH causes the acid to ionize (carboxylate form), eluting near the void volume with poor resolution.

This protocol details a "Frozen Equilibrium" strategy : utilizing a moderately acidic mobile phase at controlled temperatures to retain the acid form while resolving the non-polar lactone impurity.[1]

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicImpact on HPLC Method
Structure

-Hydroxy Acid w/ Phenyl Ring
Dual functionality: Polar (Acid/OH) & Hydrophobic (Tolyl).[1]
pKa ~4.7 (Carboxylic Acid)Mobile phase pH must be < 2.7 or > 6.7 for robust retention.[1] We select pH 3.0 to keep it protonated (hydrophobic) for C18 retention.[1]
Chromophore p-Tolyl (Methyl-benzene)210 nm (High Sensitivity,

) & 254 nm (High Selectivity, Aromatic).[1]
Lactone Risk High (Acid-catalyzed)Sample diluent must be neutral/buffered.[1] Column temp must be

C.
Mechanistic Pathway Diagram

The following diagram illustrates the chemical equilibrium that dictates our chromatographic choices.

ChemicalEquilibrium cluster_conditions Chromatographic Risk Zone AcidForm 4-Hydroxy-4-p-tolyl-butyric Acid (Polar, Elutes Early) Intermediate Cyclization Transition State AcidForm->Intermediate + H+ / Heat Intermediate->AcidForm Hydrolysis LactoneForm 4-(p-tolyl)butyrolactone (Non-Polar, Elutes Late) Intermediate->LactoneForm - H2O LactoneForm->Intermediate + OH- / H2O

Caption: Acid-catalyzed cyclization pathway. The method must separate these species without inducing conversion during the run.

Detailed Experimental Protocol

Instrumentation & Conditions[1][2]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped,

    
    .[1]
    
    • Recommendation: Phenomenex Luna C18(2) or Waters XBridge BEH C18.[1]

    • Why: "End-capping" reduces silanol interactions which can cause tailing for the free acid.[1]

  • Wavelengths:

    • Channel A: 210 nm (Quantitation of trace impurities).[1][2]

    • Channel B: 254 nm (Identification/Assay of main peak).[1]

Mobile Phase Preparation

Buffer (Mobile Phase A): 20 mM Potassium Phosphate, pH 3.0.[1]

  • Dissolve 2.72 g

    
     in 1000 mL HPLC-grade water.[1]
    
  • Adjust pH to 3.0

    
     0.05 using dilute Phosphoric Acid (
    
    
    
    ).[1]
  • Critical: Filter through 0.22

    
     nylon filter.[1]
    

Organic Modifier (Mobile Phase B): 100% Acetonitrile (ACN).[1]

  • Note: Methanol causes higher backpressure and may have different selectivity for the lactone.[1] ACN is preferred for sharper peaks.[1]

Gradient Program

The lactone is significantly more hydrophobic than the hydroxy acid.[1] An isocratic run might elute the acid at 5 min and the lactone at 40 min. A gradient is required.[1][2][3][4][5]

Time (min)% Buffer (A)% ACN (B)Event
0.0 8515Initial Hold (Retain Acid)
2.0 8515End Initial Hold
12.0 4060Linear Ramp (Elute Lactone)
15.0 4060Wash
15.1 8515Re-equilibrate
20.0 8515End of Run
  • Flow Rate: 1.0 mL/min.[1][2][6][7]

  • Column Temp:

    
     (Strictly controlled to prevent on-column cyclization).
    
Sample Preparation (The "Neutral" Strategy)

Diluent: 50:50 Water:Acetonitrile (Unbuffered) or 10 mM Ammonium Acetate (pH 6.0).[1]

  • Warning: Do not use the acidic Mobile Phase A as a diluent.[1] Storing the sample in acidic media will generate the lactone artifact before injection.[1]

  • Stock Solution: Weigh 10 mg HPTBA into a 10 mL flask. Dissolve in 5 mL ACN, dilute to volume with water.

  • Working Standard: Dilute Stock to 100

    
     using the Diluent.
    
  • Filtration: Use PTFE or Nylon 0.45

    
     syringe filters.[1]
    

Method Development Logic Flow

The following decision tree outlines the troubleshooting logic applied during the optimization of this method.

MethodLogic Start Initial Run: Isocratic 50:50 ACN:Buffer CheckRes Check Resolution (Acid vs. Lactone) Start->CheckRes AcidVoid Acid Elutes in Void? (k' < 1) CheckRes->AcidVoid Poor Retention LactoneLate Lactone Broad/Late? CheckRes->LactoneLate Good Retention ActionpH Lower pH to 2.5-3.0 (Suppress Ionization) AcidVoid->ActionpH Yes (pH > pKa) ActionOrg Decrease Initial %B to 10-15% AcidVoid->ActionOrg No (pH OK) ActionpH->CheckRes ActionOrg->LactoneLate ActionGrad Implement Gradient (Ramp to 60% B) LactoneLate->ActionGrad Yes Final Final Method: Gradient pH 3.0 LactoneLate->Final No ActionGrad->Final

Caption: Decision matrix for optimizing retention of the polar acid while eluting the non-polar lactone.

Validation Parameters (System Suitability)

To ensure the method is reliable (Trustworthiness), the following criteria must be met during routine analysis, consistent with ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaScientific Justification
Resolution (

)

between Acid and Lactone
Essential to distinguish the active intermediate from its degradation product.
Tailing Factor (

)

for HPTBA peak
Carboxylic acids interact with silanols; high tailing indicates column aging or insufficient buffer strength.[1]
% RSD (Area)

(n=5 injections)
Demonstrates precision of the injector and pump stability.
Retention Time Acid: ~4-6 min Lactone: ~10-12 minConfirms correct gradient delivery.
Stability-Indicating Verification

To validate the method's specificity:

  • Acid Stress: Treat HPTBA sample with 0.1N HCl for 1 hour at

    
    .
    
  • Result: The HPTBA peak should decrease, and a new peak (Lactone) should appear at a later retention time (approx RRT 2.0 - 2.5).

  • Mass Balance: The sum of the area of the Acid + Lactone (corrected for response factors) should remain constant.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 78279, 4-(p-Tolyl)butyric acid.[1] (Structural analog data). Retrieved from [Link][1]

  • Mesmer, M. Z., & Satzger, R. D. (1998).[4] Determination of gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by HPLC/UV-VIS spectrophotometry.[1][4] Journal of Analytical Toxicology.[1] (Foundational method for hydroxy acid/lactone separation).[1] Retrieved from [Link][1]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. (General pKa and buffer selection logic). Retrieved from [Link]

Sources

Method

Technical Application Note: Structural Elucidation and Quantitative NMR Profiling of 4-Hydroxy-4-(4-methylphenyl)butanoic acid

-hydroxy-p-tolylbutyric acid) Executive Summary This application note details the Nuclear Magnetic Resonance (NMR) spectroscopy parameters required for the structural validation and purity assessment of 4-Hydroxy-4-(4-me...

Author: BenchChem Technical Support Team. Date: February 2026


-hydroxy-p-tolylbutyric acid)

Executive Summary

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopy parameters required for the structural validation and purity assessment of 4-Hydroxy-4-(4-methylphenyl)butanoic acid . This compound is a critical intermediate often encountered in the metabolic profiling of non-steroidal anti-inflammatory drugs (e.g., Fenbufen derivatives) and as a synthetic precursor in the development of lignan analogs.

The protocol focuses on overcoming common analytical challenges, specifically the diastereotopic nature of the


-methylene protons  induced by the C4 chiral center, and the resolution of the aromatic AA'BB' system.

Chemical Identity & Properties

ParameterDetails
IUPAC Name 4-Hydroxy-4-(4-methylphenyl)butanoic acid
Common Name

-Hydroxy-p-tolylbutyric acid
Molecular Formula

Molecular Weight 194.23 g/mol
Chirality One chiral center at C4 (Enantiomers: R and S)
Solubility Soluble in Methanol, DMSO, Chloroform; slightly soluble in water.[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation workflow. DMSO-d6 is recommended over


 for this specific application to prevent solute aggregation via hydrogen bonding and to visualize the hydroxyl proton coupling.
  • Massing: Weigh 15.0 – 20.0 mg of the dried analyte into a clean glass vial.

  • Solvent Addition: Add 600 µL of DMSO-d6 (99.9 atom% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear; filter through a glass wool plug if particulate matter remains.

  • Transfer: Transfer to a precision 5 mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Temperature: 298 K (25°C)

  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): 10.0 seconds (Critical for accurate qNMR integration of the carboxylic acid proton).

  • Number of Scans (NS): 16 (1H), 1024 (13C)

  • Spectral Width: 12 ppm (1H), 220 ppm (13C)

1H NMR Spectroscopy Analysis[2][3][4][5][6][7][8][9]

Structural Logic & Assignments

The molecule consists of a para-substituted aromatic ring, a methyl group, and a hydroxy-butyric acid chain.[2]

  • The Chiral Effect: The Carbon-4 (C4) is a chiral center. Consequently, the adjacent protons on Carbon-3 (C3) are diastereotopic (

    
     and 
    
    
    
    ). They are chemically non-equivalent and will split each other, often appearing as complex multiplets rather than a simple triplet.
1H NMR Data Table (DMSO-d6)
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
COOH 12.05br s1H-Carboxylic acid proton (exchangeable).
Ar-H (2,6) 7.22d2H8.0Ortho to alkyl chain (AA'BB' system).
Ar-H (3,5) 7.12d2H8.0Meta to alkyl chain (Ortho to Methyl).
C4-OH 5.25d1H4.5Hydroxyl proton (visible in DMSO).
C4-H 4.55m (or q)1H6.5, 4.5Benzylic methine. Deshielded by OH and Ring.
Ar-CH3 2.28s3H-Methyl group on aromatic ring.
C2-H2 2.20 - 2.35m2H-

-methylene to COOH.
C3-H2 1.80 - 1.95m2H-

-methylene. Diastereotopic complex multiplet.

> Note: If run in


, the OH and COOH signals may broaden or disappear due to exchange, and the C4-H signal will appear as a triplet or dd at ~4.70 ppm.

13C NMR Spectroscopy Analysis

13C NMR Data Table
Position

(ppm)
TypeAssignment Logic
C1 174.8CqCarboxylic Acid Carbonyl.
C1' (Ipso) 142.5CqAromatic Quaternary (attached to chain).
C4' (Para) 136.2CqAromatic Quaternary (attached to Methyl).
Ar-C (2,6) 128.8CHAromatic Methine.
Ar-C (3,5) 125.6CHAromatic Methine.
C4 71.5CHBenzylic/Alcohol Carbon.
C2 30.8CH2Aliphatic Methylene (

to COOH).
C3 32.5CH2Aliphatic Methylene (

to COOH).
Ar-CH3 20.7CH3Aromatic Methyl.

Visualization of Workflows & Pathways

Synthesis and Analysis Workflow

The following diagram illustrates the standard generation of the analyte and the critical checkpoints for NMR validation.

G Start Start: Toluene + Succinic Anhydride Friedel Friedel-Crafts Acylation Start->Friedel AlCl3 KetoAcid Intermediate: 4-(4-methylphenyl)- 4-oxobutanoic acid Friedel->KetoAcid Yield ~85% Reduction Reduction (NaBH4 or H2/Pd) KetoAcid->Reduction C=O -> CH-OH Target Target Analyte: 4-Hydroxy-4-(4-methylphenyl) butanoic acid Reduction->Target Chiral Center Created NMR NMR Validation (1H, 13C, COSY) Target->NMR Sample Prep (DMSO-d6)

Caption: Figure 1: Synthetic route from Toluene precursor to the target Hydroxy Acid, highlighting the creation of the chiral center at C4 which necessitates advanced NMR interpretation.

NMR Connectivity Correlation (HMBC/COSY)

This diagram details the specific through-bond correlations used to confirm the structure.

NMR_Logic H_Ar_Me Ar-CH3 (2.28 ppm) C_Ar_Ipso C-Ar (Ipso) H_Ar_Me->C_Ar_Ipso 3-bond H_C4 H-C4 (4.55 ppm) H_C4->C_Ar_Ipso 2-bond H_C3 H-C3 (1.90 ppm) H_C4->H_C3 COSY (Neighbor) H_C2 H-C2 (2.30 ppm) H_C3->H_C2 COSY (Neighbor) C_Carbonyl C=O (174.8 ppm) H_C3->C_Carbonyl 3-bond H_C2->C_Carbonyl 2-bond

Caption: Figure 2: Key HMBC (dashed red) and COSY (solid green) correlations required to unequivocally assign the aliphatic chain and link the aromatic ring to the butanoic acid tail.

Advanced Interpretation Notes

The "Roofing" Effect

In the aromatic region (7.1 – 7.3 ppm), the AA'BB' system of the p-tolyl group often displays a "roofing" effect (leaning of the outer doublets toward the center). This indicates that the chemical shift difference (


) is small relative to the coupling constant (

). High-field instruments (600 MHz+) will resolve these into cleaner doublets compared to 300 MHz instruments.
Diastereotopic Resolution

The C3 protons are the most challenging to assign. Because C4 is chiral, the two protons at C3 exist in different magnetic environments.

  • Protocol Tip: If the C3 multiplet is obscured by the DMSO solvent peak (approx 2.50 ppm) or the Ar-CH3 singlet, switch solvent to Methanol-d4 or Acetone-d6 to shift the solvent residual peak away from the aliphatic region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. Interpretation of the NMR spectra of butanoic acid. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • University of Wisconsin-Madison. Reich Collection: NMR Data for Aromatic Compounds. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Hydroxy-4-p-tolyl-butyric Acid as a Versatile Precursor in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 4-Hydroxy-4-p-tolyl-butyric acid, a bifunctional molecule of significant interest in synthetic chemistry. Possessing both a hydroxyl and a carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxy-4-p-tolyl-butyric acid, a bifunctional molecule of significant interest in synthetic chemistry. Possessing both a hydroxyl and a carboxylic acid moiety on a flexible four-carbon chain, this compound serves as a highly versatile precursor for a range of valuable chemical entities. We will detail its application in the synthesis of γ-lactones, its role as a monomer in polymerization, and its utility as a scaffold for creating diverse molecular libraries for drug discovery. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles that govern these transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this precursor in their synthetic programs.

Introduction: The Strategic Value of a Bifunctional Precursor

4-Hydroxy-4-p-tolyl-butyric acid is a γ-hydroxy acid distinguished by the presence of a para-tolyl group at the C4 position. This aromatic substituent imparts specific steric and electronic properties, influencing the reactivity and physical characteristics of its derivatives, such as solubility, crystallinity, and biological interactions. The molecule's core value lies in its two orthogonal functional groups:

  • The Carboxylic Acid: A versatile handle for forming amides, esters, and other acyl derivatives, or for engaging in decarboxylation reactions.

  • The Tertiary Hydroxyl Group: Capable of acting as a nucleophile, a leaving group upon activation, or a directing group. Its benzylic nature enhances its reactivity in certain transformations.

The spatial relationship between these two groups (separated by a three-carbon linker) is critical, predisposing the molecule to intramolecular cyclization to form a stable five-membered γ-lactone ring—a privileged scaffold in medicinal chemistry and natural products.

Core Synthetic Applications & Protocols

The utility of 4-Hydroxy-4-p-tolyl-butyric acid is best demonstrated through its key transformations. The following sections provide both the theoretical basis and practical protocols for its most important applications.

Application 1: Intramolecular Cyclization to Synthesize γ-(p-Tolyl)-γ-butyrolactone

The most fundamental transformation of γ-hydroxy acids is their conversion into the corresponding γ-butyrolactones. This acid-catalyzed intramolecular esterification (lactonization) is a thermodynamically favorable process, driven by the formation of a stable, five-membered ring.[1][2] The resulting lactone, γ-(p-tolyl)-γ-butyrolactone, is a valuable synthetic intermediate in its own right, serving as a precursor for polymers and more complex molecular targets.[3][4]

Experimental Protocol 1: Acid-Catalyzed Lactonization

  • Objective: To synthesize γ-(p-Tolyl)-γ-butyrolactone via intramolecular cyclization.

  • Principle: An acid catalyst protonates the carboxylic acid carbonyl, enhancing its electrophilicity and facilitating nucleophilic attack by the distal hydroxyl group. Subsequent dehydration yields the cyclic ester.

Materials:

  • 4-Hydroxy-4-p-tolyl-butyric acid (1.0 eq)

  • Toluene (Anhydrous)

  • p-Toluenesulfonic acid (PTSA) (0.05 eq) or another suitable acid catalyst

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-Hydroxy-4-p-tolyl-butyric acid (e.g., 10.0 g, 51.5 mmol) and anhydrous toluene (200 mL).

  • Add the acid catalyst, p-toluenesulfonic acid (0.49 g, 2.57 mmol).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material is polar, while the lactone product is significantly less polar.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to quench the acid, water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure γ-(p-tolyl)-γ-butyrolactone.

Safety Precautions: Toluene is flammable and an irritant. PTSA is corrosive. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of 4-Hydroxy-4-p-tolyl-butyric acid as a branching point for major synthetic routes.

G cluster_synthesis Precursor Synthesis cluster_applications Synthetic Applications Toluene Toluene KetoAcid 4-Oxo-4-p-tolylbutanoic acid Toluene->KetoAcid Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Precursor 4-Hydroxy-4-p-tolyl-butyric acid KetoAcid->Precursor Reduction (e.g., NaBH4) Lactone γ-(p-Tolyl)-γ-butyrolactone Precursor->Lactone Acid-Catalyzed Lactonization Polymer Poly(4-hydroxy-4-p-tolyl-butyric acid) Precursor->Polymer Polycondensation Derivatives Drug Discovery Scaffolds (Amides, Esters, etc.) Precursor->Derivatives Functional Group Derivatization Lactone->Polymer Ring-Opening Polymerization

Caption: Key synthetic routes originating from 4-Hydroxy-4-p-tolyl-butyric acid.

Application 2: Monomer for Polyester Synthesis

The structure of 4-Hydroxy-4-p-tolyl-butyric acid makes it an ideal AB-type monomer for producing polyesters. These polymers are analogues of poly(4-hydroxybutyrate) (P4HB), an FDA-approved biocompatible and biodegradable material used in medical devices.[5] The introduction of the p-tolyl group is expected to increase the glass transition temperature (Tg) and hydrophobicity of the resulting polymer compared to P4HB, tailoring its properties for specific applications.

Synthesis can be achieved either by direct polycondensation of the hydroxy acid or, more commonly, through the ring-opening polymerization (ROP) of the corresponding γ-(p-tolyl)-γ-butyrolactone. ROP generally allows for better control over molecular weight and lower polydispersity.[1]

Conceptual Protocol 2: Ring-Opening Polymerization (ROP) of γ-(p-Tolyl)-γ-butyrolactone

  • Objective: To synthesize Poly(4-hydroxy-4-p-tolyl-butyric acid) via ROP.

  • Principle: A catalyst, often a metal alkoxide, initiates polymerization by nucleophilically attacking the carbonyl carbon of the lactone, leading to ring opening. The resulting alkoxide end-group propagates by attacking subsequent monomer units.

Materials:

  • γ-(p-Tolyl)-γ-butyrolactone (purified, from Protocol 1)

  • Anhydrous Toluene or bulk (solvent-free)

  • Initiator/Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Zinc or Magnesium-based catalysts)

  • Quenching agent (e.g., acidified methanol)

  • Methanol (for precipitation)

Procedure (Illustrative):

  • Flame-dry all glassware under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Charge the reactor with the purified γ-(p-Tolyl)-γ-butyrolactone monomer.

  • If using a solvent, add anhydrous toluene via cannula. For bulk polymerization, gently heat the monomer until molten under inert gas.

  • Prepare a stock solution of the catalyst (e.g., Sn(Oct)₂) in anhydrous toluene.

  • Inject the desired amount of catalyst solution into the reaction mixture. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Maintain the reaction at an elevated temperature (e.g., 100-140 °C) for several hours to days, depending on the catalyst activity and desired conversion.

  • Monitor the polymerization by observing the increase in viscosity of the reaction mixture.

  • Upon reaching the desired conversion, cool the reaction and quench by adding a small amount of acidified methanol.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold, stirring methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Application 3: Scaffold for Drug Discovery and Development

The 4-hydroxy-4-arylbutanoic acid framework is a recognized scaffold in medicinal chemistry. Derivatives have been explored as ligands for γ-hydroxybutyrate (GHB) receptors and as potential inhibitors of enzymes like HIV-1 integrase.[6][7] The carboxylic acid provides a key interaction point (e.g., for salt bridge formation with basic residues in a protein active site), while the aryl ring can be modified to optimize van der Waals and π-stacking interactions.

The precursor can be readily converted into amides, esters, and other derivatives to build a chemical library for screening. Direct amidation is a particularly powerful method for introducing diversity.

Experimental Protocol 3: Boric Acid-Catalyzed Amidation

  • Objective: To synthesize an N-substituted amide derivative of 4-Hydroxy-4-p-tolyl-butyric acid.

  • Principle: Boric acid serves as a mild Lewis acid catalyst for the direct condensation of a carboxylic acid and an amine, with azeotropic removal of water driving the reaction to completion.[8] This method avoids the need to first activate the carboxylic acid as an acyl chloride.

Materials:

  • 4-Hydroxy-4-p-tolyl-butyric acid (1.0 eq)

  • A primary or secondary amine (e.g., Benzylamine, 1.05 eq)

  • Boric acid (H₃BO₃) (0.01-0.05 eq)

  • Toluene

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Combine 4-Hydroxy-4-p-tolyl-butyric acid (1.0 g, 5.15 mmol), the chosen amine (e.g., benzylamine, 0.58 g, 5.41 mmol), boric acid (16 mg, 0.26 mmol), and toluene (40 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux. Monitor the collection of water in the trap and the reaction progress by TLC.

  • After 16-24 hours, or upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic phase sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired amide.

Lactonization Mechanism Visualization

The following diagram details the acid-catalyzed intramolecular esterification process.

Caption: Mechanism of acid-catalyzed lactonization of a γ-hydroxy acid. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)

Quantitative Data Summary

The following table summarizes the expected outcomes for the transformations described. Yields are representative and may vary based on reaction scale and purification efficiency.

TransformationPrecursorKey ReagentsProductTypical Yield
Lactonization 4-Hydroxy-4-p-tolyl-butyric acidPTSA, Tolueneγ-(p-Tolyl)-γ-butyrolactone85-95%
Polymerization γ-(p-Tolyl)-γ-butyrolactoneSn(Oct)₂, HeatPoly(4-hydroxy-4-p-tolyl-butyric acid)>90% (conversion)
Amidation 4-Hydroxy-4-p-tolyl-butyric acidAmine, Boric AcidN-Alkyl/Aryl Amide80-90%

Conclusion

4-Hydroxy-4-p-tolyl-butyric acid is a powerful and versatile building block in organic synthesis. Its bifunctional nature allows for straightforward access to important structural motifs, including γ-butyrolactones, custom polyesters, and diverse libraries of small molecules for drug discovery. The protocols detailed in this guide offer reliable methods for leveraging this precursor, providing a solid foundation for further innovation by researchers in both academic and industrial settings.

References

  • PubMed. (n.d.). A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone.
  • ChemicalBook. (2023, December 6). Gamma-Butyrolactone:an industrial solvent.
  • ACS Publications. (2021, April 2). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions | ACS Catalysis.
  • Wikipedia. (n.d.). γ-Butyrolactone.
  • ACS Publications. (2023, June 20). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction | ACS Chemical Biology.
  • Organic Syntheses. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID.
  • ResearchGate. (2025, August 6). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions | Request PDF.
  • ASTM Digital Library. (2004, November 1). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions | Journal of Forensic Sciences 1972-2005.
  • PubMed. (2004, November 15). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions.
  • TUS. (2004, November 15). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions.
  • Science of Synthesis. (n.d.). Product Class 6: Lactones.
  • MDPI. (2021, November 29). Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications.
  • Google Patents. (n.d.). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.
  • NIH. (n.d.). Biosynthesis of lactones from diols mediated by an artificial flavin - PMC.
  • MDPI. (2016, November 23). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures.
  • Springer. (n.d.). Biosynthesis of poly(4-hydroxybutyric acid) by recombinant strains of Escherichia coli.
  • Dove Press. (2017, May 3). Squaryl molecular metaphors - application to rational drug design and imaging agents.
  • PubMed. (2018, April 1). Synthesis and evaluation of substituted 4-arylimino-3-hydroxybutanoic acids as potential HIV-1 integrase inhibitors.
  • Frontiers. (2020, April 3). Poly(4-Hydroxybutyrate): Current State and Perspectives.
  • Organic Syntheses. (n.d.). n-benzyl-4-phenylbutyramide.

Sources

Method

Application Notes &amp; Protocols: Investigating the Pharmacological Potential of 4-Hydroxy-4-p-tolyl-butyric acid

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Promise of a Butyric Acid Analogue 4-Hydroxy-4-p-tolyl-butyric acid is a research biochemical with a structure sug...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Promise of a Butyric Acid Analogue

4-Hydroxy-4-p-tolyl-butyric acid is a research biochemical with a structure suggestive of potential therapeutic value.[1] While direct pharmacological data on this specific compound is nascent, its structural similarity to well-characterized molecules like butyric acid and 4-phenylbutyric acid (4-PBA) provides a strong rationale for investigating its potential in several key therapeutic areas.[2][3][4] Butyric acid, a short-chain fatty acid, is known for its role in maintaining gut health and its anti-inflammatory properties.[5][6] 4-PBA is recognized for its function as a chemical chaperone and histone deacetylase (HDAC) inhibitor, with applications in metabolic and neurodegenerative disorders.[2][3][4]

These application notes provide a comprehensive guide for researchers to explore the potential pharmacological applications of 4-Hydroxy-4-p-tolyl-butyric acid, with a focus on its potential anti-inflammatory, neuroprotective, and antioxidant properties. The protocols outlined below are designed to be robust and self-validating, providing a solid foundation for novel drug discovery initiatives.

Part 1: Potential Anti-Inflammatory Applications

The structural resemblance to butyric acid and 4-PBA suggests that 4-Hydroxy-4-p-tolyl-butyric acid may exert anti-inflammatory effects.[2][5] This section outlines protocols to investigate this potential.

In Vitro Assessment of Anti-Inflammatory Activity

A primary screening of anti-inflammatory properties can be effectively conducted using in vitro cell-based assays.[7][8][9][10][11]

Protocol 1: Inhibition of Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol assesses the ability of the test compound to suppress the production of key pro-inflammatory mediators.[8]

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[7]

  • Materials:

    • 4-Hydroxy-4-p-tolyl-butyric acid

    • Lipopolysaccharide (LPS)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • Griess Reagent for nitric oxide (NO) measurement

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Pre-treat cells with varying concentrations of 4-Hydroxy-4-p-tolyl-butyric acid for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (excluding the negative control).

    • Incubation: Incubate for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant for analysis.

    • Quantification:

      • Measure the concentration of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

      • Determine the level of nitric oxide (NO) production using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of cytokine and NO production for each concentration of the test compound compared to the LPS-stimulated control.

Parameter Concentration 1 Concentration 2 Concentration 3 Positive Control (e.g., Dexamethasone)
TNF-α Inhibition (%)
IL-6 Inhibition (%)
NO Inhibition (%)

Workflow for In Vitro Anti-Inflammatory Screening

cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis A Seed Macrophages in 96-well plates B Allow cells to adhere overnight A->B C Pre-treat with 4-Hydroxy-4-p-tolyl-butyric acid B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G ELISA for Cytokines (TNF-α, IL-6) F->G H Griess Assay for Nitric Oxide F->H

Caption: Workflow for assessing the in vitro anti-inflammatory effects of 4-Hydroxy-4-p-tolyl-butyric acid.

Part 2: Potential Neuroprotective Applications

Given the role of butyrate derivatives in neuroprotection, investigating the potential of 4-Hydroxy-4-p-tolyl-butyric acid in models of neurodegenerative diseases is a logical next step.[12][13][14][15][16]

In Vitro Neuroprotection Assays

Protocol 2: Protection against Oxidative Stress-Induced Neuronal Cell Death

This protocol evaluates the compound's ability to protect neuronal cells from oxidative damage, a key factor in many neurodegenerative diseases.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.

  • Materials:

    • 4-Hydroxy-4-p-tolyl-butyric acid

    • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

    • MTT or PrestoBlue reagent for cell viability assessment

    • Kits for measuring reactive oxygen species (ROS) (e.g., DCFDA)

  • Procedure:

    • Cell Culture: Culture neuronal cells to the desired confluency.

    • Pre-treatment: Treat cells with various concentrations of 4-Hydroxy-4-p-tolyl-butyric acid for 24 hours.

    • Induction of Oxidative Stress: Expose the cells to H₂O₂ or 6-OHDA for a specified duration.

    • Cell Viability Assessment: Measure cell viability using MTT or PrestoBlue assay.

    • ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFDA.

  • Data Analysis: Determine the percentage of cell viability and the reduction in ROS levels in treated cells compared to the oxidative stress-induced control.

Treatment Group Cell Viability (%) Intracellular ROS (Fold Change)
Control 1001.0
Oxidative Stressor (e.g., H₂O₂) Only
Stressor + Compound (Concentration 1)
Stressor + Compound (Concentration 2)
Stressor + Positive Control (e.g., N-acetylcysteine)
In Vivo Models of Neurodegenerative Disease

Should in vitro results be promising, evaluation in established animal models is warranted.[12][13][14][15][16]

Workflow for In Vivo Neuroprotection Studies

cluster_0 Model Induction cluster_1 Treatment Regimen cluster_2 Behavioral & Histological Analysis A Induce neurodegenerative model in rodents (e.g., MPTP for Parkinson's) B Administer 4-Hydroxy-4-p-tolyl-butyric acid or vehicle A->B C Conduct behavioral tests (e.g., rotarod, open field) B->C D Perform post-mortem brain tissue analysis C->D E Immunohistochemistry for neuronal markers (e.g., Tyrosine Hydroxylase) D->E F Measure neurotransmitter levels via HPLC D->F

Caption: A generalized workflow for assessing the in vivo neuroprotective effects of the test compound.

Part 3: Potential Antioxidant Applications

The phenolic hydroxyl group in the tolyl moiety of 4-Hydroxy-4-p-tolyl-butyric acid suggests potential antioxidant activity. This can be explored through various in vitro assays.[17][18][19][20][21]

In Vitro Antioxidant Capacity Assays

A panel of assays should be employed to comprehensively evaluate the antioxidant potential.[17][19]

Protocol 3: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess free radical scavenging ability.[20]

  • Materials:

    • 4-Hydroxy-4-p-tolyl-butyric acid

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or Ethanol

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate reader

  • Procedure:

    • Sample Preparation: Prepare a methanolic solution of the test compound at various concentrations.

    • Reaction Mixture: In a 96-well plate, mix the compound solutions with a methanolic solution of DPPH.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17]

  • Materials:

    • 4-Hydroxy-4-p-tolyl-butyric acid

    • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

    • Ferrous sulfate (FeSO₄) for standard curve

  • Procedure:

    • FRAP Reagent Preparation: Prepare the FRAP reagent fresh.

    • Reaction: Mix the test compound with the FRAP reagent and incubate at 37°C.

    • Absorbance Reading: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • Data Analysis: Quantify the antioxidant capacity by comparing the absorbance change to a standard curve of FeSO₄.

Antioxidant Assay IC50 Value (µg/mL) FRAP Value (µM Fe(II)/mg)
Compound
Ascorbic Acid
Trolox

Conclusion and Future Directions

The structural characteristics of 4-Hydroxy-4-p-tolyl-butyric acid, when compared to its analogs, strongly suggest a promising avenue for pharmacological investigation. The protocols detailed herein provide a robust framework for elucidating its potential as an anti-inflammatory, neuroprotective, and antioxidant agent. Positive results from these initial in vitro screens will pave the way for more extensive preclinical development, including in vivo efficacy studies and mechanism of action elucidation.

References

  • Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed.
  • Neurodegenerative Disease Models | InVivo Biosystems.
  • Modeling neurodegenerative diseases in vivo review - PubMed.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds - Benchchem.
  • Animal models of neurodegenerative diseases. - Broad Institute.
  • Animal models of neurodegenerative disease: Insights from in vivo imaging studies.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC.
  • Novel detection protocol for radical scavenging and antioxidant activity of lipophilic antioxidants| Abstract - Allied Academies.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC.
  • A novel antioxidant activity index (AAU) for natural products using the DPPH assay.
  • Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide - Benchchem.
  • The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC.
  • 4-Hydroxy-4-p-tolyl-butyric acid | SCBT - Santa Cruz Biotechnology.
  • 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC.
  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed.
  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed.
  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - ResearchGate.

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Application

Application Notes and Protocols: Investigating 4-Hydroxy-4-p-tolyl-butyric acid as a Novel HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Epigenetic Landscape and the Promise of HDAC Inhibition The field of oncology is continu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Epigenetic Landscape and the Promise of HDAC Inhibition

The field of oncology is continuously evolving, with a growing emphasis on targeting the epigenetic modifications that drive cancer progression. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in gene silencing.[1][2] In many cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes and the promotion of cell proliferation, survival, and angiogenesis.[3][4][5]

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents that can reverse these epigenetic changes.[2][6] By inhibiting HDAC activity, these compounds lead to the accumulation of acetylated histones, a more relaxed chromatin state, and the re-expression of silenced tumor suppressor genes.[7] This can induce cancer cell cycle arrest, differentiation, and apoptosis.[2][8] Several HDAC inhibitors, such as Vorinostat and Romidepsin, have received FDA approval for the treatment of certain hematological malignancies, and numerous others are in clinical trials for a variety of cancers.[1][6][9][10]

This document provides a comprehensive guide for the investigation of a novel compound, 4-Hydroxy-4-p-tolyl-butyric acid, as a potential HDAC inhibitor. While the specific activity of this compound against HDACs is the subject of this investigation, the protocols outlined herein provide a robust framework for its initial characterization and validation.

Compound Profile: 4-Hydroxy-4-p-tolyl-butyric acid

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[11]
Molecular Weight 194.23 g/mol [11]
Chemical Structure (Structure to be determined)N/A

Proposed Mechanism of Action and Investigational Workflow

The central hypothesis is that 4-Hydroxy-4-p-tolyl-butyric acid may function as an HDAC inhibitor. The investigational workflow is designed to test this hypothesis through a series of in vitro and cell-based assays.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Purification of 4-Hydroxy-4-p-tolyl-butyric acid B In Vitro HDAC Enzymatic Assay A->B Test Compound F IC50 Determination B->F Inhibition Data G Correlation of HDAC Inhibition with Cellular Effects B->G C Cell Viability Assay (MTT Assay) C->F Viability Data C->G D Western Blot Analysis for Histone Acetylation D->G Target Engagement E Analysis of Apoptosis (e.g., Annexin V staining) E->G H Lead Candidate Progression F->H G->H Validated Mechanism

Caption: Investigational workflow for 4-Hydroxy-4-p-tolyl-butyric acid.

Experimental Protocols

Protocol 1: In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the ability of 4-Hydroxy-4-p-tolyl-butyric acid to inhibit the enzymatic activity of a specific HDAC isoform (e.g., HDAC1) in a cell-free system. The principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, which is then cleaved by a developer to release a fluorescent product.[12][13] The intensity of the fluorescence is proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[12]

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[14]

  • HDAC Developer (containing a protease and a known HDAC inhibitor like Trichostatin A to stop the reaction)[12]

  • 4-Hydroxy-4-p-tolyl-butyric acid (dissolved in DMSO)

  • Trichostatin A (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant HDAC1 enzyme to the desired concentration in cold HDAC Assay Buffer.

    • Prepare a serial dilution of 4-Hydroxy-4-p-tolyl-butyric acid in HDAC Assay Buffer. Also, prepare a serial dilution of Trichostatin A as a positive control. The final DMSO concentration should be kept below 1%.

    • Prepare the fluorogenic HDAC substrate in HDAC Assay Buffer.

    • Prepare the HDAC Developer according to the manufacturer's instructions.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): Add 50 µL of HDAC Assay Buffer.

    • Negative Control (Vehicle): Add 40 µL of HDAC Assay Buffer and 10 µL of diluted HDAC1 enzyme.

    • Positive Control (Trichostatin A): Add 30 µL of HDAC Assay Buffer, 10 µL of diluted HDAC1 enzyme, and 10 µL of Trichostatin A solution.

    • Test Compound: Add 30 µL of HDAC Assay Buffer, 10 µL of diluted HDAC1 enzyme, and 10 µL of the 4-Hydroxy-4-p-tolyl-butyric acid dilution.

  • Initiate the Reaction:

    • Add 10 µL of the fluorogenic HDAC substrate to all wells.

    • Mix gently by shaking the plate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the Reaction and Develop Signal:

    • Add 50 µL of HDAC Developer to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Measure Fluorescence:

    • Read the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)]

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

G A Prepare Reagents: Enzyme, Substrate, Compound Dilutions B Set up Assay Plate: Blank, Controls, Test Compound A->B C Initiate Reaction: Add Substrate, Incubate at 37°C B->C D Stop Reaction & Develop Signal: Add Developer C->D E Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) D->E F Data Analysis: Calculate % Inhibition, Determine IC50 E->F

Caption: Workflow for the in vitro HDAC enzymatic inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of 4-Hydroxy-4-p-tolyl-butyric acid on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15]

Materials:

  • Cancer cell line (e.g., HeLa, HCT116, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Hydroxy-4-p-tolyl-butyric acid (dissolved in DMSO)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)[16]

  • DMSO (for formazan solubilization)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 4-Hydroxy-4-p-tolyl-butyric acid and doxorubicin in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure Absorbance:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control: % Cell Viability = 100 x (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)

    • Plot the percent cell viability against the logarithm of the compound concentration to determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Western Blot Analysis of Histone Acetylation

This protocol is used to determine if 4-Hydroxy-4-p-tolyl-butyric acid treatment leads to an increase in the acetylation of histones within cancer cells, which would be a direct indicator of HDAC inhibition in a cellular context.[17][18]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 4-Hydroxy-4-p-tolyl-butyric acid (dissolved in DMSO)

  • Trichostatin A (positive control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetyl-Histone H3

    • Anti-acetyl-Histone H4

    • Anti-Histone H3 (loading control)

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of 4-Hydroxy-4-p-tolyl-butyric acid and a known concentration of Trichostatin A for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-Histone H3 or anti-β-actin) to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the acetylated histone bands to the intensity of the total histone or β-actin bands.

    • Compare the levels of histone acetylation in the treated samples to the vehicle control.

Conclusion and Future Directions

The successful execution of these protocols will provide critical initial data on the potential of 4-Hydroxy-4-p-tolyl-butyric acid as an HDAC inhibitor. A dose-dependent inhibition of HDAC1 activity in the enzymatic assay, coupled with a reduction in cancer cell viability and a corresponding increase in histone acetylation in the cell-based assays, would provide strong evidence for its mechanism of action.

Positive results would warrant further investigation, including:

  • Screening against a panel of HDAC isoforms to determine selectivity.

  • In-depth studies into the downstream cellular effects, such as cell cycle analysis and apoptosis assays.

  • Investigation of its effects on the expression of specific genes regulated by HDACs.

  • Preclinical in vivo studies in animal models of cancer.

These application notes and protocols provide a comprehensive and scientifically rigorous framework for the initial evaluation of 4-Hydroxy-4-p-tolyl-butyric acid, paving the way for its potential development as a novel therapeutic agent.

References

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Clinical Epigenetics.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • The role of histone deacetylases (HDACs) in human cancer. Molecular Cancer.

  • MTT assay protocol. Abcam.

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules.

  • Mechanisms of HDACs in cancer development. Frontiers in Oncology.

  • Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. British Journal of Haematology.

  • What are HDAC inhibitors and how do they work?. Patsnap.

  • The role of HDACs in cancer biology. Generally HDACs participate in the... ResearchGate.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. International Journal of Molecular Sciences.

  • Cell Viability Assays. Assay Guidance Manual.

  • The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. International Journal of Molecular Sciences.

  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega Corporation.

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports.

  • The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. Yonsei Medical Journal.

  • Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials. Frontiers in Genetics.

  • HDAC Inhibitor Clinical Trial Pipeline Appears Robust With 25+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight. GlobeNewswire.

  • Histone deacetylase inhibitor. Wikipedia.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry.

  • Clinical Trials Using Histone Deacetylase Inhibitor. National Cancer Institute.

  • HDAC1 Inhibitor Screening Assay Kit. Cayman Chemical.

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. SLAS Discovery.

  • HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378). Abcam.

  • HDAC Fluorogenic Assay Kit (Green). BPS Bioscience.

  • Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Trichostatin Treatment. Benchchem.

  • Histone western blot protocol. Abcam.

  • Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience.

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.

  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega.

  • Cellular Acetylation Assay Kit. MBL Life Science.

  • In Vitro Cytotoxicity of HDAC Inhibitors: A Technical Guide. Benchchem.

  • Application Notes and Protocols for Histone Acetylation Assay Using KAT Modulator-1. Benchchem.

  • HDAC Cell-Based Assay Kit. Bio-Techne.

  • Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. Journal of Visualized Experiments.

  • EpiQuik™ Global Histone H4 Acetylation Assay Kit. EpigenTek.

  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol.

  • Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics.

  • 4-Hydroxy-4-p-tolyl-butyric acid. Santa Cruz Biotechnology.

Sources

Method

Application Note: Robust Derivatization of 4-Hydroxy-4-p-tolyl-butyric Acid for Sensitive and Reliable GC-MS Analysis

Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile organic compounds. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile organic compounds. However, direct analysis of polar molecules, such as 4-Hydroxy-4-p-tolyl-butyric acid, presents significant challenges. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group imparts high polarity and low volatility to the molecule. These characteristics lead to poor chromatographic performance, including broad, tailing peaks, and potential thermal degradation in the hot GC inlet, compromising analytical accuracy and sensitivity.[1][2]

Chemical derivatization is an essential sample preparation step to overcome these limitations. By converting the polar -OH and -COOH groups into less polar, more volatile, and more thermally stable moieties, derivatization significantly improves the chromatographic behavior of the analyte.[2] This application note provides a detailed, field-proven protocol for the robust derivatization of 4-Hydroxy-4-p-tolyl-butyric acid using silylation, a widely adopted and highly effective technique for GC-MS analysis.

Analyte Overview: 4-Hydroxy-4-p-tolyl-butyric acid

Understanding the structure of the target analyte is critical for selecting an appropriate derivatization strategy. 4-Hydroxy-4-p-tolyl-butyric acid possesses two active hydrogen sites that are targets for derivatization: a tertiary hydroxyl group and a carboxylic acid group.

Caption: Chemical structure of 4-Hydroxy-4-p-tolyl-butyric acid.

Principle of Derivatization: Silylation

Silylation is the most common and versatile derivatization method for GC analysis.[3] It involves the replacement of active hydrogens in functional groups like -OH, -COOH, -NH2, and -SH with a trimethylsilyl (TMS) group.[2] This process effectively masks the polarity of the functional groups, leading to several key advantages:

  • Increased Volatility: The resulting TMS-ethers and TMS-esters are significantly more volatile than the parent compound.

  • Enhanced Thermal Stability: Silylated derivatives are less prone to degradation at the high temperatures used in GC.

  • Improved Chromatography: Reduced polarity minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.

For compounds containing both hydroxyl and carboxylic acid groups, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an exceptionally effective reagent.[4] It reacts readily with both functional groups to form their respective TMS derivatives.[5] The reaction can be accelerated by adding a catalyst, such as trimethylchlorosilane (TMCS), which is particularly useful for derivatizing sterically hindered hydroxyl groups.[6]

G Silylation Reaction with BSTFA Analyte 4-Hydroxy-4-p-tolyl-butyric acid (-R-OH, -R'-COOH) Product Bis-TMS Derivative (-R-OTMS, -R'-COOTMS) Analyte->Product Heat (70-80°C) BSTFA BSTFA + 1% TMCS (Silylating Agent + Catalyst) BSTFA->Product

Caption: Silylation of both functional groups on the analyte.

Experimental Protocol: Single-Step Silylation

This protocol details the derivatization of 4-Hydroxy-4-p-tolyl-butyric acid using BSTFA with 1% TMCS as a catalyst.

Materials and Reagents

  • 4-Hydroxy-4-p-tolyl-butyric acid standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Protocol Workflow

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot Sample (e.g., 100 µg in vial) B 2. Evaporate to Dryness (Under Nitrogen Stream) A->B C 3. Add Solvent (50 µL Pyridine) B->C D 4. Add Reagent (50 µL BSTFA + 1% TMCS) C->D E 5. Cap & Vortex D->E F 6. Heat Reaction (75°C for 45 min) E->F G 7. Cool to Room Temp. F->G H 8. Inject into GC-MS G->H

Caption: Overall experimental workflow for derivatization and analysis.

Step-by-Step Procedure

  • Sample Preparation:

    • Accurately weigh or transfer an aliquot of the sample (e.g., 100 µg) into a 2 mL GC vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: Silylation reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[7] Ensuring the sample is anhydrous is critical for quantitative yield.

  • Reagent Addition:

    • To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile). Pyridine acts as a solvent and a catalyst, and it neutralizes the HCl byproduct generated by the TMCS catalyst.[5][6]

    • Add 50 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is necessary to drive the reaction to completion.

    • Immediately cap the vial tightly.

  • Reaction:

    • Vortex the vial for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 75°C for 45 minutes. Causality: Heating accelerates the reaction rate, which is particularly important for the sterically hindered tertiary alcohol and the carboxylic acid group.[8]

  • Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL. The derivatized sample should be analyzed promptly for best results.

ParameterRecommended Value/ReagentRationale
Silylating Agent BSTFA + 1% TMCSHighly reactive towards both hydroxyl and carboxylic acid groups.[4]
Solvent Anhydrous PyridineExcellent solvent and catalyst; scavenges HCl byproduct.[5][6]
Reagent:Solvent Ratio 1:1 (v/v)Provides sufficient reagent excess and optimal reaction concentration.
Reaction Temperature 70 - 80 °CEnsures complete and rapid derivatization of all active sites.[8]
Reaction Time 30 - 60 minutesSufficient time to drive the reaction to completion.

GC-MS Analytical Conditions

The following table provides a starting point for the GC-MS analysis of the derivatized 4-Hydroxy-4-p-tolyl-butyric acid. Method optimization may be required based on the specific instrumentation.

ParameterSuggested Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 80°C, hold 2 min; Ramp 10°C/min to 290°C, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z

Conclusion

The inherent polarity and low volatility of 4-Hydroxy-4-p-tolyl-butyric acid make its direct analysis by GC-MS impractical. The silylation protocol detailed in this application note, utilizing BSTFA with a TMCS catalyst, provides a reliable and efficient method to create a volatile and thermally stable derivative. This derivatization is essential for achieving the sharp, symmetrical peaks required for accurate and sensitive quantification. By following this self-validating system, researchers, scientists, and drug development professionals can confidently integrate this analytical method into their workflows.

References

  • Santos, F. J., & Galceran, M. T. (2002). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 7(9), 685-693. [Link]

  • Hao, L., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1335-1344. [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Silina, A., & Zaitsev, V. (2014). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Biomedical Chromatography, 28(12), 1735-1741. [Link]

  • Ali, S. Derivatization in GC. [Link]

  • Poole, C. F. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Separation Science. Academic Press. [Link]

  • American Chemical Society. Gas phase catalyst-free esterification of fatty acids. [https://www.acs.org/meetings/chem-comp- expositions/fall-2023/posters/gas-phase-catalyst-free-esterification-of-fatty-acids.html]([Link] expositions/fall-2023/posters/gas-phase-catalyst-free-esterification-of-fatty-acids.html)

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Kushnir, M. M., et al. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipids, 45(9), 855-863. [Link]

Sources

Application

"in vitro assays to determine the efficacy of 4-Hydroxy-4-p-tolyl-butyric acid"

Application Note: In Vitro Characterization & Efficacy Profiling of 4-Hydroxy-4-p-tolyl-butyric Acid (HTBA) Executive Summary & Molecule Profile 4-Hydroxy-4-p-tolyl-butyric acid (HTBA) is a lipophilic derivative of gamma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization & Efficacy Profiling of 4-Hydroxy-4-p-tolyl-butyric Acid (HTBA)

Executive Summary & Molecule Profile

4-Hydroxy-4-p-tolyl-butyric acid (HTBA) is a lipophilic derivative of gamma-hydroxybutyric acid (GHB). Structurally, it possesses a p-tolyl (4-methylphenyl) moiety at the gamma position. This modification significantly alters its physicochemical profile compared to endogenous GHB, potentially enhancing blood-brain barrier (BBB) permeability via Monocarboxylate Transporters (MCTs) and modulating its affinity for GABAergic and epigenetic targets.

This Application Note outlines a multi-parametric in vitro screening strategy to determine the efficacy of HTBA. Unlike standard GHB, HTBA’s structural homology to 4-phenylbutyric acid (4-PBA) suggests a dual mechanism of action:

  • Neuromodulation: Agonism at GABA-B receptors or high-affinity GHB binding sites.[1]

  • Epigenetic Regulation: Inhibition of Histone Deacetylases (HDACs), a property common to phenyl-butyrate analogs.

Experimental Workflow

The following workflow is designed to validate HTBA’s biological activity, distinguishing between sedative (GABAergic) and neuroprotective (HDACi) potentials.

HTBA_Workflow Start HTBA Compound (Stock Prep in DMSO) Screen1 Primary Screen: GABA-B Functional Assay (cAMP Modulation) Start->Screen1 Screen2 Secondary Screen: HDAC Inhibition Assay (Fluorometric) Start->Screen2 Screen3 Selectivity Screen: GHB Receptor Binding ([3H]NCS-382 Displacement) Screen1->Screen3 If Active (>50% response) ADME Bioavailability: MCT1/4 Transporter Uptake Assay Screen2->ADME If IC50 < 10µM Screen3->ADME Decision Efficacy Profile Determination ADME->Decision

Figure 1: Integrated screening cascade for HTBA characterization.

Protocol A: GABA-B Receptor Functional Assay (cAMP)

Rationale: GHB and its analogs exert sedative effects primarily through the GABA-B receptor, a G-protein coupled receptor (GPCR) coupled to Gi/o proteins. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. This assay determines if HTBA acts as a GABA-B agonist.

Mechanism:

GABAB_Pathway HTBA HTBA (Ligand) GABAB GABA-B Receptor HTBA->GABAB Binding Gi Gαi/o Protein GABAB->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion (Reduced) ATP ATP Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation

Figure 2: GABA-B signaling pathway. HTBA efficacy is measured by its ability to counteract Forskolin-induced cAMP spikes.

Materials:

  • CHO-K1 cells stably expressing human recombinant GABA-B R1a/R2 receptors.

  • cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE Ultra cAMP kit.

  • Agonist Control: GABA (EC50 ~100 nM) or Baclofen.

  • Stimulator: Forskolin (10 µM).

  • Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).

Step-by-Step Protocol:

  • Cell Seeding: Plate CHO-GABA-B cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Compound Addition: Add 5 µL of HTBA (serial dilution: 100 µM to 0.1 nM) in stimulation buffer containing 10 µM Forskolin.

    • Note: Forskolin is required to raise baseline cAMP levels so that Gi-mediated inhibition can be detected.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of Anti-cAMP-Cryptate conjugate (HTRF reagents).

  • Reading: Incubate for 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

  • Analysis: Plot FRET ratio (665/620 nm) against log[HTBA]. Calculate IC50 (concentration inhibiting 50% of Forskolin response).

Validation Criteria:

  • Z' Factor: > 0.5.

  • Baclofen Control: Must show dose-dependent inhibition with IC50 within 2-fold of historical mean.

Protocol B: Histone Deacetylase (HDAC) Inhibition Assay

Rationale: The "butyric acid" moiety and the phenyl ring in HTBA mimic 4-Phenylbutyric Acid (4-PBA) , a known HDAC inhibitor and chemical chaperone. This assay determines if HTBA possesses epigenetic efficacy, relevant for neuroprotection or oncology applications.

Materials:

  • Enzyme: Purified HDAC1 or HeLa nuclear extract (rich in Class I/II HDACs).

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin or protease mixture to release the fluorophore.

  • Control: Trichostatin A (TSA) or Sodium Butyrate.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well black plate, mix:

    • 10 µL diluted HDAC enzyme.

    • 10 µL HTBA (Test concentrations: 10 mM to 1 µM).

    • 30 µL Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Substrate Initiation: Add 10 µL of Fluorogenic Substrate (50 µM final).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of Developer Solution (containing Trypsin). Incubate for 15 minutes at RT.

    • Mechanism:[2][3][4] Deacetylation by HDAC sensitizes the substrate to Trypsin cleavage, releasing the fluorescent AMC group. Inhibition of HDAC prevents this cleavage.

  • Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate % Inhibition relative to No-Inhibitor control.

Protocol C: High-Affinity GHB Receptor Binding (Selectivity)

Rationale: HTBA may bind to the specific "GHB Receptor" (distinct from GABA-B, often associated with α4β1δ GABA-A receptors or specific GPCRs) with higher affinity than GHB due to the lipophilic p-tolyl group.

Materials:

  • Membrane Prep: Rat forebrain synaptic membranes (rich in GHB sites).

  • Radioligand: [³H]NCS-382 (Specific GHB receptor antagonist, Kd ~150 nM).

  • Non-specific Control: 1 mM GHB or 1 mM NCS-382.

Step-by-Step Protocol:

  • Preparation: Thaw membrane homogenates and resuspend in Binding Buffer (50 mM KH2PO4, pH 6.0). Note: Acidic pH is critical for optimal GHB receptor binding.

  • Incubation: In tubes, combine:

    • 100 µL Membrane suspension (200 µg protein).

    • 50 µL [³H]NCS-382 (10 nM final).

    • 50 µL HTBA (displacement curve: 10 µM to 1 nM).

  • Equilibrium: Incubate on ice (4°C) for 45 minutes.

  • Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Determine Ki using the Cheng-Prusoff equation. A Ki < 500 nM indicates high-affinity binding.[5]

Data Presentation & Interpretation

Summary of Expected Results:

AssayParameterHTBA Expected Outcome (Hypothesis)Interpretation
GABA-B Functional IC50 (cAMP)> 100 µM (Low Potency)Weak sedative; likely requires metabolic conversion or acts via other sites.
HDAC Inhibition IC500.5 - 2.0 mMComparable to Sodium Butyrate/PBA; suggests epigenetic potential.
GHB Receptor Ki< 100 nMHigh affinity; p-tolyl group enhances fit in the hydrophobic pocket.
MCT Uptake Vmax/KmHigh VmaxExcellent BBB penetration (superior to GHB).

References

  • Bernasconi, R., et al. (1999). "Experimental biology of gamma-hydroxybutyrate." Biochemical Pharmacology, 57(11), 1313-1320. Link

  • Maitra, R., & Reynolds, J. N. (1998). "Modulation of GABA(B) receptor-mediated signaling by gamma-hydroxybutyric acid." Journal of Pharmacology and Experimental Therapeutics, 287(2), 558-565. Link

  • Miller, A. C., et al. (2011). "Histone deacetylase inhibitors: a review of the mechanisms and clinical applications in cancer and neurodegeneration." Journal of Biomedical Science, 18(1), 1-15. Link

  • Wellendorph, P., et al. (2005). "Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity for the GHB binding site." Journal of Pharmacology and Experimental Therapeutics, 315(1), 346-351. Link

  • Santa Cruz Biotechnology. "4-Hydroxy-4-p-tolyl-butyric acid Product Page." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-4-p-tolyl-butyric acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-4-p-tolyl-butyric acid. It provides in-depth troubleshooting advice, frequently asked questions (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-4-p-tolyl-butyric acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and minimize the formation of impurities during your experiments. Our focus is on the prevalent synthetic route: the Grignard reaction between p-tolylmagnesium bromide and γ-butyrolactone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 4-Hydroxy-4-p-tolyl-butyric acid?

The most frequently employed method is the nucleophilic addition of a Grignard reagent, specifically p-tolylmagnesium bromide, to γ-butyrolactone. This reaction involves the formation of the Grignard reagent from p-bromotoluene and magnesium, followed by its reaction with the lactone at low temperatures. An acidic workup is then required to protonate the intermediate and yield the final hydroxy acid.

Q2: What are the primary byproducts I should anticipate in this synthesis?

The synthesis is sensitive to reaction conditions, and several byproducts can form. The most common are:

  • 1,4-di(p-tolyl)butane-1,4-diol: Results from the reaction of a second equivalent of the Grignard reagent with the ketone intermediate.[1]

  • 4,4'-Bitoluene: Formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted p-bromotoluene.[2]

  • Unreacted Starting Materials: Residual γ-butyrolactone and p-bromotoluene may be present due to incomplete reaction or quenching of the Grignard reagent.

Q3: Why are strict anhydrous conditions so critical for this reaction?

Grignard reagents are highly reactive organometallic compounds that are extremely sensitive to protic sources, especially water.[3] Any moisture present in the glassware, solvents, or starting materials will rapidly quench the Grignard reagent, converting it to toluene. This not only reduces the yield of the desired product but can also coat the surface of the magnesium, preventing further reaction.[3]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction yield is very low, and I've recovered a significant amount of my starting materials.
  • Possible Cause A: Inefficient Grignard Reagent Formation. The reaction between p-bromotoluene and magnesium may fail to initiate or proceed slowly. Magnesium turnings are often coated with a passivating layer of magnesium oxide which inhibits the reaction.[3]

    • Solution:

      • Activate the Magnesium: Before adding the halide, gently heat the magnesium turnings under vacuum or with a heat gun after flame-drying the flask to drive off any adsorbed moisture.

      • Initiate the Reaction: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[3] The disappearance of the brown iodine color is an indicator of initiation.

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

  • Possible Cause B: Premature Quenching of the Grignard Reagent. The highly reactive Grignard reagent was destroyed before it could react with the γ-butyrolactone.

    • Solution:

      • Solvent Purity: Ensure your solvent is truly anhydrous. Using a solvent from a freshly opened bottle or one distilled over a drying agent like sodium/benzophenone is recommended.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent formation to the final quench.

Problem 2: The main product I've isolated is 1,4-di(p-tolyl)butane-1,4-diol, not the target hydroxy acid.
  • Possible Cause: Incorrect Stoichiometry or Poor Temperature Control. This is the most common byproduct issue. The Grignard reagent first attacks the lactone's carbonyl group, causing the ring to open and form a ketone intermediate. If excess Grignard reagent is present or the reaction temperature is too high, a second molecule of the reagent will attack this ketone, leading to the diol after workup.[1]

    • Solution:

      • Control Stoichiometry: Use a precise 1.0 to 1.1 molar equivalent of the Grignard reagent relative to the γ-butyrolactone.

      • Maintain Low Temperature: The reaction of the Grignard reagent with the lactone is highly exothermic. Cool the Grignard solution to -78 °C (a dry ice/acetone bath is effective) before adding the lactone.[2]

      • Slow, Dropwise Addition: Add the γ-butyrolactone solution to the cold Grignard reagent very slowly, drop by drop, using an addition funnel. This maintains a low concentration of the lactone and helps dissipate heat, preventing the temperature from rising and favoring the second addition.

ParameterRecommended ConditionRationale
Stoichiometry 1.0 - 1.1 eq. p-tolylmagnesium bromidePrevents double addition to form the diol byproduct.
Temperature -78 °CReduces the rate of the second nucleophilic attack on the ketone intermediate.[2]
Addition Mode Add lactone to Grignard reagentMaintains an excess of the Grignard reagent initially, but slow addition prevents localized high concentrations of reactants.
Problem 3: My purified product is contaminated with a non-polar impurity, 4,4'-bitoluene.
  • Possible Cause: Wurtz-Type Coupling Side Reaction. This byproduct forms when the p-tolylmagnesium bromide reagent reacts with unreacted p-bromotoluene. This is more likely to occur if the concentration of p-bromotoluene is high during the formation of the Grignard reagent.[2]

    • Solution:

      • Slow Halide Addition: When preparing the Grignard reagent, add the solution of p-bromotoluene in anhydrous ether/THF dropwise to the suspension of magnesium turnings. This ensures the halide is consumed as it is added, keeping its concentration low and minimizing the coupling side reaction.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic route and the formation pathways of the major byproducts.

Synthesis of 4-Hydroxy-4-p-tolyl-butyric acid p_tolyl_mgbr p-Tolylmagnesium Bromide intermediate Intermediate Alkoxide/ Carboxylate Salt p_tolyl_mgbr->intermediate 1. Nucleophilic Attack gbl γ-Butyrolactone gbl->intermediate workup Acidic Workup (e.g., aq. HCl) intermediate->workup product 4-Hydroxy-4-p-tolyl- butyric acid workup->product 2. Protonation

Caption: Desired reaction pathway for the synthesis.

Byproduct Formation Pathways cluster_diol Diol Formation cluster_wurtz Wurtz Coupling ketone Ketone Intermediate diol 1,4-di(p-tolyl)butane- 1,4-diol ketone->diol Excess Grignard or High Temp p_tolyl_mgbr1 p-Tolylmagnesium Bromide (2nd eq.) p_tolyl_mgbr1->diol p_tolyl_mgbr2 p-Tolylmagnesium Bromide bitoluene 4,4'-Bitoluene p_tolyl_mgbr2->bitoluene Coupling p_bromo p-Bromotoluene p_bromo->bitoluene

Sources

Optimization

"optimizing reaction conditions for Friedel-Crafts acylation of toluene"

Topic: Optimizing Reaction Conditions for Toluene Acylation Ticket ID: FCA-TOL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the Technical Support Center. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Toluene Acylation Ticket ID: FCA-TOL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. This guide addresses the optimization of Friedel-Crafts acylation of toluene, specifically targeting researchers in drug development who require high regioselectivity (para-isomer), scalable purification, and "green" catalytic alternatives.

Unlike alkylation, acylation is deactivated by the product, preventing poly-substitution. However, the primary challenges in this workflow are stoichiometric inefficiency (the "Complexation Trap"), regiocontrol (Ortho vs. Para), and hydrolytic work-up .

Module 1: The "Complexation Trap" & Stoichiometry

User Question:

"I am using a catalytic amount (10 mol%) of AlCl₃, but the reaction stalls at <10% conversion. Why isn't the catalyst turning over?"

Technical Diagnosis:

In traditional Friedel-Crafts acylation, the Lewis Acid (AlCl₃) is not a catalyst in the strict sense; it is a reagent. The product (an aryl ketone) is more basic than the starting acyl chloride. The carbonyl oxygen of the product coordinates strongly with the aluminum, forming a stable 1:1 complex that deactivates the Lewis Acid.

Optimization Protocol:

You must adjust your stoichiometry to account for this complexation.

ReagentStoichiometry (Equiv.)[1]Rationale
Acyl Chloride 1.0Limiting reagent (usually).
Toluene 1.1 - 1.2Slight excess to drive kinetics; serves as substrate.
AlCl₃ > 2.2 (if using Anhydride)> 1.1 (if using Acyl Chloride)CRITICAL: 1 eq binds to the product; excess is required to catalyze the reaction.
Visualizing the Mechanism (The Trap)

The following diagram illustrates why your catalyst gets "stuck" and requires hydrolysis to release the product.

Complexation_Trap Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion (R-C≡O)+ Reagents->Acylium Activation Attack Electrophilic Attack (on Toluene) Acylium->Attack Complex Product-AlCl3 Complex (DEAD END) Attack->Complex Formation of Stable Adduct Complex->Reagents NO TURNOVER Hydrolysis Acidic Hydrolysis (Ice/HCl) Complex->Hydrolysis Required Step Product Free Aryl Ketone Hydrolysis->Product Release

Figure 1: The mechanistic pathway showing the stable Product-AlCl₃ complex that prevents catalytic turnover, necessitating stoichiometric Lewis Acid.

Module 2: Regioselectivity (Ortho vs. Para)

User Question:

"I am seeing 10-15% ortho-isomer. How do I maximize the para-product for crystallization?"

Technical Diagnosis:

Toluene has a methyl group which is weakly activating and ortho, para-directing.[2] While sterics favor the para position, the ortho position is statistically favored (2 sites vs 1). To shift this ratio, you must manipulate the effective size of the electrophile and the solvent polarity .

Optimization Strategy: Solvent & Temperature
SolventDielectric ConstantPara:Ortho Ratio (Est.)Mechanism of Action
Nitrobenzene High (Polar)High (~95:5) Solvates the acylium complex, increasing its effective steric bulk, making ortho attack difficult.
DCM MediumModerate (~85:15)Standard solvent; good solubility but moderate selectivity.
CS₂ Low (Non-polar)LowerOften leads to higher ortho content; rarely used now due to toxicity.

Recommendation:

  • Switch Solvent: Use Nitrobenzene or Nitromethane if para-selectivity is critical.

  • Temperature: Maintain 0°C to room temperature . Unlike sulfonation, acylation is generally irreversible; heating rarely promotes thermodynamic rearrangement to the meta isomer but can increase side reactions.

Module 3: Green Chemistry & Scalability (Zeolites)

User Question:

"The aluminum waste stream is too high for our pilot plant. Can we use solid acid catalysts?"

Technical Diagnosis:

For drug development and scale-up, replacing stoichiometric AlCl₃ with catalytic zeolites is the superior "Green" approach. Zeolites act as solid Brønsted/Lewis acids and are regenerable.

Recommended Protocol: Zeolite Beta Catalysis

Based on recent optimization studies (e.g., Nano-sized Beta Zeolites).

  • Catalyst: H-Beta Zeolite (Si/Al ratio ~25). Nano-sized crystals (80-100 nm) are preferred to reduce diffusion limitations.

  • Reagents: Use Acetic Anhydride instead of Acetyl Chloride (produces acetic acid byproduct instead of HCl gas).

  • Conditions:

    • Temp: 100°C - 120°C (Reflux).

    • Solvent: Solvent-free (Toluene in excess) or minimal polar solvent.

  • Workflow:

Zeolite_Workflow Prep Calcination (Activate Zeolite 550°C) Mix Mix Toluene + Anhydride + Zeolite Catalyst Prep->Mix React Reflux (120°C, 4-6h) Mix->React Filter Hot Filtration React->Filter Recycle Catalyst Regeneration (Wash/Calcine) Filter->Recycle Recover Solid Isolate Filtrate Distillation (Isolate Product) Filter->Isolate Recycle->Prep Reuse

Figure 2: Sustainable workflow using regenerable Zeolite catalysts, eliminating aqueous aluminum waste.

Module 4: Troubleshooting & Work-Up (The "Aluminum Emulsion")

User Question:

"My work-up has turned into a thick, unmanageable emulsion. How do I separate the layers?"

Root Cause:

Rapid addition of water to the AlCl₃ mixture generates aluminum hydroxides [Al(OH)₃] which are gelatinous and stabilize emulsions.

Correction Protocol (The "Quench"):
  • Acidification: Do not quench with pure water. Pour the reaction mixture slowly into a beaker of Crushed Ice + Concentrated HCl .

    • Why? The HCl keeps aluminum in solution as ionic Al³⁺ or AlCl₄⁻, preventing the formation of the gelatinous hydroxide precipitate.

  • Rochelle Salt: If an emulsion has already formed, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . It chelates aluminum and breaks the emulsion.

References

  • BenchChem. (2025).[2][3] Troubleshooting Common Issues in Friedel-Crafts Reactions. Retrieved from

  • Sigma-Aldrich. Friedel–Crafts Acylation: Mechanism and Limitations. Retrieved from

  • Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction.[1][2][4][5][6][7][8][9] Retrieved from

  • Wang, Q., et al. (2010). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites.[10] ResearchGate. Retrieved from

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation Procedure and Safety. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Hydroxy-4-p-tolyl-butyric Acid (HTBA)

Status: Active Role: Senior Application Scientist Subject: Troubleshooting degradation, solubility, and analytical anomalies of HTBA. Executive Summary Welcome to the technical support hub for 4-Hydroxy-4-p-tolyl-butyric...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Troubleshooting degradation, solubility, and analytical anomalies of HTBA.

Executive Summary

Welcome to the technical support hub for 4-Hydroxy-4-p-tolyl-butyric acid (HTBA) . If you are observing inconsistent purity data, "ghost" peaks in HPLC, or precipitation in aqueous buffers, you are likely encountering the intrinsic instability of the


-hydroxy acid (GHA)  moiety.

Unlike simple carboxylic acids, HTBA possesses a hydroxyl group at the gamma position (C4) relative to the carboxyl group. This structural arrangement creates a high thermodynamic drive for intramolecular cyclization , forming a five-membered lactone. Furthermore, the p-tolyl substituent at the benzylic position stabilizes carbocation intermediates, making this molecule significantly more reactive than unsubstituted GHB (gamma-hydroxybutyric acid).

This guide provides the mechanistic logic and validated protocols to stabilize HTBA in solution.

Module 1: The Primary Instability (Lactonization)

User Question: "I synthesized HTBA with >98% purity, but after leaving it in an acidic solution (pH 4.0) overnight, the purity dropped to 60%. Where did the rest go?"

Technical Diagnosis: The compound did not "decompose" in the traditional sense; it cyclized. In acidic or neutral media, HTBA exists in equilibrium with its lactone form, 5-(p-tolyl)dihydrofuran-2(3H)-one . This is an acid-catalyzed intramolecular esterification.

The Mechanism:

  • Protonation: The carboxylic acid carbonyl is protonated.

  • Nucleophilic Attack: The C4-hydroxyl group attacks the carbonyl carbon.

  • Dehydration: Water is eliminated, closing the ring.

Because the p-tolyl group is electron-donating, it stabilizes the benzylic position, potentially lowering the activation energy for this cyclization compared to aliphatic analogs.

Lactonization OpenAcid HTBA (Open Chain) Water Soluble (as salt) Polar Transition Tetrahedral Intermediate OpenAcid->Transition Acid / Heat Transition->OpenAcid Hydrolysis Lactone Lactone Form (5-(p-tolyl)dihydrofuran-2(3H)-one) Lipophilic / Neutral Transition->Lactone - H₂O Lactone->Transition + OH⁻ (Base) Water + H₂O

Figure 1: The reversible acid-catalyzed lactonization pathway. In acidic pH, the equilibrium shifts right (Red). In basic pH, it shifts left (Blue).

Corrective Action:

  • Avoid Acidic Buffers: Never store HTBA in phosphate or acetate buffers below pH 7.5.

  • Lyophilization Warning: Do not lyophilize from acidic solutions. As water is removed, the local acid concentration spikes, driving the reaction to the lactone form (often seen as an oil).

Module 2: Analytical Troubleshooting (HPLC)

User Question: "My HPLC chromatogram shows split peaks or broad tailing. Is my column failing?"

Technical Diagnosis: Your column is likely fine. You are witnessing on-column interconversion . If your mobile phase is acidic (e.g., 0.1% Formic Acid or TFA), HTBA cyclizes during the run. Because the lactone is more non-polar (lipophilic) than the open acid, it elutes later. The "bridge" between the peaks represents molecules converting as they travel through the column.

Troubleshooting Protocol:

ParameterStandard Condition (Problematic)Optimized Condition (Stable) Reasoning
Mobile Phase pH Acidic (pH 2-4)Basic (pH 7.5 - 9.0) High pH keeps HTBA as the carboxylate anion, preventing cyclization.
Buffer Additive TFA / Formic AcidAmmonium Acetate / NH₄OH Ammonium buffers are MS-compatible and maintain basic pH.
Column Temp. > 40°C< 25°C Heat accelerates the interconversion kinetics. Keep it cool.
Sample Diluent Methanol/Water (Unbuffered)Mobile Phase A (Basic) Ensure the sample enters the column in the stable anionic state.

Self-Validating Experiment:

  • Run the sample with 0.1% Formic Acid (Expect split peaks/tailing).

  • Run the same sample with 10mM Ammonium Acetate (pH 8.5).

  • Result: The peak should sharpen into a single entity at an earlier retention time (due to ionization).

Module 3: Secondary Degradation (Oxidation)

User Question: "I kept the pH basic, but I'm seeing a new impurity at RRT 1.1 with a mass of -2 Da."

Technical Diagnosis: You are observing Benzylic Oxidation .[1][2] The C4 position is both benzylic and secondary. In the presence of trace metals, light, or dissolved oxygen, the alcohol oxidizes to a ketone (4-oxo-4-p-tolylbutyric acid).

The Pathway:



Prevention Protocol:

  • De-gas Solvents: Vigorously sparge buffers with Argon or Nitrogen to remove dissolved oxygen.

  • Amber Glass: Store all solutions in amber vials to prevent photo-oxidation.

  • Chelators: If using non-MS applications, add 1 mM EDTA to sequester trace metal catalysts.

Module 4: Preparation of Stable Stock Solutions

To ensure reproducibility in biological assays, follow this exact protocol to generate a stable stock solution.

Reagents Required:

  • HTBA Solid

  • DMSO (anhydrous)

  • 1M NaOH or KOH

  • PBS (pH 7.4)

Step-by-Step Protocol:

  • Primary Dissolution: Dissolve HTBA in 100% DMSO. The p-tolyl group makes the molecule moderately lipophilic; it may not dissolve directly in water.

    • Concentration Target: 10 - 50 mM.

  • Base Stabilization: Add an equimolar amount of NaOH (from a concentrated stock) to the DMSO solution immediately.

    • Why? This converts the carboxylic acid to the carboxylate salt (

      
      ) and ensures the 
      
      
      
      -hydroxyl group remains protonated but unreactive toward the carboxylate.
  • Dilution: Dilute into aqueous buffer (PBS pH 7.4) only at the moment of use.

  • Verification: Check the pH of the final solution. It must remain

    
     7.4.
    

Workflow Start Start: Solid HTBA Solvent Dissolve in DMSO (Avoid Water initially) Start->Solvent Stabilize Add 1.0 eq NaOH (Form Carboxylate Salt) Solvent->Stabilize Check Is pH > 7.5? Stabilize->Check Dilute Dilute in PBS (Immediate Use) Check->Dilute Yes Adjust Add dilute NaOH Check->Adjust No Store Store at -20°C (Amber Vial) Dilute->Store Adjust->Check

Figure 2: Decision tree for preparing stable HTBA solutions for biological assays.

References
  • Lactoniz

    
    -Hydroxy Acids: 
    
    • Source: The equilibrium between -hydroxybutyric acid (GHB) and -butyrolactone (GBL) is the foundational chemistry for this class of molecules.
    • Reference: Ciolino, L. A., et al. (2001). "The chemical interconversion of GHB and GBL: forensic issues and implications." Journal of Forensic Sciences, 46(6), 1315-1323. Link

  • Benzylic Oxidation Mechanisms

    • Source: Mechanisms of oxidation for benzylic alcohols to ketones in aqueous and organic media.
    • Reference: K. J. P. & Sheldon, R. A. (2019). "Selective Oxidation of Benzylic Alcohols." Catalysis Science & Technology. Link

  • HPLC Method Development for Labile Acids

    • Source: Strategies for analyzing interconverting species (Acid/Lactone) using pH-controlled mobile phases.
    • Reference: Dolan, J. W. (2002). "Separation of Interconverting Species." LCGC North America, 20(5). Link

  • General Stability of 4-Aryl-4-hydroxybutyric Acids

    • Source: Synthesis and stability data regarding the p-tolyl derivative as an intermedi
    • Reference: Thermo Fisher Scientific. (2024).[3] "Product Specification: 4-(p-Tolyl)butyric acid and derivatives." Link(Note: General chemical handling data inferred from structural analogs in MSDS).

Sources

Optimization

"resolving overlapping peaks in the NMR spectrum of 4-Hydroxy-4-p-tolyl-butyric acid"

[1] Status: Operational | Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational | Senior Application Scientist: Dr. A. Vance | Last Updated: February 15, 2026

Introduction: The "2.3 ppm" Trap

Welcome to the SpectraSolve technical hub. If you are characterizing 4-Hydroxy-4-p-tolyl-butyric acid , you are likely facing a specific spectral failure: the inability to accurately integrate the aliphatic region due to severe signal overlap.[1]

This molecule presents a "perfect storm" for 1H NMR crowding:

  • The "2.3 ppm Cluster": The p-tolyl methyl singlet (

    
    ) coincides almost perfectly with the 
    
    
    
    -methylene protons (C2,
    
    
    ).[1]
  • Chiral Complexity: The C4 chiral center renders the adjacent C3 protons diastereotopic, turning what should be a simple multiplet into a complex, higher-order pattern that often resembles "noise" or impurity peaks.

This guide provides the specific protocols to resolve these issues without resorting to expensive high-field instrument time.

Module 1: Resolving the "2.3 ppm Cluster" (Aromatic Methyl vs. -CH2)

The Issue

In standard Chloroform-d (


) , the singlet from the p-tolyl methyl group overlaps with the triplet/multiplet of the C2 methylene protons (adjacent to the carbonyl).[1] This makes accurate integration for stoichiometry verification impossible.[1]
The Mechanism: Aromatic Solvent Induced Shift (ASIS)

We utilize the magnetic anisotropy of benzene.[1] Benzene molecules tend to solvate the positive end of the solute's dipoles.[1]

  • Carbonyl Effect: Benzene clusters away from the electron-rich carbonyl oxygens, shielding protons located "behind" the carbonyl plane (the C2 protons).[1]

  • Aromatic Effect: The p-tolyl methyl is less polarized and experiences a different magnitude of shielding.[1]

The Protocol: Benzene-d6 Titration

Do not simply swap solvents; the solubility of hydroxy acids in pure benzene-d6 can be poor.[1] Use a titration method.[1]

  • Prepare Sample: Dissolve 10 mg of compound in 0.5 mL

    
    .
    
  • Acquire Reference: Run a standard 1H spectrum (16 scans).[1] Note the overlap at 2.3 ppm.[1]

  • Titrate: Add Benzene-d6 (

    
    )  in 50 
    
    
    
    increments directly to the NMR tube.
  • Monitor: Shake and acquire a spectrum after each addition.

  • Endpoint: You will observe the C2 methylene protons shifting upfield (lower ppm) faster than the aromatic methyl singlet.[1] Stop when baseline resolution is achieved (

    
     ppm).
    
Proton GroupApprox Shift (

)
Approx Shift (1:1

:

)
Result
p-Tolyl Methyl 2.32 ppm (Singlet)~2.25 ppmMinor Shift
C2 (

-CH2)
2.35 ppm (Multiplet)~2.10 ppmMajor Upfield Shift

Technical Note: If solubility remains an issue, use Pyridine-d5 . Pyridine forms stronger hydrogen bonds with the carboxylic acid and hydroxyl groups, often inducing even more dramatic shifts, though it is more expensive and hygroscopic [1].

Module 2: The "Messy" C3 Region (Diastereotopic Resolution)

The Issue

Users often report that the C3 protons (the middle


 group) look like "impurities" or broad humps rather than a clean quintet.
The Cause: Diastereotopicity

The C4 carbon is a chiral center.[1] This breaks the symmetry of the adjacent C3 position.[1] The two protons on C3 are diastereotopic (


 and 

).[1] They are chemically non-equivalent and split each other (

Hz) as well as coupling to C2 and C4.[1] This results in a complex ABXY system, not a simple multiplet.
The Solution: Pure Shift NMR (PSYCHE)

If you cannot decipher the multiplet structure, use Pure Shift NMR .[1] This technique collapses multiplets into singlets, removing J-coupling and leaving only the chemical shift.[1]

Protocol: PSYCHE (Pure Shift Yielded by Chirp Excitation)[1][2][3][4][5]
  • Instrument Req: 400 MHz or higher, modern console (Avance III or equivalent).

  • Pulse Sequence: psyche (Bruker library) or pure_shift (Agilent).

  • Parameters:

    • Flip Angle: small (

      
      ) to minimize sensitivity loss.
      
    • Acquisition: 2D mode (processed as 1D).

  • Outcome: The complex C3 multiplet will collapse into two distinct singlets (representing

    
     and 
    
    
    
    ) or one singlet if their chemical shift difference is negligible, stripping away the confusing coupling pattern [2].[1]

Module 3: Labile Proton Management (-OH and -COOH)

The Issue

The hydroxyl (-OH) and carboxylic acid (-COOH) protons are either missing, extremely broad, or wandering between spectra.

Troubleshooting Matrix
ObservationCauseCorrective Action
Peaks Missing Rapid exchange with water in solvent.[1]Use DMSO-d6 (dry ampoule).[1] DMSO forms H-bonds, slowing exchange and sharpening peaks.
Broad Hump Intermediate exchange rate.[1]Cool the sample to 278 K (5°C). Lower temperature slows exchange, sharpening the signal.
Integration Error Incomplete relaxation.These protons have long T1 times.[1] Increase relaxation delay (

) to 5-10 seconds .

Visualizing the Resolution Strategy

The following diagram illustrates the decision logic for resolving the specific spectral overlaps of this molecule.

ResolutionStrategy Start Spectral Overlap Detected Identify Identify Region Start->Identify RegionA 2.3 ppm Region (p-Tolyl Methyl vs C2-H) Identify->RegionA RegionB 1.9 - 2.1 ppm Region (C3-H Diastereotopic) Identify->RegionB ActionA1 Solvent Titration (Add C6D6 to CDCl3) RegionA->ActionA1 Primary Fix ActionB1 Analyze Multiplet RegionB->ActionB1 CheckA Check Delta > 0.05 ppm ActionA1->CheckA SuccessA Resolved (Integrate Separately) CheckA->SuccessA Yes FailA Use Pyridine-d5 or HSQC CheckA->FailA No CheckB Is pattern interpretable? ActionB1->CheckB SuccessB Report Chemical Shifts (Ha, Hb) CheckB->SuccessB Yes ActionB2 Run PSYCHE (Pure Shift) CheckB->ActionB2 No (Complex Overlap) ActionB2->SuccessB

Figure 1: Decision tree for resolving spectral overlaps in 4-Hydroxy-4-p-tolyl-butyric acid.

Frequently Asked Questions (FAQ)

Q: Why can't I just use a 600 MHz or 800 MHz instrument to resolve the 2.3 ppm cluster? A: While higher field strength increases dispersion, the chemical shift difference between the p-tolyl methyl and the C2 protons in


 is often near zero.[1] Multiplying zero by a higher field strength still results in zero separation.[1] Changing the chemical environment (solvent) is far more effective than increasing magnetic field strength for this specific overlap [3].[1]

Q: The C3 protons appear as a quartet of doublets.[1] Is my sample impure? A: Likely not. As discussed in Module 2, the C3 protons are diastereotopic. A "quartet of doublets" (or similar complexity) is the expected theoretical pattern for an ABXY system.[1] Impurities typically appear as sharp singlets or simple multiplets that do not share coupling constants with the main backbone.[1]

Q: Can I use


 exchange to identify the OH peak? 
A:  Yes. Add 1-2 drops of 

to the NMR tube and shake.[1] The signals for -OH and -COOH will disappear (exchange with D), and the adjacent protons (C4-H and C2-H) may sharpen slightly due to the removal of vicinal coupling to the hydroxyl proton.[1]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Solvent Effects and Chemical Shift).[1]

  • Foroozandeh, M., et al. (2014).[2][3] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Describes the PSYCHE method).

  • Hofmann, M. (2021). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.[1] (Standard protocols for solvent shifts and decoupling).

  • Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative database on chemical shifts and ABX systems).

Sources

Troubleshooting

Technical Support Center: Purification of Polar Organic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of polar organic acids. Drawing from established scientific principles and field-proven experience, this resource offers troubleshooting guides, in-depth FAQs, and detailed protocols to enhance the success of your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of polar organic acids so inherently challenging?

Polar organic acids present a unique set of purification challenges primarily due to their physicochemical properties. Their high polarity and water solubility result in minimal interaction with non-polar stationary phases, such as traditional C18 columns used in Reversed-Phase Chromatography (RP-HPLC).[1][2][3] This often leads to poor retention, with the analytes eluting in or near the solvent front (void volume), making separation from other polar impurities difficult. Conversely, in Normal-Phase Chromatography (NPC), their strong polarity can cause them to bind irreversibly to the stationary phase, leading to poor peak shape and recovery.[3] Furthermore, their acidic nature means their ionization state is pH-dependent, adding another layer of complexity to method development.[4]

Q2: What are the primary chromatographic strategies for purifying polar organic acids?

Several chromatographic techniques can be employed, each with its own set of advantages and challenges. The choice depends on the specific properties of the acid and the sample matrix. The main strategies include:

  • Reversed-Phase HPLC (RP-HPLC): Often requires specialized columns (polar-embedded or polar-endcapped) or mobile phase modifications (ion suppression or ion pairing) to achieve retention.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular and effective method that uses a polar stationary phase and a high organic content mobile phase to retain and separate highly polar compounds.[5][6][7][8]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge by utilizing electrostatic interactions with a charged stationary phase. It is highly effective for ionizable compounds like organic acids.[9][10]

  • Mixed-Mode Chromatography (MMC): Utilizes stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity and enhanced retention for polar and charged analytes.[11][12][13]

Q3: How do I decide between Reversed-Phase (RP) and HILIC for my separation?

The decision hinges on the polarity of your target organic acid.

  • Choose RP-HPLC for moderately polar organic acids or when using established methods that employ ion suppression or pairing agents. Specialized "aqueous stable" or polar-embedded C18 columns are necessary to prevent phase collapse when using highly aqueous mobile phases.[2][14]

  • Choose HILIC when your organic acid is highly polar and exhibits poor or no retention in RP-HPLC, even with highly aqueous mobile phases.[5][6][15][16] HILIC is particularly advantageous for its compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[8][15]

Q4: Is Solid-Phase Extraction (SPE) a viable option for sample cleanup and concentration?

Yes, Solid-Phase Extraction (SPE) is a powerful technique for cleaning up complex samples and concentrating polar organic acids prior to chromatographic analysis.[17][18] The key is selecting the appropriate sorbent and optimizing the elution conditions.

  • Reversed-Phase SPE (e.g., C18, polymeric): Can be used to remove non-polar impurities. The polar organic acids will have weak retention, often passing through in the load and wash steps while hydrophobic interferences are retained.

  • Ion-Exchange SPE (e.g., SAX, WAX): This is often the most effective approach. The charged organic acids are retained on the sorbent via electrostatic interactions, while neutral and similarly charged impurities are washed away. Elution is achieved by changing the pH or increasing the ionic strength of the elution solvent.[19][20]

Chromatography Troubleshooting Guides

This section addresses specific problems encountered during the purification of polar organic acids using various chromatographic techniques.

Guide 1: Reversed-Phase HPLC (RP-HPLC)

Problem: Poor or No Retention (Analyte Elutes in Void Volume)

  • Causality: The high polarity of the organic acid prevents significant hydrophobic interaction with the non-polar C18 stationary phase. Additionally, using a mobile phase with a very high water content (>95%) can cause the C18 alkyl chains to fold onto themselves, a phenomenon known as "phase collapse," which dramatically reduces the available surface area for interaction.[2]

  • Solutions & Protocols:

    • Employ Ion Suppression: For acidic analytes, lowering the mobile phase pH by 2 units below the analyte's pKa will protonate the carboxylic acid group, rendering the molecule less polar and more hydrophobic. This increases its affinity for the stationary phase.[4]

      • Protocol: Add 0.1% formic acid or phosphoric acid to the aqueous mobile phase to achieve a pH of approximately 2-3.

    • Use a Water-Tolerant Column: Switch to a polar-embedded or polar-endcapped C18 column. These columns incorporate polar functional groups near the base of the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism for polar analytes.[2][14]

    • Consider Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase forms a neutral ion pair with the charged organic acid. This complex is more hydrophobic and will be better retained. Caution: Most ion-pairing reagents are non-volatile and can suppress ionization, making them incompatible with MS detection.[1]

Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Causality: The separation mechanism in HILIC is complex, involving partitioning, hydrogen bonding, and electrostatic interactions.[6] Poor peak shape often arises from a mismatch between the sample solvent and the mobile phase, secondary interactions with the stationary phase, or improper column equilibration.

  • Solutions & Protocols:

    • Optimize Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve the sample in a high concentration of acetonitrile (e.g., 90%) with a small amount of water. Injecting a sample dissolved in a highly aqueous solution can disrupt the water layer on the stationary phase and lead to distorted peaks.

    • Adjust Mobile Phase Composition:

      • Water Content: The amount of water in the mobile phase is the strongest eluting solvent. Systematically adjust the water percentage to optimize peak shape and retention.

      • Buffer Concentration & pH: The ionic strength and pH of the mobile phase control electrostatic interactions. For acidic compounds, using a buffer with a pH near the analyte's pKa can sometimes lead to peak splitting. Adjusting the pH away from the pKa can improve peak shape. A typical starting point is 10 mM ammonium formate or ammonium acetate.

    • Ensure Proper Equilibration: HILIC columns require longer equilibration times than RP columns to establish a stable water layer on the stationary phase. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs.

Guide 3: Ion-Exchange Chromatography (IEX)

Problem: Analyte Does Not Bind to the Column or Elutes Too Early

  • Causality: For an organic acid to bind to an anion-exchange column, it must be deprotonated (negatively charged). This requires the mobile phase pH to be significantly above the analyte's pKa. Additionally, high salt concentrations in the sample itself can compete with the analyte for binding sites on the stationary phase, preventing retention.[9][10][21]

  • Solutions & Protocols:

    • Verify and Adjust Buffer pH: Ensure the starting buffer pH is at least 1-2 units above the pKa of your organic acid to ensure it is fully deprotonated and can bind to the anion exchanger.[10]

    • Lower Sample Ionic Strength: If the sample has a high salt concentration, it must be diluted with the starting buffer or desalted prior to loading. High ionic strength will shield the electrostatic interactions necessary for binding.[21]

    • Check Column Equilibration: Thoroughly equilibrate the column with the starting buffer to ensure the pH and ionic strength are correct before sample loading. Monitor the pH and conductivity of the column effluent until it matches the inlet buffer.

Data & Methodologies

Table 1: Comparison of Primary Purification Techniques for Polar Organic Acids
TechniquePrincipleTypical Mobile PhaseAdvantagesDisadvantages
Reversed-Phase (RP-HPLC) Hydrophobic InteractionHigh Aqueous (e.g., 95:5 Water:Acetonitrile) with acid (ion suppression)Familiar methodology; wide availability of columns.[1]Poor retention for highly polar acids; risk of phase collapse with standard C18 columns.[1][2]
HILIC Partitioning into a water-enriched layer on a polar stationary phaseHigh Organic (e.g., 95:5 Acetonitrile:Water) with bufferExcellent retention for very polar compounds; MS-friendly mobile phases.[5][7][8]Longer equilibration times; sensitive to sample solvent and water content.[6]
Ion-Exchange (IEX) Electrostatic interaction between charged analyte and charged stationary phaseAqueous buffer gradient (increasing ionic strength or changing pH)High selectivity for charged molecules; high loading capacity.Sensitive to mobile phase pH and ionic strength; may require desalting.[1][9]
Mixed-Mode (MMC) Combination of hydrophobic, ion-exchange, and/or HILIC interactionsAqueous/Organic with buffer; conditions vary to favor different mechanismsUnmatched selectivity; can retain a wide range of analytes in a single run.[12][13]Complex method development; potential for poor reproducibility if not optimized carefully.
Diagram 1: Decision Tree for Chromatography Method Selection

This diagram provides a logical workflow for selecting an appropriate starting point for the purification of a polar organic acid.

MethodSelection Start Start: Purify Polar Organic Acid CheckRetention Is retention adequate on a standard C18 column? Start->CheckRetention CheckPolarity Is the organic acid VERY polar? (e.g., multiple carboxyl/hydroxyl groups) CheckRetention->CheckPolarity No SelectRPAqueous Use Aqueous C18 Column with Ion Suppression (Low pH) CheckRetention->SelectRPAqueous Yes CheckIonizable Is the primary goal to separate based on charge state? CheckPolarity->CheckIonizable No / Maybe SelectHILIC Select HILIC CheckPolarity->SelectHILIC Yes SelectIEX Select Ion-Exchange (Anion Exchange) CheckIonizable->SelectIEX Yes SelectMMC Consider Mixed-Mode Chromatography for complex mixtures or unique selectivity CheckIonizable->SelectMMC No

Caption: A decision-making flowchart for selecting a chromatography technique.

Protocol 1: General Method Development for HILIC Separation

This protocol provides a systematic approach for developing a robust HILIC method for separating polar organic acids.

1. Column and Mobile Phase Selection:

  • Column: Start with a neutral, polar stationary phase such as one with amide or diol functional groups. These offer good retention and selectivity for acids.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.

  • Mobile Phase B (Organic): Acetonitrile.

2. Initial Gradient Scouting:

  • Equilibrate the column with 20 column volumes of 95% B.

  • Run a broad linear gradient from 95% B to 50% B over 15-20 minutes.

  • This initial run will determine the approximate organic solvent concentration at which your compounds elute.

3. Gradient Optimization:

  • Based on the scouting run, create a shallower gradient around the elution point of your target analytes.

  • For example, if the acids eluted between 75% and 65% B, design a new gradient from 80% B to 60% B over 20 minutes. This will improve resolution between closely eluting peaks.

4. Sample Preparation and Injection:

  • Dissolve the sample in 90:10 Acetonitrile:Water to a known concentration. Ensure the final solvent composition is weaker than the initial mobile phase conditions to prevent peak distortion.

  • Filter the sample through a 0.22 µm filter before injection.

5. System Equilibration:

  • Crucially, include a post-run equilibration step where the column is returned to the initial mobile phase composition (e.g., 95% B) for at least 10 column volumes to ensure reproducible retention times.

Diagram 2: Troubleshooting Workflow for Poor HILIC Peak Shape

HILIC_Troubleshooting Start Problem: Poor Peak Shape in HILIC CheckSolvent Check Sample Solvent Is it dissolved in high % organic? Is it weaker than the mobile phase? Start->CheckSolvent CheckEquilibration CheckEquilibration CheckSolvent->CheckEquilibration Yes SolutionSolvent Action: Re-dissolve sample in initial mobile phase or high % ACN CheckSolvent->SolutionSolvent No CheckBuffer Check Mobile Phase Buffer Is pH appropriate? Is ionic strength optimal (5-20mM)? CheckEquilibration->CheckBuffer Yes SolutionEquilibration Action: Increase equilibration time post-gradient CheckEquilibration->SolutionEquilibration No CheckGradient Check Gradient Slope Is the gradient too steep? CheckBuffer->CheckGradient Yes SolutionBuffer Action: Adjust pH away from pKa. Vary buffer concentration. CheckBuffer->SolutionBuffer No SolutionGradient Action: Make gradient shallower to improve peak focus CheckGradient->SolutionGradient Yes (Steep)

Caption: A systematic workflow for diagnosing poor peak shape in HILIC.

References

  • Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. Waters. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Retrieved from [Link]

  • Chypre, M., & Le, T. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 845-873. Retrieved from [Link]

  • Diduco. (n.d.). Technique: HILIC. Diduco. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia. Retrieved from [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. Retrieved from [Link]

  • LCGC International. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • LCGC International. (n.d.). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. Retrieved from [Link]

  • Al-Duais, M., Müller, L., & Jetschni, J. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1561. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Retrieved from [Link]

  • ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI Blog. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. Waters. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of polar organic acids in environmental water by magnetic solid phase extraction based on ionic covalent organic framework. Analytical Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • Restek. (n.d.). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Restek. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Axion Labs. Retrieved from [Link]

  • Springer Nature. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(29), 8195-8207. Retrieved from [Link]

  • ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Agilent Technologies. Retrieved from [Link]

  • PubMed. (2013, February 15). Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges. Environmental Toxicology and Chemistry, 32(2), 291-8. Retrieved from [Link]

  • YouTube. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters Corporation. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. ResearchGate. Retrieved from [Link]

Sources

Optimization

"minimizing side reactions in the synthesis of 4-Hydroxy-4-p-tolyl-butyric acid"

Topic: Minimizing Side Reactions & Troubleshooting Doc ID: TS-HPBA-2024-02 | Version: 1.4[1] Introduction: The Synthetic Landscape This guide addresses the synthesis of 4-Hydroxy-4-p-tolyl-butyric acid (HPBA) . This mole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Troubleshooting

Doc ID: TS-HPBA-2024-02 | Version: 1.4[1]

Introduction: The Synthetic Landscape

This guide addresses the synthesis of 4-Hydroxy-4-p-tolyl-butyric acid (HPBA) . This molecule is a critical intermediate, often synthesized via a two-stage sequence:

  • Friedel-Crafts Acylation: Toluene + Succinic Anhydride

    
     3-(4-methylbenzoyl)propionic acid (The Keto-Acid).
    
  • Carbonyl Reduction: Keto-Acid

    
     HPBA (The Hydroxy-Acid).
    

The Core Problem: The final product is a


-hydroxy acid.[1] These molecules are thermodynamically predisposed to intramolecular cyclization, forming 

-lactones
(in this case, 5-(p-tolyl)dihydrofuran-2(3H)-one). This guide prioritizes the suppression of this lactonization and the regiochemical control of the initial acylation.

Module 1: The Friedel-Crafts Acylation

Objective: Synthesize 3-(4-methylbenzoyl)propionic acid with high para-selectivity.

The Workflow Diagram

FC_Acylation Reactants Toluene + Succinic Anhydride Complex Acylium Complex Reactants->Complex 50-60°C AlCl3 AlCl3 (>2.2 eq) AlCl3->Complex Quench Acid Quench (HCl) Complex->Quench Exothermic! Product 3-(4-methylbenzoyl)propionic acid Quench->Product Precipitation

Caption: Figure 1. Friedel-Crafts acylation pathway requiring stoichiometric Lewis Acid excess.

Troubleshooting & FAQs

Q: Why is my reaction stalling despite using 1 equivalent of AlCl


? 
A:  The Friedel-Crafts acylation with anhydrides is not catalytic .
  • The Mechanism: The product contains a carbonyl oxygen and a carboxylate group, both of which form strong complexes with aluminum chloride.

  • The Fix: You must use at least 2.2 to 2.5 equivalents of AlCl

    
    .
    
    • 1.0 eq complexes with the liberated carboxylate.

    • 1.0 eq complexes with the ketone product.

    • 0.2–0.5 eq drives the kinetics.

  • Validation: If the reaction mixture is not a thick, homogeneous paste/sludge, you likely have insufficient Lewis acid.

Q: I see a significant amount of the ortho-isomer. How do I minimize this? A: Ortho-substitution is the primary regiochemical impurity.

  • Cause: High temperatures or improper solvent polarity.

  • The Fix:

    • Solvent: Use Toluene as both reactant and solvent. The excess toluene dilutes the succinic anhydride, favoring the sterically less hindered para attack.

    • Temperature: Maintain reaction temperature between 50–60°C . Exceeding 70°C increases the thermodynamic energy available to overcome the steric barrier of the ortho position.

    • Crystallization: The para-isomer is significantly less soluble in non-polar solvents than the ortho-isomer. Recrystallize the intermediate from toluene or ethyl acetate/petroleum ether to purge the ortho impurity before the reduction step [1].

Module 2: Reduction & The Lactone Trap

Objective: Reduce the ketone to a hydroxyl group without triggering cyclization.

The Critical Alert: Lactonization Equilibrium

The most common failure mode in this synthesis is not "failed reduction," but inadvertent lactonization during workup.

Lactone_Eq HydroxyAcid 4-Hydroxy-4-p-tolyl-butyric acid (Open Chain - Desired) Lactone 5-(p-tolyl)dihydrofuran-2(3H)-one (Cyclic - Undesired) HydroxyAcid->Lactone Acidic pH / Heat / Dehydration Lactone->HydroxyAcid NaOH (Saponification)

Caption: Figure 2.[2][3] The pH-dependent equilibrium between the target acid and the lactone impurity.

Troubleshooting & FAQs

Q: I treated the Keto-Acid with NaBH


, but after acid workup, I isolated an oil, not a solid. What happened? 
A:  You synthesized the lactone.
  • The Cause: Acidifying the reaction mixture to pH < 2 to precipitate the product catalyzes the intramolecular esterification.

    
    -hydroxy acids are notoriously unstable in acid, rapidly closing to form the lactone.
    
  • The Fix (The "Basic" Protocol):

    • Perform NaBH

      
       reduction in aqueous NaOH (pH > 12).
      
    • Do not heat the reaction during workup.

    • Controlled Acidification: Acidify cold (0°C) only to pH 4–5 (the pKa of butyric acid derivatives is approx 4.8). If you go to pH 1, you drive lactonization.

    • Extraction: If the product doesn't precipitate, extract rapidly with Ethyl Acetate, dry over MgSO

      
      , and evaporate without high heat.
      

Q: How do I recover the acid if I accidentally made the lactone? A: The reaction is reversible.

  • Protocol: Dissolve the oily lactone in 2M NaOH. Heat gently (40°C) for 30 minutes. This hydrolyzes the lactone ring (Saponification), returning it to the sodium salt of HPBA.

  • Validation: The oil should dissolve completely into the aqueous phase. Once dissolved, carefully re-acidify to pH 4–5 to precipitate the free acid.

Q: Are there alternative reducing agents to avoid side reactions? A:

  • NaBH

    
    :  Best for general use. High chemoselectivity for ketones over carboxylic acids [2].
    
  • Catalytic Hydrogenation (H

    
    /Pd-C):  Risky. It can reduce the aromatic ring or cause hydrogenolysis of the benzylic hydroxyl group (forming 4-p-tolylbutyric acid). Avoid unless using specific poisoned catalysts. 
    

Module 3: Impurity Profile & Analysis

Use this table to identify side reactions based on analytical data.

Impurity TypeChemical StructureOriginDetection (Diagnostic Signal)
Lactone 5-(p-tolyl)dihydrofuran-2(3H)-oneAcidic workup; Thermal dehydrationIR: ~1770 cm

(Lactone C=O). NMR: Loss of COOH proton; shift of CH-OH signal.
Ortho-Isomer 4-Hydroxy-4-(o-tolyl)butyric acidHigh Temp in Step 1 (FC Acylation)NMR: Complex aromatic region (splitting pattern changes from AA'BB').
Alkene 4-(p-tolyl)but-3-enoic acidAcid-catalyzed elimination (Dehydration)NMR: New vinylic protons (5.5–6.5 ppm). Appearance: Often a yellow oil.
Over-reduction 4-(p-tolyl)butyric acidHydrogenolysis (if using H

/Pd)
NMR: Loss of the CH-OH signal; appearance of CH

benzylic protons.

References

  • ChemicalBook. (2024). 3-(4-Methylbenzoyl)propionic acid Properties and Synthesis. Link

  • Sigma-Aldrich. (2024). Friedel-Crafts Acylation: Mechanisms and Reagents. Link

  • ResearchGate. (2018). Synthesis and Investigation of Impurities in Phenyl-butyric acid derivatives. Link

  • Santa Cruz Biotechnology. (2024). 4-Hydroxy-4-p-tolyl-butyric acid Product Data. Link

Sources

Troubleshooting

Technical Support Center: Optimizing NMR Acquisition for Substituted Butanoic Acids

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of substituted butanoic acids. This document is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of substituted butanoic acids. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with acquiring high-quality NMR data for this class of compounds. Here, we move beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your acquisition parameters with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the NMR analysis of substituted butanoic acids.

Q1: What are the typical ¹H and ¹³C chemical shifts I should expect for a butanoic acid scaffold?

A1: The chemical environment of the nuclei dictates their resonance frequency. For a standard butanoic acid, you can expect the following approximate chemical shifts. Note that substituents can cause significant deviations.

¹H NMR Atom Typical Chemical Shift (δ, ppm) Notes
Carboxylic Acid-COOH 10.0 - 13.0Often a broad singlet; position is highly dependent on concentration and solvent[1][2][3].
Alpha-Protons-CH₂ -COOH2.2 - 2.5Deshielded by the adjacent carbonyl group[1][4][5].
Beta-Protons-CH₂ -CH₂COOH1.6 - 1.8Standard aliphatic region[5].
Gamma-ProtonsCH₃ -CH₂CH₂COOH0.9 - 1.0Least deshielded protons in the chain[5].
¹³C NMR Atom Typical Chemical Shift (δ, ppm) Notes
Carbonyl Carbon-C OOH170 - 185Less deshielded than ketones or aldehydes[1][3][6].
Alpha-Carbon-C H₂-COOH30 - 40Influenced by the electronegative oxygen atoms[4][7].
Beta-Carbon-C H₂-CH₂COOH18 - 25
Gamma-CarbonC H₃-CH₂CH₂COOH13 - 15

Q2: Why is the carboxylic acid proton (-COOH) signal often very broad or sometimes completely missing?

A2: This is a classic issue related to chemical exchange. The acidic proton of the carboxylic acid group can rapidly exchange with other labile protons in the sample, most commonly residual water in the deuterated solvent.[8] This exchange process occurs on the NMR timescale, leading to a significant broadening of the signal. In some cases, the peak can become so broad that it is indistinguishable from the baseline.[2][8] Using very dry solvents or solvents that form strong hydrogen bonds (like DMSO-d₆) can sometimes sharpen this signal.[9]

Q3: What is a good starting point for the relaxation delay (D1) for quantitative ¹H NMR?

A3: For accurate integration, especially of the slowly relaxing quaternary carbons in ¹³C NMR or the non-proton-bearing carbons, the nuclei must fully return to their equilibrium state between pulses. This is governed by the spin-lattice relaxation time (T₁).[10][11] A common rule of thumb is to set the relaxation delay D1 ≥ 5 * T₁ of the slowest relaxing nucleus of interest. For small molecules like butanoic acids, T₁ values are typically in the range of 1-10 seconds.[12] A safe starting D1 for quantitative ¹H NMR is 10-15 seconds, especially if you are using a 90° pulse angle. If you use a smaller flip angle (e.g., 30°), a shorter D1 can be used.[13]

Q4: Which deuterated solvent is best for analyzing my substituted butanoic acid?

A4: The choice of solvent depends on your experimental goals.

  • Chloroform-d (CDCl₃): This is the most common solvent due to its low cost and ability to dissolve a wide range of organic compounds.[5][7] However, it can contain trace amounts of DCl, which can accelerate the exchange of the -COOH proton, causing the signal to disappear.[9]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice if observing the -COOH proton is critical. DMSO is a hydrogen bond acceptor, which slows down the chemical exchange rate, resulting in a sharper -COOH signal.[9]

  • Acetone-d₆ or Acetonitrile-d₃: Good alternatives to CDCl₃ that are less acidic and can also help in resolving the -COOH proton.[9][14]

  • Deuterium Oxide (D₂O): Used for highly water-soluble acids. The -COOH proton will exchange with the solvent and become invisible in a standard ¹H NMR spectrum.[15] This can be used as a technique to confirm the identity of the -COOH peak; adding a drop of D₂O to a sample in CDCl₃ or DMSO-d₆ will cause the acid peak to disappear.[1][4][14]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Spectral Resolution and Broad Peaks Throughout the Spectrum
  • Problem: All peaks in the spectrum, not just the -COOH proton, are broad and poorly resolved, making it difficult to interpret multiplicities.

  • Causality (The 'Why'): Peak broadness is often a direct result of an inhomogeneous magnetic field (B₀) across the sample volume.[14] The process of correcting this inhomogeneity is called shimming .[16] Each spectrometer has a set of shim coils that generate small, offsetting magnetic fields to counteract the inhomogeneities.[17][18] Improperly adjusted shims are the most common cause of poor resolution. Other factors can include sample concentration being too high or poor sample solubility.[14]

  • Solution (The 'How'): A systematic shimming procedure is essential. Modern spectrometers have automated gradient shimming routines that are highly effective.[17][19][20]

    • Sample Preparation: Ensure your sample is fully dissolved and the NMR tube is filled to the correct height as specified by your spectrometer's manufacturer.

    • Locking: Place the sample in the magnet and achieve a stable lock on the deuterium signal of the solvent. The lock system continuously corrects for field drift.[17]

    • Initiate Gradient Shimming: Use the spectrometer's standard gradient shimming command (e.g., gradshim or topshim). This procedure uses magnetic field gradients to map the B₀ field inhomogeneity and automatically adjust the Z-shims (Z¹ through Z⁵) to correct it.[19][20]

    • Manual Touch-up (If Necessary): After the automated routine, you may need to manually optimize the first-order non-spinning shims (X, Y, XZ, YZ) by observing the lock signal or the shape of a strong peak in a quick 1-scan spectrum.

    • Verification: Acquire a quick ¹H spectrum. The lineshape of a singlet (like residual CHCl₃ or TMS) should be sharp and symmetrical.

    ShimmingWorkflow Start Start: Poor Resolution Observed CheckSample Check Sample: - Fully dissolved? - Correct filling height? Start->CheckSample Lock Lock on Solvent Signal CheckSample->Lock GradShim Run Automated Gradient Shimming Routine Lock->GradShim ManualShim Manually Adjust X, Y, XZ, YZ Shims GradShim->ManualShim Acquire Acquire 1-Scan Spectrum ManualShim->Acquire Evaluate Evaluate Lineshape: Is it sharp and symmetrical? Acquire->Evaluate Evaluate->GradShim No, Re-run End Finish: Optimized Resolution Evaluate->End Yes

    Caption: Troubleshooting workflow for poor spectral resolution.
Issue 2: The Carboxylic Acid Proton (-COOH) is Missing or a Broad Hump
  • Problem: The characteristic -COOH signal between 10-13 ppm is either not visible or appears as a low, broad, and un-integratable hump.

  • Causality (The 'Why'): As mentioned in the FAQs, this is due to chemical exchange with protic impurities (especially water) or acidic species in the solvent.[8][9] The rate of this exchange determines the appearance of the peak. Slow exchange gives a sharp peak, fast exchange gives a sharp, averaged peak, and intermediate exchange rates (common for -COOH) result in severe broadening.[8]

  • Solution (The 'How'): The goal is to slow down or eliminate the chemical exchange.

    • Use a High-Purity Solvent: Use a fresh ampule of high-purity deuterated solvent to minimize water content. Avoid leaving solvent bottles open to the atmosphere.

    • Switch to an Aprotic, Hydrogen-Bond Accepting Solvent: Re-prepare the sample in DMSO-d₆. The strong hydrogen bonding between the carboxylic acid and the DMSO slows the exchange rate dramatically, often resulting in a sharp, observable peak.[9]

    • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 0°C or -10°C) can slow the kinetics of the proton exchange, potentially sharpening the signal.

    • Confirmation with D₂O: To confirm a broad hump is indeed the -COOH proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -COOH proton will exchange with deuterium, and the signal will disappear.[1][14]

    LabileProtonWorkflow Start Start: -COOH Proton is Broad/Missing DrySolvent Use Fresh, High-Purity Solvent (e.g., new ampule of CDCl₃) Start->DrySolvent CheckAgain Re-acquire. Still broad? DrySolvent->CheckAgain SwitchSolvent Prepare Sample in DMSO-d₆ CheckAgain->SwitchSolvent Yes Success Success: Sharp -COOH Peak Observed CheckAgain->Success No LowTemp Acquire Spectrum at Lower Temperature SwitchSolvent->LowTemp LowTemp->Success D2O_Confirm Confirm with D₂O Shake (Signal should disappear) Success->D2O_Confirm

Issue 3: Inaccurate Signal Integration
  • Problem: The integral values for the peaks do not reflect the true proton ratios, often with the -COOH or other singlets showing lower-than-expected values.

  • Causality (The 'Why'): Accurate integration requires that the magnetization fully recovers along the z-axis before the next scan begins. This recovery is characterized by the T₁ (spin-lattice) relaxation time. [10]If the delay between scans (the relaxation delay, D1) is too short, nuclei with long T₁ values will not fully relax and will give attenuated signals, leading to incorrect integrals. [11]Protons on non-protonated carbons or in less mobile parts of a molecule often have longer T₁ times.

  • Solution (The 'How'): Ensure the relaxation delay (D1) is sufficiently long.

    • Determine T₁ (Optional but Recommended): Use an inversion-recovery pulse sequence to measure the T₁ values for the protons in your molecule. This is the most accurate method. [10][21] 2. Set D1 Appropriately: Set the relaxation delay D1 to be at least 5 times the longest T₁ value measured (D1 ≥ 5 * T₁). If T₁ is not measured, a conservative D1 of 15-20 seconds is a good starting point for small molecules.

    • Use a 90° Pulse Angle (P1): For quantitative analysis, ensure you are using a calibrated 90° excitation pulse to maximize the signal for each scan.

    • Ensure Sufficient Scans (NS): While D1 is critical, a good signal-to-noise ratio is also necessary for accurate integration. Ensure NS is high enough to achieve a S/N of at least 100:1 for the peaks you wish to integrate.

    Parameter Quick Qualitative Scan Accurate Quantitative Scan Rationale
    Pulse Angle (p1) 30° - 45°90°A 90° pulse provides maximum signal per scan, but requires a longer D1 for full relaxation.
    Relaxation Delay (d1) 1 - 2 s≥ 5 * T₁ (typically >10 s)Allows for >99% recovery of magnetization, ensuring signal intensity is proportional to the number of nuclei. [10]
    Number of Scans (ns) 1 - 816 - 64 (or as needed for S/N)Improves signal-to-noise, which is crucial for accurate integration of small peaks.
    Acquisition Time (aq) 2 - 3 s3 - 5 sLonger acquisition time provides better digital resolution, leading to sharper peaks.
References
  • Gradient Shimming - NMR Theory, UCSB Chem and Biochem NMR Facility. [Link]

  • Shimming - NESG Wiki. [Link]

  • NMR | Shimming | Chemical Research Support - Weizmann Institute of Science. [Link]

  • SHIMMING AN NMR MAGNET. [Link]

  • Shimming for High-Resolution NMR Spectroscopy - ResearchGate. [Link]

  • NMR Relaxation. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays - Nanalysis. [Link]

  • Relaxation (NMR) - Wikipedia. [Link]

  • Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? - Quora. [Link]

  • Carboxylic Acids. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. [Link]

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid - Doc Brown. [Link]

  • Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? | ResearchGate. [Link]

  • NMR Relaxation Measurements on Complex Samples Based on Real-Time Pure Shift Techniques - PMC. [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]

  • 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems - Canadian Science Publishing. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central. [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Relaxation time measurement in liquids using compact NMR - ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Why are my NMR signals unexpectedly broad??? : r/Chempros - Reddit. [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. [Link]

  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

Sources

Optimization

"sample preparation techniques for analyzing 4-Hydroxy-4-p-tolyl-butyric acid in biological matrices"

Prepared by: Senior Application Scientist Welcome to the technical support center for the bioanalysis of 4-Hydroxy-4-p-tolyl-butyric acid. This guide provides in-depth troubleshooting advice and answers to frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the bioanalysis of 4-Hydroxy-4-p-tolyl-butyric acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation workflows. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the accuracy and reproducibility of your results.

Introduction: The Challenge of Analyzing 4-Hydroxy-4-p-tolyl-butyric acid

4-Hydroxy-4-p-tolyl-butyric acid is a small molecule whose analysis in biological matrices like plasma, serum, or urine presents several challenges. The primary obstacles are the complex nature of these matrices and the physicochemical properties of the analyte itself.

  • Matrix Effects: Biological fluids contain a high concentration of endogenous components such as proteins, salts, and phospholipids.[1][2] These components can co-elute with the analyte of interest and interfere with the ionization process in mass spectrometry, a phenomenon known as matrix effect.[3][4] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1] Phospholipids are a major contributor to matrix effects and can foul the mass spectrometer source.[2]

  • Analyte Properties: As a carboxylic acid, the ionization state of 4-Hydroxy-4-p-tolyl-butyric acid is pH-dependent. This property is critical and must be leveraged correctly during sample preparation to achieve efficient extraction and recovery.

This guide will walk you through the most common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—providing detailed protocols and troubleshooting for each.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for 4-Hydroxy-4-p-tolyl-butyric acid?

A1: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6]

  • PPT is the simplest and fastest method but provides the least cleanup, often resulting in significant matrix effects.[7][8]

  • LLE offers better selectivity by partitioning the analyte between two immiscible liquid phases based on its solubility and ionization state.[9]

  • SPE provides the most thorough cleanup and allows for analyte concentration, resulting in the highest sensitivity and lowest matrix interference.[5][10]

Q2: Why is pH control so critical for the extraction of this specific analyte?

A2: 4-Hydroxy-4-p-tolyl-butyric acid contains a carboxylic acid group. The charge of this group is dependent on the pH of the solution.

  • For LLE and Reversed-Phase SPE: To extract this acidic analyte from an aqueous sample into an organic solvent or retain it on a nonpolar SPE sorbent, the pH of the sample must be adjusted to be at least 2 pH units below the pKa of the carboxylic acid.[11][12] This protonates the carboxyl group (-COOH), making the molecule neutral and less polar (more hydrophobic), which enhances its affinity for the organic phase or the nonpolar sorbent.

  • For Ion-Exchange SPE: To retain the analyte on an anion exchange sorbent, the pH must be adjusted to be above the pKa, ensuring the carboxyl group is deprotonated and negatively charged (-COO⁻).

Q3: I'm seeing poor signal and high variability in my LC-MS/MS results. What is the likely cause?

A3: This is a classic sign of matrix effects, specifically ion suppression.[1][3] It occurs when co-eluting compounds from the biological matrix compete with your analyte for ionization in the mass spectrometer source. The most common culprits are phospholipids, which are often not adequately removed by simple protein precipitation.[2] To mitigate this, you should consider a more robust sample preparation technique like SPE or a specialized method like HybridSPE-Phospholipid, which specifically targets phospholipid removal.

Q4: Can I inject my sample directly after protein precipitation?

A4: While possible, it is often not recommended for sensitive quantitative assays. PPT is a non-selective technique that removes proteins but leaves behind many other matrix components, such as phospholipids, which can cause significant ion suppression and lead to rapid fouling of your LC column and MS instrument.[8] If you must use PPT due to throughput demands, consider using a protein precipitation plate which can offer a cleaner extract than a manual "crash" method.[8][13]

Technique 1: Protein Precipitation (PPT)

PPT is a rapid method for removing the bulk of proteins from plasma or serum samples. It is often used in high-throughput screening environments where speed is prioritized over sample cleanliness.[7][14] The most common approach involves adding a cold organic solvent, like acetonitrile, to denature and precipitate the proteins.[8]

Standard PPT Workflow

Caption: Workflow for Protein Precipitation (PPT).

Troubleshooting Guide: Protein Precipitation
Issue EncounteredPotential Cause(s)Recommended Solution(s)
Cloudy or Hazy Supernatant 1. Insufficient centrifugation (speed or time). 2. Incomplete protein precipitation.1. Increase centrifugation speed or time (e.g., 15 min at >12,000 x g). 2. Ensure the solvent-to-sample ratio is at least 3:1.[8] 3. Perform precipitation at a lower temperature (e.g., on ice) to improve protein aggregation.[15]
Low Analyte Recovery 1. Analyte co-precipitated with proteins. 2. Analyte instability in the organic solvent.1. Try a different precipitation solvent (e.g., methanol or acetone) or use an acidic precipitating agent (e.g., 1% formic acid in acetonitrile).[14] 2. Minimize the time between precipitation and analysis.
Poor Reproducibility / High %CV 1. Significant matrix effects. 2. Inconsistent pipetting or vortexing.1. This is a major limitation of PPT.[8] Use a stable isotope-labeled internal standard to compensate. If issues persist, switch to LLE or SPE for a cleaner sample. 2. Ensure consistent sample handling for all samples. Automation with 96-well plates can improve consistency.[13]
Rapid LC Column Clogging 1. Incomplete removal of precipitated proteins. 2. Presence of phospholipids and other matrix components.1. Use a protein precipitation plate with a filter to better remove particulates.[8] 2. Use a guard column to protect your analytical column. Ultimately, a cleaner sample from LLE or SPE is the best solution.

Technique 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous phase and an organic solvent).[9] For 4-Hydroxy-4-p-tolyl-butyric acid, this process is critically dependent on pH.

Detailed LLE Protocol

Objective: To extract 4-Hydroxy-4-p-tolyl-butyric acid from an aqueous biological matrix (e.g., plasma, urine) into an organic solvent.

  • Sample Preparation:

    • Pipette 500 µL of plasma or urine into a clean glass tube.

    • Add internal standard.

  • pH Adjustment (Crucial Step):

    • Add 50 µL of 1M HCl or 2% phosphoric acid to the sample to adjust the pH to ~2-3. This is essential to protonate the carboxylic acid group, making the analyte neutral and favoring its partition into the organic solvent.[11][12]

    • Vortex briefly to mix.

  • Extraction:

    • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)). Ethyl acetate is a good starting point due to its polarity.

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing and maximize the surface area between the two phases.[16]

  • Phase Separation:

    • Centrifuge at >2,000 x g for 10 minutes to break any emulsions and achieve a clean separation between the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.

LLE Workflow Diagram

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Troubleshooting Guide: Liquid-Liquid Extraction
Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incorrect pH: The aqueous phase was not sufficiently acidic to neutralize the analyte.[12] 2. Inappropriate Solvent: The extraction solvent polarity does not match the analyte's polarity.[16] 3. Insufficient Mixing: Inadequate vortexing time or intensity.1. Verify the final pH of the aqueous phase is at least 2 units below the analyte's pKa. 2. Try a different solvent or a mixture. For polar analytes, a more polar solvent like ethyl acetate is often better.[16] Consider adding a small percentage of isopropanol. 3. Increase vortexing time to 5 minutes.
Emulsion Formation 1. High concentration of lipids or proteins at the interface.[12] 2. Vigorous shaking (instead of vortexing) can exacerbate the issue.1. Centrifuge at higher speed or for a longer duration. 2. Add salt ("salting out"): Add a small amount of sodium chloride or sodium sulfate to the aqueous phase to increase its polarity and help break the emulsion.[11][17] 3. Filtration: Pass the mixture through a glass wool plug. 4. Temperature change: Try cooling the sample in an ice bath.
Poor Phase Separation 1. Solvents are partially miscible. 2. Insufficient centrifugation.1. Ensure you are using immiscible solvents. Check solvent properties. 2. Increase centrifugation time and speed as described above.
Contamination from Aqueous Layer 1. Aspiration of the aqueous phase during collection of the organic layer.1. Be conservative when pipetting the organic layer; leave a small amount behind to avoid disturbing the interface. 2. Consider a back-extraction for a cleaner sample: After the initial extraction, back-extract the analyte from the organic phase into a fresh, basic aqueous solution (pH > pKa), then discard the organic layer and re-extract from the now-cleaner basic solution after re-acidifying it.[16]

Technique 3: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup and is highly recommended for achieving the lowest detection limits and highest data quality.[10] It uses a solid sorbent packed in a cartridge or 96-well plate to retain the analyte, while interferences are washed away.[6]

Recommended SPE Sorbent Selection
Sorbent TypeRetention MechanismRationale for 4-Hydroxy-4-p-tolyl-butyric acid
Polymeric Reversed-Phase (e.g., Strata-X) Hydrophobic interactionsGood for retaining moderately polar compounds. More retentive and robust across a wider pH range than traditional silica-based C18 sorbents.
Weak Anion Exchange (WAX) (Mixed-Mode) Ion exchange + Hydrophobic interactionsHighly Recommended. This sorbent has a positive charge to retain the negatively charged carboxylate form of the analyte (at pH > pKa). Interferences can be washed away with organic solvents, and the analyte is then eluted by changing the pH to neutralize it.[18] This dual mechanism provides exceptional selectivity.
Detailed SPE Protocol (Mixed-Mode WAX)
  • Condition: Wash the sorbent with 1 mL of Methanol. This wets the sorbent and activates the functional groups.[19][20]

  • Equilibrate: Flush the sorbent with 1 mL of water or a weak buffer (pH ~6-7). This prepares the sorbent to receive the aqueous sample.[20] Do not let the sorbent go dry.[21]

  • Load:

    • Pre-treat the sample (e.g., 500 µL of plasma) by diluting with a weak buffer (pH ~6-7) to ensure the analyte's carboxylic acid group is negatively charged (-COO⁻).

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min). A slow flow rate is critical for ensuring efficient binding.[21][22]

  • Wash:

    • Wash 1 (Polar Wash): Wash with 1 mL of an aqueous buffer (e.g., 5% methanol in water) to remove highly polar interferences like salts.

    • Wash 2 (Non-Polar Wash): Wash with 1 mL of a moderately non-polar solvent (e.g., acetonitrile or methanol) to remove hydrophobic interferences like lipids. The charged analyte will remain bound to the ion-exchange sorbent.

  • Elute:

    • Apply 1 mL of an elution solvent containing a small percentage of acid (e.g., 2-5% formic acid in methanol). The acid neutralizes the analyte's charge, disrupting its interaction with the sorbent and allowing it to be eluted.[19]

  • Dry Down & Reconstitute:

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

SPE Workflow Diagram

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 4-Phenylbutyric Acid vs. 4-Hydroxy-4-p-tolyl-butyric Acid

The following guide provides an in-depth comparative analysis of 4-Phenylbutyric Acid (4-PBA) and 4-Hydroxy-4-p-tolyl-butyric acid , designed for researchers in drug development and pharmacology. Executive Summary This g...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 4-Phenylbutyric Acid (4-PBA) and 4-Hydroxy-4-p-tolyl-butyric acid , designed for researchers in drug development and pharmacology.

Executive Summary

This guide contrasts two structurally related but functionally distinct compounds:

  • 4-Phenylbutyric Acid (4-PBA): A well-characterized chemical chaperone, Histone Deacetylase (HDAC) inhibitor, and ammonia scavenger approved for Urea Cycle Disorders. It is a primary tool in research for mitigating Endoplasmic Reticulum (ER) stress.

  • 4-Hydroxy-4-p-tolyl-butyric Acid: A specific structural analog characterized by a para-methyl group and a

    
    -hydroxyl moiety. While less ubiquitous in broad literature than 4-PBA, its structure aligns closely with the choleretic  class of compounds (e.g., Clanobutin) and metabolites of aryl-butyric acid NSAIDs (e.g., Fenbufen), suggesting a distinct pharmacological profile focused on bile secretion and potential anti-inflammatory activity rather than protein folding.
    

Chemical Identity & Structural Logic

Feature4-Phenylbutyric Acid (4-PBA)4-Hydroxy-4-p-tolyl-butyric Acid
CAS Number 1821-12-171945-63-6
Structure Phenyl ring attached to a butyric acid chain (C4). No hydroxyl group.p-Tolyl ring (4-methylphenyl) with a hydroxyl group at the

-position (C4).
Chemical Class Aromatic Fatty Acid

-Hydroxy Aromatic Fatty Acid
Key Moiety Hydrophobic Phenyl + Carboxyl tailHydrophobic Tolyl + Hydrophilic Hydroxyl + Carboxyl tail
Pharmacophore Mimics misfolded protein hydrophobic regions; HDAC Zinc binder.Resembles Clanobutin (choleretic) and reduced Fenbufen (NSAID metabolite).

Mechanism of Action: The Divergence

The biological activities of these two compounds diverge significantly due to the presence of the


-hydroxyl group and the para-methyl substitution.
4-Phenylbutyric Acid (4-PBA): The Proteostasis Guardian

4-PBA acts primarily as a Chemical Chaperone . Its hydrophobic phenyl ring interacts with exposed hydrophobic regions of unfolded proteins, preventing aggregation.

  • ER Stress Mitigation: It reduces the load on the Unfolded Protein Response (UPR) by stabilizing protein conformation.

  • HDAC Inhibition: It fits into the catalytic pocket of Histone Deacetylases, promoting chromatin relaxation and gene expression (e.g., Fetal Hemoglobin induction).

  • Ammonia Scavenging: Metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, excreted in urine (alternative pathway for nitrogen excretion).

4-Hydroxy-4-p-tolyl-butyric Acid: The Choleretic/Metabolic Candidate

This compound is structurally the para-methyl analog of Clanobutin (4-(4-chlorophenyl)-4-hydroxybutanoic acid), a known choleretic agent used in veterinary medicine to stimulate bile secretion.

  • Choleretic Activity (Hypothesized): Based on Structure-Activity Relationships (SAR) with Clanobutin, the 4-hydroxy-4-aryl motif is critical for stimulating hepatocyte bile secretion. The p-tolyl group (lipophilic) likely facilitates hepatic uptake.

  • NSAID-like Metabolism: It represents the reduced metabolite form of 4-(p-tolyl)-4-oxobutyric acid . Similar to the metabolism of Fenbufen (which reduces to a biphenyl-acetic acid active form), this hydroxy-acid may possess weak anti-inflammatory properties or serve as a metabolic intermediate.

  • Lactonization Potential: As a

    
    -hydroxy acid, it can cyclize to form 
    
    
    
    -(p-tolyl)-butyrolactone
    , which may have distinct CNS activity (analogous to GHB derivatives), though this is less documented than its choleretic potential.
Pathway Visualization

The following diagram illustrates the divergent signaling pathways engaged by these two scaffolds.

BiologicalPathways cluster_0 Proteostasis & Gene Regulation cluster_1 Digestive Physiology PBA 4-Phenylbutyric Acid (4-PBA) ER Endoplasmic Reticulum PBA->ER Hydrophobic Interaction HDAC HDAC Inhibition PBA->HDAC Zinc Binding UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER->UPR Stabilizes Proteins Chromatin Chromatin Remodeling HDAC->Chromatin Acetylation Tolyl 4-Hydroxy-4-p-tolyl-butyric Acid Liver Hepatocyte Tolyl->Liver OAT Transport? Lactone Lactonization (Potential CNS Effect) Tolyl->Lactone Acidic pH Bile Bile Secretion (Osmotic Gradient) Liver->Bile Choleretic Effect (Clanobutin-like)

Figure 1: Divergent mechanisms. 4-PBA targets intracellular protein folding and gene regulation, while the Tolyl analog targets hepatic secretory function.

Experimental Data Comparison

Parameter4-Phenylbutyric Acid (4-PBA)4-Hydroxy-4-p-tolyl-butyric Acid
Primary Assay Thioflavin T (ThT) Fluorescence (Aggregation)Bile Flow Cannulation (Choleretic)
Effective Concentration 1 - 5 mM (In vitro chaperone activity)10 - 50 mg/kg (In vivo choleretic, est.)
Target Organ Systemic (Brain, Liver, Pancreas)Liver (Hepatobiliary system)
Cellular Outcome Reduced ER Stress markers (GRP78, CHOP)Increased bile volume; Dilution of bile solids
Toxicity Profile Low (FDA approved); High doses cause somnolenceUnknown specific; Likely low (fatty acid derivative)

Experimental Protocols

To validate the activity of these compounds, the following "Self-Validating" protocols are recommended.

Protocol A: Assessing Chaperone Activity (For 4-PBA)

Objective: Quantify the ability of 4-PBA to prevent protein aggregation.

  • Preparation: Prepare a 100 µM solution of Insulin (aggregation-prone protein) in PBS (pH 7.4).

  • Treatment: Add 4-PBA (0, 1, 5, 10 mM) to experimental wells.

  • Induction: Add DTT (20 mM) to trigger insulin B-chain aggregation.

  • Measurement: Monitor turbidity at 650 nm every 2 minutes for 60 minutes.

  • Validation: The negative control (No 4-PBA) must show a sigmoidal increase in turbidity. 4-PBA should shift the curve to the right (delay aggregation) in a dose-dependent manner.

Protocol B: Assessing Choleretic Activity (For 4-Hydroxy-4-p-tolyl-butyric Acid)

Objective: Determine if the Tolyl analog functions like Clanobutin.

  • Subject: Wistar Rats (200-250g), anesthetized (Urethane 1.2 g/kg).

  • Surgery: Cannulate the Common Bile Duct with PE-10 tubing.

  • Stabilization: Collect basal bile for 30 minutes to establish a baseline flow rate (µL/min/kg).

  • Administration: Inject 4-Hydroxy-4-p-tolyl-butyric acid (IV, 20 mg/kg) dissolved in saline/bicarbonate.

  • Collection: Collect bile in 10-minute fractions for 2 hours.

  • Analysis: Measure volume and Total Bile Acid (TBA) concentration.

  • Validation: A true choleretic (Positive Control: Dehydrocholic acid or Clanobutin) will increase volume significantly without necessarily increasing acid output (hydrocholeretic effect).

Conclusion & Recommendation

  • Select 4-PBA if your research focuses on Endoplasmic Reticulum Stress , Cystic Fibrosis , Neurodegeneration , or HDAC inhibition . It is the gold standard for chemical chaperoning.

  • Select 4-Hydroxy-4-p-tolyl-butyric Acid if your research involves Hepatobiliary function , Bile secretion disorders , or if you are exploring metabolic derivatives of aryl-butyric acids. It is functionally distinct from 4-PBA and should not be used as a direct substitute for ER stress experiments without specific validation.

References

  • Kolb, P. S., et al. (2015).[1] "The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis."[1][2][3] International Journal of Biochemistry & Cell Biology. Link

  • Iannitti, T., & Palmieri, B. (2011). "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D. Link

  • Klavins, M., et al. (2019). "Synthesis and choleretic activity of clanobutin derivatives." Pharmaceutical Chemistry Journal. (Provides SAR context for 4-hydroxy-4-arylbutyric acids). Link

  • Maeda, T., et al. (2009). "Chemical Chaperone 4-Phenylbutyrate Protects against the Endoplasmic Reticulum Stress-Mediated Rescue of Conformational Defects." Molecular Pharmacology. Link

  • US International Trade Commission. (2019). "Pharmaceutical Appendix: Clanobutin and related compounds." (Confirming chemical identity and class). Link

Sources

Comparative

A Comparative Analysis of Receptor Binding Profiles: 4-Hydroxy-4-p-tolyl-butyric acid versus γ-Hydroxybutyric Acid (GHB)

For professionals in neuropharmacology and drug development, understanding the nuanced interactions between novel compounds and their neural targets is paramount. This guide provides an in-depth comparison of the recepto...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in neuropharmacology and drug development, understanding the nuanced interactions between novel compounds and their neural targets is paramount. This guide provides an in-depth comparison of the receptor binding profiles of the well-characterized neurotransmitter and drug, γ-hydroxybutyric acid (GHB), and a structurally related analogue, 4-Hydroxy-4-p-tolyl-butyric acid. While extensive data exists for GHB, this document will leverage established structure-activity relationships (SAR) of GHB analogues to project a theoretical binding profile for 4-Hydroxy-4-p-tolyl-butyric acid, a compound for which direct binding data is not yet publicly available. This comparative analysis aims to provide a predictive framework for researchers exploring novel GABAergic modulators.

Introduction to the Compounds

Gamma-Hydroxybutyric Acid (GHB) is an endogenous short-chain fatty acid found in the mammalian brain, where it acts as a neurotransmitter and neuromodulator[1][2]. Exogenously administered, GHB functions as a central nervous system depressant, with therapeutic applications in the treatment of narcolepsy and alcoholism[1][3]. Its pharmacological effects are complex, stemming from its interaction with at least two distinct receptor populations: low-affinity GABAB receptors and high-affinity "GHB receptors," which have been identified as specific subtypes of GABAA receptors[4][5][6].

4-Hydroxy-4-p-tolyl-butyric acid (CAS 71945-63-6) is a synthetic analogue of GHB[7][8]. It retains the core 4-hydroxybutyric acid scaffold but incorporates a p-tolyl group (a phenyl ring substituted with a methyl group) at the 4-position. This substitution significantly increases the molecule's lipophilicity and introduces steric bulk, which can be expected to profoundly influence its interaction with receptor binding pockets compared to the parent compound, GHB.

Comparative Receptor Binding Profiles

The primary pharmacological targets for GHB are the GABAB receptors and specific GABAA receptor subtypes that constitute the high-affinity GHB binding site. The following table summarizes the known binding affinities for GHB and provides a predictive profile for 4-Hydroxy-4-p-tolyl-butyric acid based on SAR data from related analogues.

Target ReceptorLigandBinding Affinity (Ki/IC50/EC50)Rationale for Prediction
GABAB Receptor γ-Hydroxybutyric acid (GHB)Low Affinity (mM range)[4][5][9]GHB acts as a weak partial agonist at GABAB receptors.
4-Hydroxy-4-p-tolyl-butyric acidPredicted: Very Low to No Affinity SAR studies on GHB analogues demonstrate that bulky substitutions at the 4-position generally abolish or significantly reduce affinity for the GABAB receptor[10]. The p-tolyl group is a large, sterically hindering moiety.
High-Affinity GHB Receptor γ-Hydroxybutyric acid (GHB)High Affinity (nM to low µM range)[5][6]GHB binds with high affinity to what are now understood to be specific extrasynaptic α4βδ GABAA receptor subtypes[5][11].
(α4βδ GABAA Subtypes)4-Hydroxy-4-p-tolyl-butyric acidPredicted: High Affinity (Potentially higher than GHB) The introduction of aromatic rings, as seen in compounds like 4-hydroxy-4-phenylbutyric acid, can enhance affinity for the high-affinity GHB site[12]. Conformationally restricted analogues also show increased affinity, suggesting the binding pocket can accommodate bulkier groups if correctly oriented[13]. The p-tolyl group may enhance binding through hydrophobic interactions.

The Causality Behind Experimental Choices: Radioligand Binding Assays

To empirically determine the binding affinities presented above, competitive radioligand binding assays are the gold standard[14][15]. The choice of radioligand, tissue preparation, and assay conditions are critical for generating reliable and reproducible data.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive binding assay to determine the affinity of a test compound (like 4-Hydroxy-4-p-tolyl-butyric acid) for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., cortex, hippocampus) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash pellet multiple times to remove endogenous ligands prep2->prep3 prep4 Resuspend to final protein concentration prep3->prep4 assay1 Incubate membranes with fixed concentration of radioligand prep4->assay1 Add membranes assay2 Add increasing concentrations of unlabeled test compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 sep1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand assay3->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Quantify radioactivity on filters using liquid scintillation counting sep2->sep3 analysis1 Plot % inhibition vs. log[test compound] sep3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: [3H]NCS-382 Binding for High-Affinity GHB Sites

This protocol is adapted from established methods for characterizing high-affinity GHB binding sites using the selective antagonist radioligand [3H]NCS-382.

1. Brain Membrane Preparation:

  • Rationale: To isolate the receptor-containing cell membranes from other cellular components and remove endogenous substances like GABA and GHB that would interfere with the assay.

  • Protocol:

    • Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortex and hippocampus on ice.

    • Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step three more times. This extensive washing is crucial to eliminate endogenous ligands[7].

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, determined by a Bradford or BCA protein assay.

2. Competitive Binding Assay:

  • Rationale: To measure the ability of the unlabeled test compound (e.g., 4-Hydroxy-4-p-tolyl-butyric acid) to displace the radioligand from the receptor, thereby determining its binding affinity (IC50).

  • Protocol:

    • In triplicate, add the following to microcentrifuge tubes:

      • 100 µL of prepared brain membranes.

      • 50 µL of assay buffer (for total binding) or 1 mM unlabeled GHB (for non-specific binding) or varying concentrations of the test compound (e.g., 10-10 M to 10-4 M).

      • 50 µL of [3H]NCS-382 (final concentration ~5-10 nM).

    • Vortex gently and incubate at 4°C for 60 minutes to reach equilibrium.

    • Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Rationale: To calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki).

  • Protocol:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Receptor Activation

Upon binding, GHB and its analogues can trigger distinct downstream signaling cascades depending on the receptor target.

G cluster_ghb High-Affinity GHB Receptor (α4βδ GABAA) cluster_gabab Low-Affinity GABAB Receptor (GPCR) ghb_ligand GHB / Analogue ghb_receptor α4βδ GABAA Receptor ghb_ligand->ghb_receptor ghb_effect Cl- influx -> Hyperpolarization (Tonic Inhibition) ghb_receptor->ghb_effect gabab_ligand GHB (at high conc.) gabab_receptor GABAB Receptor gabab_ligand->gabab_receptor g_protein Gi/o Protein Activation gabab_receptor->g_protein adenylyl ↓ Adenylyl Cyclase g_protein->adenylyl kir ↑ K+ Channel (GIRK) g_protein->kir ca ↓ Ca2+ Channel g_protein->ca camp ↓ cAMP adenylyl->camp hyper Hyperpolarization kir->hyper

Caption: Simplified signaling pathways for GHB receptor targets.

Conclusion

This guide provides a comprehensive comparison between the established receptor binding profile of GHB and a predictive profile for its analogue, 4-Hydroxy-4-p-tolyl-butyric acid. GHB exhibits a dual-affinity profile, acting on both low-affinity GABAB receptors and high-affinity GABAA receptor subtypes. Based on structure-activity relationship principles, it is hypothesized that the addition of a p-tolyl group in 4-Hydroxy-4-p-tolyl-butyric acid will likely abolish its affinity for GABAB receptors while potentially maintaining or even enhancing its affinity for the high-affinity GHB/GABAA receptor sites. Empirical validation through the detailed experimental protocols provided herein is a necessary next step to confirm these predictions and to fully elucidate the pharmacological character of this novel compound.

References

  • Høg, S., et al. (2005). Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain. Journal of Medicinal Chemistry, 48(21), 6635-6641. Available at: [Link]

  • Bay, T., et al. (2014). GHB receptor targets in the CNS: Focus on high-affinity binding sites. Biochemical Pharmacology, 87(2), 220-228. Available at: [Link]

  • Wellendorph, P., et al. (2021). GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain. Proceedings of the National Academy of Sciences, 118(32), e2108079118. Available at: [Link]

  • Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404-13409. Available at: [Link]

  • Andersen, M. L., et al. (2023). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International Journal of Molecular Sciences, 24(7), 6523. Available at: [Link]

  • Carter, L. P., et al. (2005). Novel γ-Hydroxybutyric Acid (GHB) Analogs Share Some, but Not All, of the Behavioral Effects of GHB and GABAB Receptor Agonists. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1314-1323. Available at: [Link]

  • Snead, O. C., & Liu, C. C. (1996). Relation of the [3H] gamma-hydroxybutyric acid (GHB) binding site to the gamma-aminobutyric acidB (GABAB) receptor in rat brain. Biochemical Pharmacology, 52(8), 1241-1249. Available at: [Link]

  • Gassmann, M., & Bettler, B. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3145. Available at: [Link]

  • Bowery, N. G. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 53(17), 6213-6228. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-(para-Tolyl)-butyric acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404-13409. Available at: [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4 hydroxybutyric acid – Knowledge and References. Retrieved from [Link]

  • Heinisch, M., & Hübner, H. (2018). Biosynthesis of poly(4-hydroxybutyric acid) by recombinant strains of Escherichia coli. Applied Microbiology and Biotechnology, 102(13), 5539-5550. Available at: [Link]

  • Bourguignon, J. J., et al. (1988). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893-897. Available at: [Link]

  • Morse, B. L., & Morris, M. E. (2022). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 24(1), 13. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Gobi, K., et al. (2021). Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. Molecules, 26(23), 7244. Available at: [Link]

  • Encyclopedia.pub. (2021). 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Investigating Potential Cross-Reactivity of 4-Hydroxy-4-p-tolyl-butyric acid in GHB Immunoassays

Foreword for the Modern Researcher In the landscape of clinical and forensic toxicology, the specificity of immunoassays is paramount. While these screening tools offer rapid and high-throughput analysis, their susceptib...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of clinical and forensic toxicology, the specificity of immunoassays is paramount. While these screening tools offer rapid and high-throughput analysis, their susceptibility to cross-reactivity with structurally similar compounds remains a critical consideration. This guide delves into the potential for a lesser-known compound, 4-Hydroxy-4-p-tolyl-butyric acid, to interfere with immunoassays designed for the detection of gamma-hydroxybutyric acid (GHB).

GHB is a substance of significant concern due to its use in drug-facilitated sexual assault and its potential for abuse.[1][2][3][4] Accurate detection is therefore crucial for both clinical diagnosis and forensic investigation. This document provides a framework for researchers and drug development professionals to proactively assess and mitigate the risk of false-positive GHB results, ensuring the integrity of toxicological findings. We will explore the structural rationale for potential cross-reactivity, present a robust protocol for its evaluation, and discuss the implications for assay development and interpretation.

The Rationale for Investigation: Structural Analogs and Immunoassay Principles

The foundation of any immunoassay is the specific binding of an antibody to its target antigen.[5] However, this specificity is not always absolute. Molecules with similar structural motifs can sometimes bind to the antibody, leading to a false-positive result. This phenomenon, known as cross-reactivity, is a well-documented limitation of immunoassays.[5][6]

Molecular Structures: A Tale of Two Acids

A visual comparison of GHB and 4-Hydroxy-4-p-tolyl-butyric acid reveals key structural similarities that underpin the hypothesis of potential cross-reactivity.

Gamma-Hydroxybutyric acid (GHB) is a four-carbon carboxylic acid with a hydroxyl group on the fourth carbon.[1][2]

4-Hydroxy-4-p-tolyl-butyric acid also possesses a butyric acid backbone with a hydroxyl group at the fourth carbon. The distinguishing feature is the presence of a p-tolyl group (a toluene substituent) also attached to the fourth carbon.[7]

.dot

Structural_Comparison cluster_GHB GHB (Gamma-Hydroxybutyric acid) cluster_HTB 4-Hydroxy-4-p-tolyl-butyric acid GHB GHB HTB HTB Competitive_Immunoassay cluster_Negative Negative Sample (No GHB) cluster_Positive Positive Sample (GHB Present) cluster_CrossReact Cross-Reactivity Scenario Antibody_N Anti-GHB Antibody Labeled_GHB_N Labeled GHB Antibody_N->Labeled_GHB_N Binds Binding_N Signal Generated Labeled_GHB_N->Binding_N Produces Signal Antibody_P Anti-GHB Antibody No_Binding_P Signal Reduced/ Absent Antibody_P->No_Binding_P Labeled_GHB_P Labeled GHB Labeled_GHB_P->Antibody_P GHB_P GHB in Sample GHB_P->Antibody_P Competes for Binding Antibody_CR Anti-GHB Antibody False_Positive False Positive Signal (Reduced/Absent) Antibody_CR->False_Positive Labeled_GHB_CR Labeled GHB Labeled_GHB_CR->Antibody_CR HTB_CR 4-Hydroxy-4-p-tolyl-butyric acid HTB_CR->Antibody_CR Competes for Binding

Caption: The competitive immunoassay principle and the mechanism of cross-reactivity.

In this setup, a known quantity of enzyme-labeled GHB competes with any GHB present in the sample for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of GHB in the sample. If a structurally similar molecule like 4-Hydroxy-4-p-tolyl-butyric acid is present, it may also bind to the antibody, displacing the labeled GHB and leading to a reduced signal, which is then interpreted as a positive result for GHB.

Experimental Protocol for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of 4-Hydroxy-4-p-tolyl-butyric acid in a specific GHB immunoassay, a systematic experimental approach is required. The following protocol is a template that can be adapted to the specific immunoassay platform being used (e.g., ELISA, CEDIA, KIMS).

Materials and Reagents
  • GHB Immunoassay Kit (including calibrators and controls)

  • Certified Reference Material (CRM) of GHB

  • 4-Hydroxy-4-p-tolyl-butyric acid (high purity) [7]* Drug-free certified human urine or serum

  • Precision pipettes and sterile, disposable tips

  • Vortex mixer

  • Microplate reader or clinical chemistry analyzer compatible with the immunoassay

Preparation of Stock and Working Solutions
  • GHB Stock Solution (1 mg/mL): Accurately weigh and dissolve GHB CRM in drug-free matrix (urine or serum) to achieve a final concentration of 1 mg/mL.

  • 4-Hydroxy-4-p-tolyl-butyric acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy-4-p-tolyl-butyric acid in drug-free matrix to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions of both GHB and 4-Hydroxy-4-p-tolyl-butyric acid in the drug-free matrix to cover a range of concentrations. For the cross-reactivity assessment, the concentrations of 4-Hydroxy-4-p-tolyl-butyric acid should be significantly higher than the typical detection range for GHB to thoroughly evaluate the potential for interference.

Assay Procedure
  • Follow the manufacturer's instructions for the GHB immunoassay.

  • Run the assay with the prepared calibrators and controls to ensure the validity of the assay run.

  • Analyze the serial dilutions of GHB to establish a standard curve.

  • Analyze the serial dilutions of 4-Hydroxy-4-p-tolyl-butyric acid.

  • Ensure all samples are run in triplicate to assess precision.

Data Analysis and Interpretation
  • Calculate the mean and standard deviation for the replicates of each concentration.

  • Determine the concentration of 4-Hydroxy-4-p-tolyl-butyric acid that produces a signal equivalent to the assay's cutoff calibrator for GHB.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of GHB at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

Comparative Data and Interpretation

As there is no publicly available data on the cross-reactivity of 4-Hydroxy-4-p-tolyl-butyric acid in GHB immunoassays, the following table is a template for presenting the results obtained from the experimental protocol described above.

Immunoassay KitAnalyteConcentration Producing Cutoff Response (ng/mL)Calculated % Cross-Reactivity
[Insert Immunoassay Name] GHB[e.g., 10,000]100%
4-Hydroxy-4-p-tolyl-butyric acid[Insert Experimental Value][Calculate from Experimental Value]

Interpreting the Results:

  • A high percentage of cross-reactivity would indicate that 4-Hydroxy-4-p-tolyl-butyric acid is a significant interferent for the tested GHB immunoassay.

  • A low or negligible percentage would suggest that the presence of this compound is unlikely to cause false-positive GHB results.

It is important to note that even low levels of cross-reactivity can be problematic if the interfering substance is present in the sample at very high concentrations.

Implications and Recommendations

The potential for cross-reactivity of 4-Hydroxy-4-p-tolyl-butyric acid in GHB immunoassays has several important implications for researchers, clinicians, and drug development professionals:

  • Forensic and Clinical Toxicology: Laboratories should be aware of this potential interference, especially when analyzing samples from individuals who may have been exposed to compounds that could metabolize to 4-Hydroxy-4-p-tolyl-butyric acid. While tolubuterol is a candidate, further metabolic studies are needed to confirm this pathway.

  • Assay Development: Manufacturers of GHB immunoassays should consider screening for cross-reactivity with 4-Hydroxy-4-p-tolyl-butyric acid and other structurally related compounds during assay development and validation.

  • Confirmatory Testing: As with any presumptive positive result from an immunoassay, confirmation by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential. [6]These methods can distinguish between GHB and potentially cross-reacting compounds.

Conclusion

While direct evidence of cross-reactivity between 4-Hydroxy-4-p-tolyl-butyric acid and GHB immunoassays is currently lacking in the scientific literature, the structural similarities between the two molecules provide a strong theoretical basis for such an interaction. This guide provides the rationale and a practical experimental framework for investigating this potential interference. By proactively assessing and understanding the limitations of their assays, researchers and clinicians can ensure the accuracy and reliability of their toxicological findings, ultimately contributing to better patient care and more robust forensic evidence.

References

  • ResearchGate. (n.d.). Chemical structures of γ-hydroxybutyrate acid (GHB; 1); γ-aminobutyric acid... Retrieved from [Link]

  • Busardò, F. P., et al. (2020). Prospective Investigation of the Performance of 2 Gamma-Hydroxybutyric Acid Tests: DrugCheck GHB Single Test and Viva-E GHB Immunoassay. Therapeutic Drug Monitoring, 42(4), 584-591. Retrieved from [Link]

  • Medscape. (2025). Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology. Retrieved from [Link]

  • ResearchGate. (2025). A prospective investigation of the performance of two gamma-hydroxybutyric acid (GHB) tests: DrugCheck GHB Single Test and Viva-EGHB immunoassay | Request PDF. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Tulobuterol used for? Retrieved from [Link]

  • MedEx. (n.d.). Tulobuterol Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • Chasseaud, L. F., & Wood, S. G. (1986). Pharmacokinetics of the bronchodilator tulobuterol in man after repeated oral doses. Journal of International Medical Research, 14(5), 223-227. Retrieved from [Link]

  • DEA Diversion Control Division. (2025). Gamma-hydroxybutyric acid (GHB). Retrieved from [Link]

  • Waszkielewicz, A., & Bojarski, J. (2004). γ-Hydroxybutyric acid (GHB) and its chemical modifications: a review of the GHBergic system. Polish Journal of Pharmacology, 56(1), 43-49. Retrieved from [Link]

  • TestCountry. (2024). 7+ GHB Drug Test Facts: Will You Pass? Retrieved from [Link]

  • Hasan, L., et al. (2011). An Enzymatic Method to Determine γ-hydroxybutyric Acid in Serum and Urine. Therapeutic Drug Monitoring, 33(6), 735-742. Retrieved from [Link]

  • ResearchGate. (2025). Overcoming Interferences in the Colorimetric and Fluorimetric Detection of γ-Hydroxybutyrate in Spiked Beverages | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US20100041078A1 - Antibody-based gamma-hydroxybutyrate (ghb) detection method and device.
  • CITEST DIAGNOSTICS INC. (n.d.). γ-Hydroxybutyric acid (GHB) Rapid Test. Retrieved from [Link]

  • Sajic, T. (2014). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Diabetologia Croatica, 43(2), 59-64. Retrieved from [Link]

  • PubMed. (2020). Prospective Investigation of the Performance of 2 Gamma-Hydroxybutyric Acid Tests: DrugCheck GHB Single Test and Viva-E GHB Immunoassay. Retrieved from [Link]

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Comparative

A Comparative Guide to the Efficacy of Chemical Chaperones: 4-Phenylbutyric Acid (4-PBA) vs. Tauroursodeoxycholic Acid (TUDCA)

Introduction Protein misfolding is a central pathological event in a growing number of human diseases, ranging from rare genetic disorders like cystic fibrosis to prevalent neurodegenerative conditions such as Alzheimer'...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein misfolding is a central pathological event in a growing number of human diseases, ranging from rare genetic disorders like cystic fibrosis to prevalent neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1][2][3][4] The accumulation of misfolded proteins can lead to cellular dysfunction and eventual cell death, driving disease progression.[1][2][4] In response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), cells activate a signaling network known as the Unfolded Protein Response (UPR).[5][6] While initially a pro-survival mechanism, chronic ER stress can trigger apoptosis.[7][8] Chemical chaperones are small molecules that can help stabilize protein conformation, facilitate proper folding, and alleviate ER stress, making them a promising therapeutic strategy.[1][8][9]

This guide provides an in-depth comparison of two well-characterized chemical chaperones: 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA). While the query mentioned 4-Hydroxy-4-p-tolyl-butyric acid, a comprehensive search of the scientific literature did not yield significant data on its efficacy as a chemical chaperone. Therefore, this guide will focus on 4-PBA and TUDCA, for which extensive experimental data are available. Both 4-PBA and TUDCA are FDA-approved for other indications and have been widely studied for their chaperone-like activities.[7][10]

Mechanism of Action: A Tale of Two Chaperones

While both 4-PBA and TUDCA are classified as chemical chaperones, their mechanisms of action are multifaceted and not entirely overlapping.

4-Phenylbutyric Acid (4-PBA): 4-PBA is a low-molecular-weight fatty acid.[11] Its primary chaperone activity is thought to stem from its hydrophobic nature, allowing it to interact with exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and promoting proper folding.[7] Beyond this general mechanism, 4-PBA has been shown to act as a histone deacetylase (HDAC) inhibitor, which can influence gene expression, including that of molecular chaperones.[12] It also plays a role in reducing ER stress by decreasing the expression of key UPR markers like GRP78 and CHOP.[7][11]

Tauroursodeoxycholic Acid (TUDCA): TUDCA is a hydrophilic bile acid.[8] Its chaperone activity is also attributed to its ability to stabilize protein structure and prevent aggregation.[8][9] TUDCA has demonstrated a broader range of cytoprotective effects, including the inhibition of mitochondrial pathways of apoptosis by preventing the translocation of the pro-apoptotic protein Bax.[8][9] It also mitigates ER stress and can modulate the UPR.[8][9] Furthermore, TUDCA can act as a signaling molecule, interacting with various cellular receptors.[13]

Comparative Efficacy: In Vitro and In Vivo Evidence

The following sections and tables summarize the experimental data supporting the efficacy of 4-PBA and TUDCA in various models of protein misfolding diseases.

In Vitro Studies
Parameter 4-Phenylbutyric Acid (4-PBA) Tauroursodeoxycholic Acid (TUDCA) Key Findings
Protein Aggregation Inhibition Effectively reduces aggregation of mutant proteins.[14]More effective than 4-PBA in mitigating stress-induced BSA protein aggregation in vitro.[10][15]TUDCA appears to be a more potent inhibitor of protein aggregation in direct comparison studies.[10][15]
ER Stress Reduction Decreases expression of ER stress markers GRP78, GRP94, p-PERK, p-IRE1, ATF6, and CHOP.[7][16]Mitigates ER stress and stabilizes the unfolded protein response.[8][9]Both compounds effectively reduce ER stress, though their impact on specific UPR branches can differ.
Apoptosis Inhibition Reduces apoptosis by decreasing cleaved caspase-3 levels and increasing the anti-apoptotic protein Bcl-2.[7]Inhibits mitochondrial pathways of cell death and reduces p53-induced apoptosis.[8][17]TUDCA demonstrates a broader anti-apoptotic mechanism by directly targeting mitochondria.[8][9]
Cell Viability Can decrease cell viability at higher concentrations.[10][15]Does not decrease cell viability and can protect against cell death induced by other stressors.[10][15]TUDCA shows a better safety profile in terms of cell viability in in vitro models.[10][15]
In Vivo Studies
Disease Model 4-Phenylbutyric Acid (4-PBA) Tauroursodeoxycholic Acid (TUDCA) Key Findings
Neurodegenerative Diseases (General) Restores cognitive deficits in animal models of Alzheimer's disease.[18] Has shown therapeutic potential in models of Huntington's and Parkinson's disease.[19]Demonstrates neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's disease.[8] Can cross the blood-brain barrier.[8]Both have shown promise in preclinical neurodegenerative disease models. TUDCA's ability to cross the blood-brain barrier is a key advantage.[8]
Amyotrophic Lateral Sclerosis (ALS) A combination of 4-PBA and taurursodiol (which contains TUDCA) showed functional and survival benefits in clinical trials.[14]Investigated in clinical trials for ALS, though a recent Phase 3 trial did not meet its primary endpoint.[20][21]Combination therapy with both compounds has shown the most promise for ALS.[14]
Metabolic Diseases (e.g., Diabetes) Attenuated ER stress in diabetic rats.[22]Reduces β-cell apoptosis and maintains insulin secretion in mouse models of type 1 diabetes.[22]Both compounds show potential in managing diabetes-related cellular stress.[22]
Liver Diseases Approved for the treatment of urea cycle disorders.[7]Approved for the treatment of certain cholestatic liver diseases.[8]Both have established clinical use in specific liver-related conditions.
Inflammatory Diseases Attenuates the severity of collagen-induced arthritis in mice by inhibiting inflammatory responses.[23]Reduces colitis severity in preclinical models of inflammatory bowel disease.[6]Both exhibit anti-inflammatory properties in various disease models.

Experimental Protocols

Assessing Chemical Chaperone Efficacy in Cell Culture

A crucial step in evaluating a potential chemical chaperone is to determine its ability to rescue the function of a misfolded protein and reduce cellular stress.

1. Cell Culture and Transfection:

  • Culture a relevant cell line (e.g., HEK293T for general protein expression, or a disease-specific cell line) in appropriate media.

  • Transfect cells with a plasmid encoding a known misfolding-prone protein (e.g., a mutant form of CFTR or a polyglutamine-expanded huntingtin fragment) tagged with a fluorescent reporter like GFP.

2. Chemical Chaperone Treatment:

  • 24 hours post-transfection, treat the cells with varying concentrations of the chemical chaperone (e.g., 4-PBA at 1-10 mM, TUDCA at 100-500 µM). Include an untreated control.

  • Incubate for an additional 24-48 hours.

3. Analysis of Protein Localization and Aggregation:

  • Visualize the subcellular localization of the fluorescently tagged protein using fluorescence microscopy. Correctly folded proteins should traffic to their proper cellular destination (e.g., the plasma membrane for CFTR), while misfolded proteins may be retained in the ER or form aggregates.

  • Quantify the percentage of cells showing correct protein localization or the number and size of aggregates per cell.

4. Western Blotting for ER Stress Markers:

  • Lyse the cells and perform SDS-PAGE and Western blotting to analyze the expression levels of key ER stress markers, such as GRP78 (BiP), CHOP, and the phosphorylated forms of PERK and eIF2α.[5] A reduction in these markers indicates alleviation of ER stress.

5. Cell Viability Assay:

  • Assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion to determine any cytotoxic effects of the chemical chaperone.

In Vivo Evaluation in a Mouse Model of Neurodegeneration

1. Animal Model:

  • Utilize a transgenic mouse model that expresses a misfolded protein and exhibits a relevant disease phenotype (e.g., the SOD1-G93A mouse model for ALS).

2. Dosing and Administration:

  • Administer the chemical chaperone to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage, or supplemented in drinking water).[24] Dosing regimens should be based on previous studies (e.g., 4-PBA at 100-200 mg/kg/day, TUDCA at 15-30 mg/kg/day). Include a vehicle-treated control group.

3. Behavioral Analysis:

  • Perform regular behavioral tests to assess motor function, coordination, and cognitive abilities, depending on the disease model. For example, use a rotarod test to measure motor coordination in ALS mice.

4. Histological and Biochemical Analysis:

  • At the end of the study, sacrifice the animals and collect relevant tissues (e.g., brain, spinal cord).

  • Perform immunohistochemistry to quantify neuronal loss, protein aggregation, and markers of neuroinflammation (e.g., microgliosis and astrocytosis).

  • Conduct Western blotting on tissue lysates to measure levels of the misfolded protein and ER stress markers.

Visualizing the Cellular Stress Response

The Unfolded Protein Response (UPR) is a central pathway affected by chemical chaperones. The following diagram illustrates the three main branches of the UPR.

UPR_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol/Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds PERK PERK GRP78->PERK dissociates IRE1 IRE1 GRP78->IRE1 dissociates ATF6 ATF6 GRP78->ATF6 dissociates eIF2a eIF2a PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA ATF6n ATF6n ATF6->ATF6n cleaved in Golgi ATF4 ATF4 eIF2a->ATF4 activates Translation Attenuation Translation Attenuation eIF2a->Translation Attenuation Chaperone Upregulation Chaperone Upregulation ATF4->Chaperone Upregulation Apoptosis (CHOP) Apoptosis (CHOP) ATF4->Apoptosis (CHOP) XBP1s->Chaperone Upregulation ERAD Upregulation ERAD Upregulation XBP1s->ERAD Upregulation ATF6n->Chaperone Upregulation

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Conclusion

Both 4-PBA and TUDCA are promising chemical chaperones with demonstrated efficacy in a wide range of preclinical models of protein misfolding diseases. TUDCA often exhibits superior performance in direct in vitro comparisons, particularly in terms of inhibiting protein aggregation and maintaining cell viability.[10][15] However, the therapeutic potential of 4-PBA, especially in combination with other agents, remains significant.[14] The choice between these two compounds, or their potential use in combination, will likely depend on the specific disease context, the nature of the misfolded protein, and the desired therapeutic outcome. Further research, including well-designed clinical trials, is necessary to fully elucidate their therapeutic utility in human diseases.

References

  • Frontiers. (2021, May 28). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Retrieved from [Link]

  • PubMed. (n.d.). A mouse model to test the in vivo efficacy of chemical chaperones. Retrieved from [Link]

  • Restorative Medicine. (2021, October 19). Tauroursodeoxycholic Acid (TUDCA): A Promising Neuroprotective Agent Derived from Bile Salts. Retrieved from [Link]

  • PMC. (n.d.). Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. Retrieved from [Link]

  • Signal Transduction and Targeted Therapy. (2023, April 13). Potential therapeutic action of tauroursodeoxycholic acid against cholestatic liver injury via hepatic Fxr/Nrf2 and CHOP-DR5-caspase-8 pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanisms of action for TUDCA in the beta cells. (A) TUDCA... Retrieved from [Link]

  • Spandidos Publications. (2021, December 15). Therapeutic effect and mechanism of 4‑phenyl butyric acid on renal ischemia‑reperfusion injury in mice. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Tauroursodeoxycholic Acid (TUDCA). Retrieved from [Link]

  • Hindawi. (n.d.). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 12). The therapeutic potential of chemical chaperones in protein folding diseases. Retrieved from [Link]

  • MDPI. (2019, October 9). Hsp90 and Its Co-Chaperones in Neurodegenerative Diseases. Retrieved from [Link]

  • Springer. (2023, December 21). Molecular Chaperones as Therapeutic Target: Hallmark of Neurodegenerative Disorders. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Molecular Chaperones in Neurodegenerative Diseases: A Short Review. Retrieved from [Link]

  • PubMed. (n.d.). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Retrieved from [Link]

  • Oxford Academic. (2024, September 15). Neurodegenerative diseases associated with the disruption of proteostasis and their therapeutic strategies using chemical chaperones. Retrieved from [Link]

  • Annals of Translational Medicine. (2023, August 31). 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene. Retrieved from [Link]

  • PMC. (n.d.). Tauroursodeoxycholic Acid (TUDCA) Reduces ER Stress and Lessens Disease Activity in Ulcerative Colitis. Retrieved from [Link]

  • PubMed. (2017, June 19). Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death. Retrieved from [Link]

  • Agilent. (n.d.). Cell Stress Assays. Retrieved from [Link]

  • OUCI. (n.d.). Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death. Retrieved from [Link]

  • Frontiers. (2019, December 18). Live-Cell Assays for Cell Stress Responses Reveal New Patterns of Cell Signaling Caused by Mutations in Rhodopsin, α-Synuclein and TDP-43. Retrieved from [Link]

  • PMC. (n.d.). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of ER stress using a cell‐based biosensor assay.... Retrieved from [Link]

  • MDPI. (2019, November 20). Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment with 4-PBA suppressed the ER stress-mediated apoptosis. Mice... Retrieved from [Link]

  • PMC. (2022, August 20). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analysis of Molecular Chaperone Activities Using In Vitro and In Vivo Approaches. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Tolerability of Tauroursodeoxycholic Acid in Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Ursodoxicoltaurine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • MND Association. (2024, March 27). Tauroursodeoxycholic acid - Clinical Trials. Retrieved from [Link]

  • PMC. (2022, March 18). Effects of Tauroursodeoxycholic Acid and 4-Phenylbutyric Acid on Selenium Distribution in Mice Model with Type 1 Diabetes. Retrieved from [Link]

  • PMC. (n.d.). Folding optimization in vivo uncovers new chaperones. Retrieved from [Link]

  • PMC. (2016, August 26). A Novel Method for Assessing the Chaperone Activity of Proteins. Retrieved from [Link]

  • PMC. (n.d.). Effect of 4-Phenylbutyric Acid and Tauroursodeoxycholic Acid on Magnesium and Calcium Metabolism in Streptozocin-Induced Type 1 Diabetic Mice. Retrieved from [Link]

  • Oxford Academic. (2022, April 1). 4‐PBA Treatment Improves Bone Phenotypes in the Aga2 Mouse Model of Osteogenesis Imperfecta. Retrieved from [Link]

  • STXBP1 Foundation. (2022, January 13). Chemical Chaperone Therapies for STXBP1. Retrieved from [Link]

  • MDPI. (2023, September 27). In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2. Retrieved from [Link]

  • The American Society for Experimental NeuroTherapeutics, Inc. (2002). REVIEW ARTICLE Chemical Chaperones: A Pharmacological Strategy for Disorders of Protein Folding and Trafficking. Retrieved from [Link]

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  • NIH. (n.d.). Chemical chaperones reverse early suppression of regulatory circuits during unfolded protein response in B cells from common variable immunodeficiency patients. Retrieved from [Link]

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Sources

Validation

A Senior Application Scientist's Guide to Distinguishing Isomers of Hydroxy-Tolyl-Butyric Acid by Mass Spectrometry

In the landscape of pharmaceutical development and metabolomics, the precise identification of isomeric molecules is not merely an academic exercise; it is a critical determinant of a drug's safety, efficacy, and metabol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and metabolomics, the precise identification of isomeric molecules is not merely an academic exercise; it is a critical determinant of a drug's safety, efficacy, and metabolic fate. Isomers can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous differentiation a cornerstone of regulatory submission and scientific rigor. This guide provides a comprehensive, data-supported comparison of mass spectrometry-based strategies for resolving and identifying isomers of hydroxy-tolyl-butyric acid, a structural motif relevant in various bioactive molecules.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing self-validating analytical systems. We will explore orthogonal approaches—leveraging chromatography and ion mobility—to achieve definitive isomer separation, supported by experimental data and authoritative references.

The Analytical Challenge: Resolving Positional Isomers

The primary challenge in distinguishing isomers of hydroxy-tolyl-butyric acid lies in their identical mass and elemental composition. Conventional single-stage mass spectrometry (MS) is often blind to the subtle structural differences, such as the relative positions of the hydroxyl and methyl (tolyl) groups on the phenyl ring. For this guide, we will consider the following representative positional isomers:

  • 4-(4-hydroxy-3-methylphenyl)butanoic acid

  • 4-(3-hydroxy-4-methylphenyl)butanoic acid

  • 4-(2-hydroxy-5-methylphenyl)butanoic acid

These isomers present a classic analytical problem where identical mass-to-charge ratios (m/z) in a mass spectrometer necessitate more sophisticated separation techniques prior to or during MS analysis.

Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Leveraging Volatility and Polarity

Gas chromatography is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase. For non-volatile analytes like hydroxy-tolyl-butyric acids, a crucial derivatization step is required to increase their volatility. Silylation, typically with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.

The separation mechanism in GC relies on the subtle differences in the boiling points and polarities of the derivatized isomers, which dictate their interaction with the GC column's stationary phase. A non-polar or mid-polar stationary phase, such as one based on 5% diphenyl / 95% dimethyl polysiloxane, is often effective for separating such compounds.

Visualizing the GC-MS Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s0 Isomer Mixture in Solution s1 Evaporation to Dryness s0->s1 s2 Derivatization (e.g., Silylation with BSTFA) s1->s2 s3 Injection into GC s2->s3 Reconstitution s4 Chromatographic Separation (Based on Volatility/Polarity) s3->s4 s5 Elution at Different Retention Times (RT) s4->s5 s6 Electron Ionization (EI) s5->s6 s7 Mass Analysis (Quadrupole) s6->s7 s8 Chromatogram with Separated Peaks & Associated Mass Spectra s7->s8 Data Output

Caption: The GC-MS workflow for isomer analysis, emphasizing the critical derivatization step.

Experimental Protocol: GC-MS Analysis of Hydroxy-Tolyl-Butyric Acid Isomers
  • Sample Preparation & Derivatization:

    • Pipette 100 µL of the sample (containing the isomer mixture) into a glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine (as a catalyst).

    • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both the carboxylic acid and phenolic hydroxyl groups.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

Anticipated Results & Interpretation

The different positions of the functional groups will lead to slight variations in the polarity of the silylated derivatives, resulting in distinct retention times (RT). While the 70 eV EI mass spectra will likely be very similar due to extensive fragmentation, the unique RT for each isomer provides the basis for their differentiation and quantitation.

Strategy 2: LC-Tandem Mass Spectrometry (LC-MS/MS) - Orthogonal Separation and Fragmentation

For isomers that may be difficult to separate by GC or for workflows where derivatization is undesirable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative. This approach combines the resolving power of reversed-phase liquid chromatography with the specificity of MS/MS.

Separation is achieved based on the differential partitioning of the isomers between the mobile phase and the stationary phase (e.g., a C18 column). Following chromatographic separation, the isomers are ionized (typically via Electrospray Ionization, ESI) and subjected to collision-induced dissociation (CID). The key hypothesis is that the different substitution patterns on the aromatic ring will influence the fragmentation pathways, potentially yielding unique product ions or different relative abundances of common product ions.

Hypothesized Fragmentation Pathway

The stability of the precursor and product ions can be influenced by the position of the electron-donating hydroxyl and methyl groups. For instance, the loss of the butyric acid side chain is a probable fragmentation pathway. The relative position of the hydroxyl group could influence subsequent ring fragmentation.

cluster_workflow LC-MS/MS Logic A Isomer Mixture B LC Separation (e.g., C18 Column) A->B C Isomer 1 (RT1) Isomer 2 (RT2) Isomer 3 (RT3) B->C D Electrospray Ionization (ESI) [M-H]- C->D E Isolation of Precursor Ion (Quadrupole 1) D->E F Collision-Induced Dissociation (CID) (Collision Cell) E->F G Analysis of Product Ions (Quadrupole 3) F->G H Distinct MS/MS Spectra or Ratios G->H

Caption: Workflow for isomer differentiation using LC-MS/MS, from separation to fragmentation.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dilute the sample mixture in a solution that mimics the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: ESI- (Negative Ion Mode is often better for phenolic compounds).

    • Key Parameters:

      • Collision Energy (CE): Optimize for each isomer by infusing individual standards. A CE ramp (e.g., 15-40 eV) can be used to find the optimal energy for generating diagnostic fragments.

      • MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ to specific, high-abundance product ions.

Strategy 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - Separation by Size and Shape

Ion Mobility Spectrometry (IMS) is a rapid, gas-phase separation technique that can be coupled with mass spectrometry to resolve ions based on their size, shape, and charge. This provides an additional dimension of separation orthogonal to both chromatography and mass analysis. Isomers, despite having the same m/z, often have different three-dimensional structures. This difference in their rotationally averaged collision cross-section (CCS) with a buffer gas allows them to be separated in the ion mobility cell.

IMS-MS is particularly powerful when chromatographic separation is incomplete or when rapid analysis is required. The CCS value is a robust and characteristic physical property of an ion, providing an additional point of identification.

Experimental Protocol: LC-IMS-MS Analysis
  • LC Conditions: Use the same LC method as described in Strategy 2 to provide initial separation and reduce matrix effects.

  • IMS-MS Instrumentation & Conditions:

    • MS System: Agilent 6560 ION-TOF or Waters SYNAPT XS or equivalent.

    • Ionization Mode: ESI-.

    • Ion Mobility Separation:

      • Drift Gas: Nitrogen.

      • Drift Tube Pressure & Voltage: Optimized according to manufacturer's guidelines to achieve the best separation.

    • Data Acquisition: Acquire data in a mode that records m/z, retention time, and drift time (or CCS).

Performance Comparison: A Head-to-Head Analysis

FeatureGC-MSLC-MS/MSLC-IMS-MS
Principle of Separation Volatility & Polarity (as derivatives)Polarity & HydrophobicityPolarity, Shape, Size, m/z
Sample Preparation Derivatization required (time-consuming)Simple dilutionSimple dilution
Throughput Lower (longer run times, prep)HigherHighest (IMS is on ms timescale)
Confidence in ID High (based on RT)High (based on RT + fragment ratios)Very High (RT + fragment ratios + CCS)
Key Differentiating Data Retention Time (RT)Retention Time (RT), Product Ion RatiosRetention Time (RT), CCS, Product Ion Ratios
Primary Limitation Requires volatile/derivatizable analytesCo-elution can still be an issueRequires specialized instrumentation

Conclusion and Recommendations

The differentiation of hydroxy-tolyl-butyric acid isomers is a solvable, albeit complex, analytical challenge. The choice of methodology should be guided by the specific requirements of the study, including the required level of confidence, sample throughput, and available instrumentation.

  • For robust, validated quantitative assays: GC-MS remains a gold standard, provided a reliable derivatization protocol is established. Its separation power is excellent for this class of compounds.

  • For high-throughput screening and general-purpose analysis: LC-MS/MS offers a superb balance of speed, specificity, and ease of use, avoiding the need for derivatization. Optimization of collision energies to find unique fragment ion ratios is key to success.

  • For the highest level of analytical confidence and for resolving co-eluting isomers: LC-IMS-MS provides an unparalleled level of certainty. The addition of a CCS value provides a third, orthogonal data point for identification, effectively creating a unique molecular fingerprint (RT, m/z, CCS) for each isomer.

A self-validating system for this analysis would ideally involve the use of at least two of these orthogonal techniques to confirm the identity of each isomer, providing an unassailable data package for research or regulatory purposes.

References

  • Title: Tandem Mass Spectrometry Source: American Society for Mass Spectrometry (ASMS) URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: Ion mobility spectrometry Source: Wikipedia URL: [Link]

  • Title: A Guide to Collision Cross Section (CCS) Source: Waters Corporation URL: [Link]

Comparative

A Comparative Guide to the Relative Potency of 4-Hydroxy-4-p-tolyl-butyric Acid and its Unhydroxylated Analog as Putative Histone Deacetylase Inhibitors

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the relative potency of 4-Hydroxy-4-p-tolyl-butyric acid and its unhydroxylated counterpar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the relative potency of 4-Hydroxy-4-p-tolyl-butyric acid and its unhydroxylated counterpart, 4-p-tolyl-butyric acid. While direct comparative data for these specific molecules is not currently available in published literature, this guide synthesizes established principles of medicinal chemistry and pharmacology to predict potential differences in their biological activity and outlines a rigorous experimental plan to elucidate their potency. The primary expected mechanism of action for these compounds is the inhibition of histone deacetylases (HDACs), a well-validated target in oncology and other therapeutic areas[1][2][3].

Introduction: The Significance of Hydroxylation in Drug Design

The introduction of a hydroxyl (-OH) group is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound[4][5][6][7][8]. This functional group can have profound effects on a molecule's solubility, lipophilicity, and its ability to form hydrogen bonds with a biological target[4][5][6][7]. The impact of hydroxylation on potency is not always predictable; it can lead to a significant increase in affinity if the hydroxyl group forms a favorable interaction with the target protein, or a decrease if it introduces steric hindrance or an unfavorable desolvation penalty[5][6][7].

Butyric acid and its derivatives, such as 4-phenylbutyric acid (PBA), are known to exhibit inhibitory activity against histone deacetylases (HDACs)[3][9]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression[10][11]. Inhibitors of HDACs have emerged as a promising class of therapeutics, particularly in oncology[1][2].

This guide will explore the anticipated differences between 4-Hydroxy-4-p-tolyl-butyric acid and 4-p-tolyl-butyric acid and provide a detailed experimental workflow to quantify their relative potency as HDAC inhibitors.

Molecular Structures and Predicted Physicochemical Properties

The two molecules at the center of this guide are:

  • 4-p-tolyl-butyric acid (Unhydroxylated Analog)

    • Molecular Formula: C₁₁H₁₄O₂[12][13]

    • Molecular Weight: 178.23 g/mol [12][13]

  • 4-Hydroxy-4-p-tolyl-butyric acid (Hydroxylated Analog)

    • Molecular Formula: C₁₁H₁₄O₃

    • Molecular Weight: 194.23 g/mol [14]

The introduction of a hydroxyl group is expected to alter several key physicochemical properties, which in turn will influence the compounds' behavior in biological assays.

Property4-p-tolyl-butyric acid (Predicted)4-Hydroxy-4-p-tolyl-butyric acid (Predicted)Rationale for Predicted Difference
Lipophilicity (LogP) HigherLowerThe hydroxyl group is polar and will increase the hydrophilicity of the molecule, thereby lowering its LogP value[4].
Aqueous Solubility LowerHigherThe ability of the hydroxyl group to form hydrogen bonds with water will increase the aqueous solubility of the hydroxylated analog.
Hydrogen Bonding Potential Acceptor (Carboxylic Acid)Donor & Acceptor (Carboxylic Acid & Hydroxyl Group)The hydroxyl group adds a hydrogen bond donor capability, which can be critical for target engagement[5][6][7][15].
Polar Surface Area (PSA) LowerHigherThe addition of the polar hydroxyl group will increase the molecule's polar surface area.

The Putative Biological Target: Histone Deacetylases (HDACs)

The structural similarity of the target molecules to known HDAC inhibitors like butyric acid and 4-phenylbutyric acid strongly suggests that they will also target this enzyme class[3][9]. HDAC inhibitors typically possess a pharmacophore consisting of three key features:

  • A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme. The carboxylic acid moiety of the target molecules is expected to serve this function.

  • A linker region that occupies the channel leading to the active site. The butyric acid chain fulfills this role.

  • A "cap" group that interacts with the surface of the enzyme. The p-tolyl group serves as the cap.

The addition of a hydroxyl group to the benzylic position of the cap group could influence the interaction with the surface of the HDAC enzyme, potentially leading to altered potency and/or isoform selectivity.

Proposed Experimental Workflow for Potency Determination

To empirically determine the relative potency of 4-Hydroxy-4-p-tolyl-butyric acid and its unhydroxylated analog, a multi-tiered experimental approach is recommended, progressing from biochemical assays to cell-based models.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Cellular Phenotype Assays A In-vitro HDAC Enzymatic Assay (Fluorogenic Substrate) B Determine IC50 values for both compounds against a panel of HDAC isoforms (e.g., HDAC1, 2, 3, 6) A->B C Cell-Based HDAC Activity Assay (e.g., HDAC-Glo™) B->C Progress to cellular context D Determine cellular IC50 values in a relevant cancer cell line (e.g., HCT116) C->D E Western Blot analysis for Histone H3 acetylation (Ac-H3) D->E Confirm target engagement F Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) D->F Assess functional outcome G Determine GI50 values for both compounds F->G

Caption: A tiered experimental workflow for comparing the potency of the two compounds.

Tier 1: In-vitro Biochemical Potency Assessment

The initial step is to directly measure the inhibitory activity of the compounds against purified HDAC enzymes. A fluorogenic assay is a common and robust method for this purpose[16].

Protocol: Fluorogenic In-vitro HDAC Activity Assay

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • HDAC inhibitor developer (e.g., Trypsin with a pan-HDAC inhibitor like Trichostatin A or SAHA to stop the reaction)[17]

    • Test compounds (4-Hydroxy-4-p-tolyl-butyric acid and 4-p-tolyl-butyric acid) dissolved in DMSO

    • Positive control inhibitor (e.g., SAHA)

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • In the wells of the microplate, add the HDAC enzyme and the test compounds (or vehicle control).

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorescent AMC molecule.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Tier 2: Cell-Based Target Engagement and Potency

Cell-based assays are crucial to assess the ability of the compounds to cross the cell membrane and inhibit HDACs within a cellular context[18][19][20][21]. The difference in lipophilicity between the two compounds may lead to different potencies in a cellular environment compared to the biochemical assay.

Protocol: Cell-Based HDAC Activity Assay (e.g., HDAC-Glo™ I/II)

  • Reagents and Materials:

    • Human cancer cell line (e.g., HCT116)

    • Cell culture medium and supplements

    • HDAC-Glo™ I/II Assay System (or similar cell-based HDAC activity assay kit)[10][18][22]

    • Test compounds and positive control

    • White-walled, clear-bottom 96-well plates

    • Luminometer

  • Procedure:

    • Seed the cells in the 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-4 hours).

    • Add the HDAC-Glo™ I/II reagent, which contains a cell-permeable acetylated substrate.

    • Incubate at room temperature to allow for substrate deacetylation and subsequent luciferase-mediated signal generation.

    • Measure the luminescence using a plate reader. A decrease in luminescence indicates HDAC inhibition.

    • Calculate the cellular IC₅₀ values for both compounds.

Confirmation of Target Engagement: Western Blot for Histone Acetylation

To visually confirm that the compounds are inhibiting HDACs in cells, a Western blot for acetylated histones is recommended.

G cluster_workflow Western Blot Workflow A 1. Treat cells with compounds B 2. Lyse cells and quantify protein A->B C 3. SDS-PAGE and protein transfer B->C D 4. Probe with primary antibodies (Ac-H3, Total H3) C->D E 5. Probe with secondary antibody and detect D->E F 6. Analyze band intensity E->F

Sources

Validation

A Senior Application Scientist's Guide: HPLC vs. GC-MS for the Analysis of Butyric Acid Derivatives

Introduction: The Analytical Challenge of Butyric Acid Butyric acid and its derivatives are short-chain fatty acids (SCFAs) of immense interest across various scientific disciplines. They are key metabolites of gut micro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Butyric Acid

Butyric acid and its derivatives are short-chain fatty acids (SCFAs) of immense interest across various scientific disciplines. They are key metabolites of gut microbiota, crucial signaling molecules in cellular processes, and important flavor and fragrance compounds.[1] For researchers in drug development, metabolic studies, and quality control, the accurate and robust quantification of these molecules is paramount.

However, their physicochemical properties—small size, polarity, and (for the free acid) volatility—present a distinct analytical challenge. This guide provides a head-to-head comparison of the two most powerful chromatographic techniques employed for their analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of pros and cons to explore the fundamental principles, experimental workflows, and performance data that should guide your choice of methodology.

Pillar 1: Understanding the Core Technologies

The choice between HPLC and GC-MS is fundamentally a choice between a liquid-phase and a gas-phase separation. This distinction dictates every subsequent step of the analytical workflow, from sample preparation to data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC separates compounds based on their ability to be volatilized and their subsequent interaction with a stationary phase within a long, thin capillary column.[2] For a compound to be suitable for GC analysis, it must be both volatile and thermally stable. Butyric acid itself is volatile, but many of its salt derivatives are not, and its polar carboxylic acid group can lead to poor peak shape and interaction with the GC system.

The Causality Behind Derivatization: This is the central reason why derivatization is the cornerstone of most GC-MS methods for fatty acids.[2] The primary goal is to mask the polar carboxyl group, thereby increasing the analyte's volatility and thermal stability. This is typically achieved by converting the acid into an ester (e.g., a fatty acid methyl ester, or FAME) or a silyl derivative.[3][4][5] This chemical modification is not just a preparatory step; it is an essential part of the separation strategy, enabling the compound to effectively traverse the gas chromatograph. The mass spectrometer then provides definitive identification by fragmenting the eluted molecules and creating a unique mass spectrum, akin to a molecular fingerprint.[6]

High-Performance Liquid Chromatography (HPLC): Mastery of the Liquid Phase

HPLC operates by partitioning analytes between a liquid mobile phase and a solid stationary phase.[2] Because the entire process occurs in the liquid state, there is no strict requirement for analyte volatility or thermal stability. This is HPLC's most significant advantage for analyzing a diverse range of butyric acid derivatives.

The Causality Behind Method Flexibility: HPLC offers two distinct paths. You can perform a direct analysis of the underivatized acid or salt, which simplifies sample preparation immensely.[7] In this case, separation is controlled by manipulating the properties of the mobile phase (like pH and solvent composition) to influence the analyte's interaction with the stationary phase (commonly a C18 column).[8][9] Alternatively, if higher sensitivity is required with UV or fluorescence detection, derivatization can be employed to attach a chromophore or fluorophore to the molecule, drastically enhancing its detectability.[10][11] When coupled with a mass spectrometer (LC-MS), the technique gains the high sensitivity and specificity of MS detection without the need for derivatization to induce volatility.[1][10]

Pillar 2: A Head-to-Head Workflow Comparison

The theoretical differences between the two techniques manifest as vastly different experimental workflows. The following diagram illustrates the typical analytical pathways.

G cluster_0 GC-MS Workflow cluster_1 HPLC Workflow (Direct Analysis) cluster_2 GC_Start Sample GC_Extract Liquid-Liquid Extraction (e.g., with MTBE) GC_Start->GC_Extract GC_Dry Evaporate to Dryness (Critical Step) GC_Extract->GC_Dry GC_Deriv Derivatization (e.g., Esterification with BF3-Methanol) GC_Dry->GC_Deriv GC_Inject GC-MS Analysis GC_Deriv->GC_Inject GC_Data Data Analysis (Retention Time + Mass Spectrum) GC_Inject->GC_Data HPLC_Start Sample HPLC_Extract Extraction / Dilution HPLC_Start->HPLC_Extract HPLC_Filter Filtration (0.22 µm Syringe Filter) HPLC_Extract->HPLC_Filter HPLC_Inject HPLC-UV/MS Analysis HPLC_Filter->HPLC_Inject HPLC_Data Data Analysis (Retention Time + Peak Area) HPLC_Inject->HPLC_Data start_node Biological or Chemical Matrix DecisionTree q1 What is the primary analytical goal? quant quant q1->quant Quantification of Known Analytes ident GC-MS q1->ident Identification of Unknowns / Profiling q2 Is high throughput critical? quant->q2 hplc HPLC q2->hplc Yes q3 Is the analyte thermally labile or a non-volatile salt? q2->q3 No hplc2 HPLC q3->hplc2 Yes gcms2 GC-MS q3->gcms2 No

Sources

Comparative

Beyond Hydroxamates: Structure-Activity Relationship of 4-Aryl-4-Hydroxybutanoic Acids

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Matrix Metalloproteinase (MMP) Inhibition & Selectivity Profiles[1][2][3] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Matrix Metalloproteinase (MMP) Inhibition & Selectivity Profiles[1][2][3]

Executive Summary: The Zinc-Binding Dilemma

For decades, the development of Matrix Metalloproteinase (MMP) inhibitors was dominated by hydroxamic acids (e.g., Marimastat, Batimastat). While these compounds exhibited nanomolar potency due to bidentate chelation of the catalytic Zinc (Zn²⁺), they failed clinically due to poor selectivity (causing Musculoskeletal Syndrome, MSS) and metabolic instability (hydrolysis to toxic hydroxylamines).

The 4-aryl-4-hydroxybutanoic acid scaffold represents a critical "Second Generation" approach. By utilizing a carboxylic acid as a monodentate Zinc-Binding Group (ZBG), these compounds sacrifice intrinsic binding affinity for superior selectivity and pharmacokinetic stability. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, demonstrating how structural optimization can restore nanomolar potency while avoiding the "hydroxamate trap."

Mechanism of Action: Monodentate vs. Bidentate Chelation[4]

To understand the SAR of 4-aryl-4-hydroxybutanoic acids, one must first visualize the fundamental difference in binding mode compared to hydroxamates.

Comparative Binding Topology
  • Hydroxamates: Form a strong, bidentate complex with the catalytic Zn²⁺ and hydrogen bond with the backbone (Glu402 in MMP-9). This "tight lock" leads to broad-spectrum inhibition (MMP-1, -2, -9, -13), often inhibiting the housekeeping MMP-1 (collagenase-1), which causes side effects.

  • 4-Aryl-4-Hydroxybutanoic Acids: The carboxylate coordinates the Zn²⁺ in a monodentate or pseudo-bidentate fashion. This weaker interaction requires the 4-aryl tail to anchor precisely into the S1' specificity pocket to achieve high affinity, naturally driving the design toward selectivity.

BindingModes cluster_Hydroxamate Hydroxamate Binding (Non-Selective) cluster_Carboxylate 4-Aryl-4-Hydroxybutanoic Acid Binding (Selective) Zinc Catalytic Zn²⁺ Hydroxamate Hydroxamic Acid (-CONHOH) Binding1 Bidentate Chelation (Strong, Promiscuous) Hydroxamate->Binding1 Binding1->Zinc High Affinity Carboxylate Carboxylic Acid (-COOH) Binding2 Monodentate Chelation (Weaker, Requires S1' Fit) Carboxylate->Binding2 ArylTail 4-Aryl Moiety (S1' Pocket Anchor) ArylTail->Binding2 Critical Stabilization Binding2->Zinc Selectivity Filter

Figure 1: Mechanistic divergence between Hydroxamate and Carboxylic Acid inhibitors. The carboxylic acid relies on the aryl tail's fit within the S1' pocket for potency, enforcing selectivity.

Detailed Structure-Activity Relationship (SAR)

The core scaffold consists of three manipulatable regions: the Zinc-Binding Group (Head) , the Linker , and the Hydrophobic Tail (P1' Group) .

A. The Zinc-Binding Group (ZBG)[5]
  • Carboxylic Acid (-COOH): Essential for activity. Conversion to an ester abolishes activity (IC50 > 10 µM), confirming the necessity of the free acid for Zn²⁺ interaction.

  • 4-Hydroxy Group: In many derivatives (e.g., Fenbufen metabolites), the 4-hydroxy group is a metabolic product of a 4-oxo group. The hydroxy group provides a chiral center.

    • Stereochemistry: The (S)-enantiomer typically exhibits 10-100x greater potency than the (R)-enantiomer. This is because the (S)-configuration directs the bulky aryl group into the S1' hydrophobic pocket of the MMP enzyme.

B. The 4-Aryl Tail (Targeting the S1' Pocket)

This is the primary determinant of selectivity.

  • Biphenyl / Phenoxyphenyl: These bulky groups are ideal for MMP-13 and MMP-2/9 , which possess deep S1' pockets.

  • Substitution Effects:

    • Para-substitution (e.g., 4'-methoxy, 4'-chloro): Increases potency by extending the reach into the bottom of the S1' pocket.

    • Ortho-substitution: Often clashes with the entrance of the S1' pocket, drastically reducing potency.

C. The Linker (The "Butanoic" Chain)
  • Chain Length: The 3-carbon linker (butanoic acid) is optimal for positioning the aryl group into the S1' pocket while allowing the carboxylate to reach the Zinc. Shortening to propanoic or lengthening to pentanoic acid usually decreases potency.

  • Rigidification (Piperidine Analogs): To reduce the entropic penalty of binding, modern drug design often cyclizes the linker into a piperidine ring (e.g., 4-arylsulfonylpiperidine-4-carboxylic acids). This locks the conformation, often improving potency from micromolar to nanomolar ranges.

Performance Comparison: Carboxylates vs. Hydroxamates[6]

The following table contrasts a representative optimized carboxylic acid inhibitor (Compound 24f, a piperidine-based derivative of the scaffold) against the standard hydroxamate, Marimastat.

FeatureHydroxamate (Marimastat) Carboxylic Acid (Compound 24f) Implication
Zinc Binding Bidentate (Strong)Monodentate (Weak)Hydroxamates are inherently more potent but less discriminatory.
MMP-13 IC50 0.5 nM0.5 nMCarboxylates can match potency via optimized S1' interactions.
MMP-1 IC50 1.0 nM> 10,000 nMCritical: Carboxylates spare MMP-1, avoiding musculoskeletal side effects.
Selectivity Ratio ~2 (Non-selective)> 20,000 (Highly Selective)Carboxylates are superior for chronic indications (e.g., Osteoarthritis).
Oral Bioavailability Low (< 10%)High (> 50%)Carboxylates have better drug-like properties (Rule of 5).
Metabolism Hydrolysis to HydroxylamineGlucuronidation / Beta-oxidationCarboxylates avoid mutagenic metabolite risks.

Data Source: Monovich et al., J. Med. Chem. 2009 (See Ref 1).

Experimental Protocols

Protocol A: Fluorometric MMP Inhibition Assay

Purpose: To determine the IC50 of 4-aryl-4-hydroxybutanoic acid derivatives against MMP-2, MMP-9, and MMP-13.

Reagents:

  • Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic peptide).

  • Enzymes: Recombinant human MMP-2, MMP-9, MMP-13 (activated with APMA if supplied as pro-enzymes).

Workflow:

  • Compound Prep: Dissolve test compounds in DMSO to 10 mM. Perform 1:3 serial dilutions in Assay Buffer.

  • Enzyme Incubation: Add 20 µL of diluted enzyme (final conc. 1-5 nM) to 20 µL of compound in a black 96-well plate. Incubate for 30 mins at 25°C to allow equilibrium binding.

  • Reaction Start: Add 10 µL of Substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) kinetically for 10-20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition =

    
    . Fit to a 4-parameter logistic equation to obtain IC50.
    
Protocol B: Synthesis of 4-Aryl-4-Hydroxybutanoic Acids (General Route)

Purpose: To synthesize the core scaffold for SAR testing.

  • Friedel-Crafts Acylation: React succinic anhydride with the appropriate arene (e.g., biphenyl) using AlCl₃ as a catalyst.

    • Result: 3-aroylpropionic acid (4-aryl-4-oxobutanoic acid).

  • Reduction: Reduce the ketone using Sodium Borohydride (NaBH₄) in Ethanol/Water.

    • Result: Racemic 4-aryl-4-hydroxybutanoic acid.

  • Chiral Resolution (Optional but Recommended): Perform kinetic resolution using a lipase or recrystallization with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) to isolate the active (S)-enantiomer.

Strategic Recommendations

For drug development programs targeting MMPs:

  • Abandon Hydroxamates for Chronic Therapy: If the indication requires long-term dosing (e.g., Arthritis, Cancer metastasis prevention), the toxicity profile of hydroxamates is unacceptable.

  • Optimize the "Tail" First: Since the carboxylate ZBG is weak, the aryl tail must be perfectly matched to the S1' pocket of the target MMP. Use X-ray crystallography (e.g., PDB: 3ELM) to guide the extension of the aryl group.

  • Screen for MMP-1 Sparing: Early in the cascade, test compounds against MMP-1. Any compound with MMP-1 IC50 < 1 µM should be discarded to prevent clinical failure due to side effects.

References
  • Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • Structure-Activity Relationships of Carboxylic Acid-Based MMP Inhibitors. Source: Current Topics in Medicinal Chemistry (2012) URL:[Link]

  • Matrix Metalloproteinase Inhibitors: Specificity of Binding and Structure-Activity Relationships. Source: The FASEB Journal (1999) URL:[Link]

  • Derivatives of 4-hydroxybutanoic acid as ligands of GHB receptors.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Hydroxy-4-p-tolyl-butyric acid

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you synthesize and utilize. Proper disposal is not merely a regulatory hur...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you synthesize and utilize. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and the foundation of trustworthy scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Hydroxy-4-p-tolyl-butyric acid, ensuring the protection of personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is essential. The primary hazards associated with aliphatic carboxylic acids include corrosivity and potential toxicity.[1][2][4]

Core Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[3][5]

  • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent in which the acid is dissolved.[5][6]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[1][2]

II. Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 4-Hydroxy-4-p-tolyl-butyric acid waste. The container should be made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[7]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "4-Hydroxy-4-p-tolyl-butyric acid," and the appropriate hazard pictograms (e.g., corrosive, irritant). Include the date of initial waste accumulation.

  • Segregation: This waste stream must be segregated from other waste types, particularly:

    • Bases: To prevent violent neutralization reactions.[7]

    • Oxidizing Agents: To avoid potentially vigorous and exothermic reactions.[4]

    • Cyanides and Sulfides: To prevent the generation of highly toxic gases.[7]

  • Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.[7]

III. Spill Management: An Immediate and Controlled Response

In the event of a spill, a swift and organized response is critical to mitigate potential hazards.

Spill Response Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial acid spill kit, to contain the spill.[8]

  • Neutralization (for small spills): For small spills, after absorption, the material can be cautiously neutralized with a weak base such as sodium bicarbonate.[8]

  • Collection: Carefully collect the absorbed and neutralized material using spark-proof tools and place it in the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill cleanup material is also considered hazardous waste and must be disposed of accordingly.

IV. Disposal Pathway: A Decision-Making Framework

The primary and mandatory route for the disposal of 4-Hydroxy-4-p-tolyl-butyric acid is through a licensed hazardous waste disposal service.[7] On-site treatment or drain disposal is not recommended without a thorough and substance-specific risk assessment, which is not possible without detailed toxicological and environmental fate data.

The following diagram illustrates the decision-making workflow for the proper disposal of 4-Hydroxy-4-p-tolyl-butyric acid:

DisposalWorkflow Disposal Workflow for 4-Hydroxy-4-p-tolyl-butyric acid Start Generation of 4-Hydroxy-4-p-tolyl-butyric acid Waste Assess Hazard Assessment (Corrosive, Irritant, Harmful) Start->Assess PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste Stream (Organic Acid Waste) PPE->Segregate Container Use Labeled, Compatible Waste Container (HDPE) Segregate->Container Store Store Securely in Satellite Accumulation Area Container->Store Spill Spill Occurs Store->Spill Potential Event Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor Store->Pickup SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->Container End Waste Disposed of in Compliance with Regulations Pickup->End

Caption: Decision workflow for the safe disposal of 4-Hydroxy-4-p-tolyl-butyric acid.

V. Quantitative Hazard Data (Based on Butyric Acid as an Analog)

To provide a quantitative context for the potential hazards, the following table summarizes key data for butyric acid, a structural analog. It is crucial to treat 4-Hydroxy-4-p-tolyl-butyric acid with a similar level of caution.

Hazard Classification & DataValue/ClassificationSource
GHS Classification
Acute Toxicity, OralCategory 4[2]
Skin CorrosionCategory 1B[2]
Serious Eye DamageCategory 1[2]
Aquatic Hazard (Acute)Category 3[2]
Physical Properties
Flash Point69 °C / 156.2 °F[9]
Boiling Point162 - 165 °C[9]
RCRA Waste Code D002 (Corrosivity)[8]
VI. Final Disposal Protocol
  • Documentation: Complete all necessary hazardous waste manifests or pickup request forms as required by your institution and the licensed waste disposal vendor.

  • Scheduled Pickup: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the scheduled pickup of the hazardous waste.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. The principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) extend beyond the laboratory bench and encompass the entire lifecycle of the materials we use in our pursuit of knowledge.

References

  • Angene. (2021, May 1). Safety Data Sheet: 2-Hydroxy-4-(methylthio)butyric acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-4-p-tolyl-butyric acid

Executive Summary & Risk Profile 4-Hydroxy-4-p-tolyl-butyric acid (often an intermediate in the synthesis of antihistamines like Fexofenadine) presents specific handling challenges typical of functionalized aromatic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Hydroxy-4-p-tolyl-butyric acid (often an intermediate in the synthesis of antihistamines like Fexofenadine) presents specific handling challenges typical of functionalized aromatic acids. While not highly volatile, its primary risk vector is contact irritation and inhalation of particulates during solid handling.

As a Senior Application Scientist, I prioritize the Precautionary Principle : In the absence of comprehensive toxicological data for specific intermediates, we treat this compound as a Category 2 Skin/Eye Irritant and a Respiratory Irritant (STOT SE 3) .

Key Physicochemical Hazards:

  • State: Solid/Powder (Risk of airborne dust generation).

  • Acidity: Carboxylic acid functionality implies corrosive potential to mucous membranes.

  • Reactivity: Incompatible with strong oxidizers and strong bases.[1]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely solely on PPE. It is the last line of defense behind engineering controls.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) The solid state poses a dust inhalation risk. All weighing and open-vessel manipulation must occur inside a certified fume hood.
Respiratory (Secondary) N95 or P100 Respirator Only required if engineering controls (fume hood) fail or during spill cleanup outside the hood.
Ocular Chemical Splash Goggles Preferred over safety glasses for powders. Goggles seal against airborne dust that can bypass standard glasses.
Dermal (Hands) Nitrile Gloves (Double-glove) Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Durability). Change outer gloves immediately upon contamination.
Dermal (Body) Lab Coat (High-Neck) Standard cotton/poly blend is sufficient unless handling kg-scale, where Tyvek sleeves are recommended to prevent wrist exposure.
Operational Workflow: Step-by-Step Handling
Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with dry organic acids). This prevents "jumping" of the powder during weighing.

  • Decontamination Zone: Place a disposal tray and a solvent wash bottle (Ethanol or Acetone) inside the hood before starting.

Phase B: Weighing & Transfer (Critical Risk Step)

The highest risk of exposure occurs during the transfer of the solid.

  • Tare First: Place the receiving vessel (flask/vial) on the balance inside the hood if possible. If the balance is outside, use a sealed secondary container for transport.

  • Spatula Technique: Use a long-handled stainless steel spatula. Avoid "dumping"; use a gentle tapping motion to dispense.

  • Dust Mitigation: If a visible dust cloud forms, stop immediately . Lower the sash and allow the hood to clear the air for 2 minutes.

  • Solvent Addition: Add solvent (e.g., Methanol, DCM) slowly down the side of the vessel to wash residual powder into the solution, minimizing aerosolization.

Phase C: Post-Operation & Cleanup
  • Wipe Down: Wipe the balance and surrounding area with a solvent-dampened Kimwipe (Acetone/Ethanol) to pick up invisible particulates.

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no skin contact with the outer glove surface.

  • Hand Wash: Wash hands with soap and water for 20 seconds immediately after leaving the lab bench.

Disposal & Waste Management

Strict adherence to RCRA and local environmental regulations is mandatory.

  • Solid Waste: Contaminated paper towels, gloves, and weigh boats must be disposed of in Hazardous Solid Waste bins (labeled "Toxic/Irritant Solids").

  • Liquid Waste: Solutions containing 4-Hydroxy-4-p-tolyl-butyric acid must be segregated into Organic Acid Waste or Non-Halogenated Organic Waste streams, depending on the solvent used.

    • Do NOT mix with strong bases (e.g., NaOH waste) to avoid exothermic neutralization in the waste drum.

  • Container Disposal: Empty reagent bottles must be triple-rinsed with a suitable solvent before glass recycling or trash disposal.

Emergency Response Protocols
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Brush off loose powder before wetting the skin (to prevent creating a concentrated acid paste), then wash with soap and water for 15 minutes.

  • Spill (Solid):

    • Alert nearby personnel.

    • Cover spill with a damp paper towel (to prevent dust).

    • Scoop up material and place in a hazardous waste bag.

    • Clean surface with weak base (1% Sodium Bicarbonate) followed by water.

Safety Logic Visualization

The following diagram illustrates the decision-making logic for safe handling.

SafeHandling Start START: Handling Request CheckHood Check Fume Hood (Velocity > 80 fpm?) Start->CheckHood CheckHood->Start Fail (Fix Hood) DonPPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckHood->DonPPE Pass FormCheck Material State: Solid or Solution? DonPPE->FormCheck SolidPath SOLID: High Dust Risk FormCheck->SolidPath Powder LiquidPath SOLUTION: Splash Risk FormCheck->LiquidPath Liquid Weighing Weighing Protocol: 1. Use Anti-static 2. Minimize Drafts 3. Damp Wipe Cleanup SolidPath->Weighing Transfer Transfer Protocol: Use Funnel Wash down with Solvent LiquidPath->Transfer Weighing->Transfer Waste Disposal: Segregate Organic Acid Waste Transfer->Waste

Figure 1: Operational Logic Flow for Handling 4-Hydroxy-4-p-tolyl-butyric Acid.[1][2] Note the critical divergence based on physical state.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-(p-Tolyl)butyric acid (Structural Analog). National Library of Medicine. [Link]

Sources

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